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  • Product: N-Cbz-pyrazole-1-carboxamidine
  • CAS: 152120-62-2

Core Science & Biosynthesis

Foundational

The Alchemist's Amidine: A Technical Guide to N-Cbz-pyrazole-1-carboxamidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate tapestry of modern medicinal chemistry and peptide synthesis, the guanidinium group stands out a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of modern medicinal chemistry and peptide synthesis, the guanidinium group stands out as a motif of profound biological significance. Its unique ability to engage in multifaceted hydrogen bonding and maintain a positive charge over a wide physiological pH range makes it a cornerstone in molecular recognition and drug design. The quest for efficient and selective methods to install this functional group has led to the development of a sophisticated arsenal of guanylating agents. Among these, N-Cbz-pyrazole-1-carboxamidine has emerged as a reagent of considerable utility, offering a harmonious balance of reactivity, stability, and synthetic accessibility.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of N-Cbz-pyrazole-1-carboxamidine. Moving beyond a mere recitation of facts, we will delve into the causality behind its reactivity, offering field-proven insights to empower researchers in their synthetic endeavors. Every piece of information is grounded in authoritative sources, ensuring the scientific integrity of this guide.

Molecular Identity and Physicochemical Landscape

N-Cbz-pyrazole-1-carboxamidine, systematically named benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate, is a white to off-white crystalline solid. Its molecular architecture, featuring a pyrazole ring, a carboxamidine core, and a benzyloxycarbonyl (Cbz) protecting group, is pivotal to its function as a guanylating agent.

Property Value Source
Molecular Formula C₁₂H₁₂N₄O₂PubChem[1]
Molecular Weight 244.25 g/mol PubChem[1]
CAS Number 152120-62-2PubChem[1]
Melting Point 108-112 °CChemicalBook[2]
Appearance White to almost white powder/crystalChemicalBook[2]
pKa (Predicted) 8.94 ± 0.46ChemicalBook[2]

Molecular Structure:

Caption: 2D structure of N-Cbz-pyrazole-1-carboxamidine.

Synthesis of N-Cbz-pyrazole-1-carboxamidine: A Step-by-Step Protocol

The synthesis of N-Cbz-pyrazole-1-carboxamidine is a multi-step process that begins with the formation of the pyrazole-1-carboxamidine hydrochloride salt, followed by the introduction of the Cbz protecting group.

Synthesis of 1H-Pyrazole-1-carboxamidine Hydrochloride

This precursor is synthesized by the reaction of pyrazole with cyanamide in the presence of hydrogen chloride gas in an aprotic solvent.[3]

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with pyrazole (1.0 eq) and cyanamide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: The suspension is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred suspension. The reaction progress is monitored by the formation of a white precipitate.

  • Work-up and Isolation: Once the reaction is complete, the precipitate is collected by filtration, washed with cold anhydrous THF, and dried under vacuum to yield 1H-pyrazole-1-carboxamidine hydrochloride as a white solid.

N-Benzyloxycarbonylation

The introduction of the Cbz group is achieved by reacting the hydrochloride salt with benzyl chloroformate under basic conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a mixture of water and dioxane at 0 °C, is added sodium carbonate (2.5 eq).

  • Reaction Execution: Benzyl chloroformate (1.1 eq) is added dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Cbz-pyrazole-1-carboxamidine.

The Guanylation Reaction: Mechanism and Application

The primary utility of N-Cbz-pyrazole-1-carboxamidine lies in its ability to act as an efficient electrophilic source for the transfer of a Cbz-protected guanidinyl group to a nucleophilic amine.

The Causality of Reactivity

The efficacy of this reagent is rooted in the electronic properties of the pyrazole ring. Pyrazole is a good leaving group due to its aromaticity and the ability of the nitrogen atoms to stabilize the negative charge that develops upon its departure. The carboxamidine carbon is rendered highly electrophilic by the adjacent electron-withdrawing pyrazole ring and the Cbz group.

Mechanism of Guanylation:

Amine R-NH₂ (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N-Cbz-pyrazole-1-carboxamidine Reagent->Intermediate Product Cbz-Protected Guanidine Intermediate->Product Collapse of Intermediate LeavingGroup Pyrazole (Leaving Group) Intermediate->LeavingGroup

Caption: General mechanism of amine guanylation.

A Self-Validating Protocol for Guanylation

The following protocol for the guanylation of a primary amine is designed to be robust and self-validating, with clear checkpoints for reaction monitoring.

Experimental Protocol:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in anhydrous dimethylformamide (DMF), add N-Cbz-pyrazole-1-carboxamidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting amine and the formation of the more polar guanidine product.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of N-Cbz-pyrazole-1-carboxamidine are unequivocally established through a combination of spectroscopic techniques. The following data are representative of the expected spectral features.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.4d1HPyrazole H-5
~7.7d1HPyrazole H-3
~7.3-7.4m5HPhenyl H (Cbz)
~6.5t1HPyrazole H-4
~5.2s2HCH₂ (Cbz)
~4.8br s2HNH₂
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm) Assignment
~165.0C=O (Carbamate)
~155.0C (Carboxamidine)
~142.0Pyrazole C-5
~136.0Phenyl C-ipso (Cbz)
~130.0Pyrazole C-3
~128.5Phenyl CH (Cbz)
~128.0Phenyl CH (Cbz)
~110.0Pyrazole C-4
~67.0CH₂ (Cbz)
FTIR Spectroscopy
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H stretchAmine (NH₂)
3100-3000C-H stretchAromatic
~1720C=O stretchCarbonyl (Carbamate)
~1640C=N stretchImine (Carboxamidine)
~1530N-H bendAmine
~1250C-O stretchEster (Carbamate)

Comparative Analysis with Other Guanylating Agents

N-Cbz-pyrazole-1-carboxamidine holds a distinct position among the various reagents available for guanylation. Its advantages include its crystalline nature, which facilitates purification and handling, and its moderate reactivity, which often leads to cleaner reactions compared to more potent reagents.

Reagent Advantages Disadvantages
N-Cbz-pyrazole-1-carboxamidine Crystalline solid, good stability, moderate reactivity, pyrazole is a neutral leaving group.May require elevated temperatures for less nucleophilic amines.
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine Widely used, Boc groups are easily removed with acid.Can be less reactive than the Cbz-protected analogue.
S-Methylisothioureas Highly reactive.Often require the use of toxic heavy metal salts (e.g., HgCl₂) for activation; unpleasant odor.
Carbodiimides Readily available and highly reactive.Can lead to the formation of N-acylurea byproducts; can act as dehydrating agents.

Safety and Handling

N-Cbz-pyrazole-1-carboxamidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion: A Versatile Tool for the Synthetic Chemist

N-Cbz-pyrazole-1-carboxamidine represents a valuable and versatile tool in the repertoire of the modern synthetic chemist. Its well-balanced reactivity, stability, and ease of handling make it an attractive choice for the introduction of the biologically crucial guanidine functionality. This guide has provided a comprehensive overview of its chemical properties, a detailed roadmap for its synthesis and application, and a framework for its characterization. By understanding the underlying principles of its reactivity and adhering to the outlined protocols, researchers can confidently employ this reagent to advance their synthetic goals in drug discovery and beyond.

References

  • PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

  • PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

  • MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

  • Google Patents.

Sources

Exploratory

The Definitive Guide to the Structural Elucidation of N-Cbz-pyrazole-1-carboxamidine: A Methodological Blueprint for Researchers

Abstract N-Cbz-pyrazole-1-carboxamidine stands as a pivotal scaffold in contemporary medicinal chemistry and drug development. Its unique structural amalgamation of a pyrazole ring, a carboxamidine moiety, and a benzylox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-pyrazole-1-carboxamidine stands as a pivotal scaffold in contemporary medicinal chemistry and drug development. Its unique structural amalgamation of a pyrazole ring, a carboxamidine moiety, and a benzyloxycarbonyl (Cbz) protecting group presents both distinct synthetic advantages and specific analytical challenges. This in-depth technical guide provides a comprehensive framework for the unambiguous structural elucidation of this molecule, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this document illuminates the causality behind experimental choices, ensuring a robust and self-validating approach to structural verification. Each section is grounded in authoritative principles and supplemented with detailed, field-proven methodologies.

Introduction: The Strategic Importance of N-Cbz-pyrazole-1-carboxamidine

The pyrazole nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents owing to its diverse biological activities.[1] The incorporation of a carboxamidine group, a strong basic moiety, often enhances interactions with biological targets. N-Cbz-pyrazole-1-carboxamidine, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, especially in the realm of peptide science where it functions as a potent guanidinylating agent for amines.[2] The benzyloxycarbonyl (Cbz or Z) group is a classic and strategically vital amine protecting group in organic synthesis.[3] Its stability under various conditions, coupled with well-defined deprotection methods, makes it an excellent choice for multi-step synthetic pathways.[4][5]

The precise characterization of N-Cbz-pyrazole-1-carboxamidine is therefore not merely an academic exercise but a critical quality control checkpoint in the synthesis of advanced pharmaceutical candidates. An incomplete or inaccurate structural assignment can lead to unforeseen side reactions, impure final compounds, and misinterpreted structure-activity relationship (SAR) studies. This guide presents a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to provide an unassailable structural proof.

The Analytical Triad: A Multi-Technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture with absolute certainty. A robust elucidation strategy relies on the synergistic application of multiple orthogonal techniques. This guide focuses on what we term the "Analytical Triad": NMR for mapping the molecular framework, MS for confirming mass and connectivity, and X-ray Crystallography for the definitive three-dimensional structure.

Caption: The Analytical Triad for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For N-Cbz-pyrazole-1-carboxamidine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential.

Foundational Principles and Experimental Causality

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to confirm the connectivity between the pyrazole, carboxamidine, and Cbz moieties. The pyrazole ring, in particular, can exhibit tautomerism, which can lead to signal broadening or averaging in NMR spectra.[6] The experimental conditions, therefore, must be chosen to resolve these complexities.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts for the key nuclei in N-Cbz-pyrazole-1-carboxamidine, based on established data for analogous pyrazole carboxamide derivatives and Cbz-protected compounds.[1][7][8]

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Pyrazole H-38.0 - 8.5140 - 145Deshielded due to proximity to two nitrogen atoms.
Pyrazole H-46.5 - 7.0105 - 110More shielded than H-3 and H-5, typical for this position in the pyrazole ring.
Pyrazole H-57.5 - 8.0130 - 135Deshielded, but typically less so than H-3.
Cbz CH₂5.2 - 5.467 - 70Characteristic benzylic protons adjacent to an oxygen atom of the carbamate.
Cbz Phenyl7.2 - 7.5127 - 136Typical aromatic region for a monosubstituted benzene ring.
Carboxamidine N-H7.0 - 9.0 (broad)N/ABroad signal due to exchange and quadrupole effects. Position is highly solvent and concentration dependent.
Carboxamidine CN/A155 - 160Quaternary carbon of the amidine group, deshielded by adjacent nitrogens.
Cbz Carbonyl C=ON/A150 - 155Carbonyl carbon of the carbamate group.
Step-by-Step Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-Cbz-pyrazole-1-carboxamidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable N-H protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This will provide the initial overview of proton environments.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically ²J and ³J couplings). It will be crucial to confirm the connectivity of the protons within the pyrazole ring (H-3, H-4, H-5) and the phenyl ring of the Cbz group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (²J and ³J) correlations between protons and carbons. It is essential for connecting the different fragments of the molecule. Key expected correlations include:

    • From the Cbz CH₂ protons to the Cbz carbonyl carbon and the Cbz phenyl carbons.

    • From the pyrazole protons (H-3, H-5) to the carboxamidine carbon.

    • From the pyrazole protons to other carbons within the pyrazole ring.

Caption: A logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering a direct confirmation of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, and the resulting pattern provides valuable clues about the molecule's structure and connectivity.

Foundational Principles and Experimental Causality

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like N-Cbz-pyrazole-1-carboxamidine due to its polarity and ability to form protonated molecular ions [M+H]⁺ with minimal fragmentation in the source. High-resolution mass spectrometry (HRMS) is critical for determining the elemental formula with high accuracy.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion of N-Cbz-pyrazole-1-carboxamidine is expected to fragment along predictable pathways. The Cbz group is known to produce characteristic fragment ions.

Fragment m/z Proposed Structure / Loss Significance
[M+H]⁺ - 44Loss of CO₂Characteristic fragmentation of a carbamate.
[M+H]⁺ - 91Loss of the benzyl group (C₇H₇)Cleavage of the benzylic C-O bond.
108Toluene ion [C₇H₈]⁺Rearrangement and loss of the rest of the molecule.
91Tropylium ion [C₇H₇]⁺A very common and stable fragment from benzyl-containing compounds.
[M+H]⁺ - C₈H₇NO₂Loss of the Cbz groupConfirms the presence and attachment of the Cbz protecting group.

digraph "MS_Fragmentation" {
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

"[M+H]+" [fillcolor="#FBBC05", fontcolor="#202124"]; "Loss_CO2" [label="[M+H]+ - 44\n(Loss of CO2)"]; "Loss_Benzyl" [label="[M+H]+ - 91\n(Loss of Benzyl)"]; "Tropylium" [label="m/z 91\n(Tropylium ion)"]; "Loss_Cbz" [label="[M+H]+ - Cbz\n(Pyrazole-carboxamidine core)"];

"[M+H]+" -> "Loss_CO2"; "[M+H]+" -> "Loss_Benzyl"; "[M+H]+" -> "Loss_Cbz"; "Loss_Benzyl" -> "Tropylium" [style=dashed]; }

Caption: Predicted major fragmentation pathways in MS/MS.

Step-by-Step Experimental Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent system, typically acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Elemental Formula Calculation: Use the accurate mass of the [M+H]⁺ peak to calculate the elemental formula and confirm it matches C₁₂H₁₃N₄O₂⁺.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify the characteristic losses and fragment ions as outlined in the table above, confirming the connectivity of the molecular structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9][10] This technique reveals bond lengths, bond angles, and intermolecular interactions.[11]

Foundational Principles and Experimental Causality

The success of this technique is entirely dependent on the ability to grow a high-quality single crystal.[12][13] The process involves the slow precipitation of the molecule from a supersaturated solution, allowing the molecules to pack in a regular, repeating lattice. The diffraction pattern produced when X-rays are passed through this crystal can be mathematically deconvoluted to generate a 3D electron density map, from which the atomic positions are determined.

Step-by-Step Experimental Protocol for Crystal Growth and Analysis
  • Purification: The compound must be of the highest possible purity (>99%) to facilitate crystallization. Recrystallization or column chromatography should be performed immediately prior to setting up crystallization experiments.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).

  • Crystallization Method - Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one with a loop and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software (e.g., SHELX).[11] The final refined structure will provide precise atomic coordinates, bond lengths, angles, and details of any intermolecular interactions like hydrogen bonding.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of N-Cbz-pyrazole-1-carboxamidine is a critical step in its application in research and development. By employing the "Analytical Triad" of NMR, MS, and X-ray Crystallography, a self-validating and comprehensive structural proof can be established. NMR provides the detailed connectivity map, HRMS confirms the elemental composition and key structural motifs through fragmentation, and X-ray crystallography delivers the definitive 3D structure. This multi-faceted approach, grounded in the rationale behind each experimental choice, ensures the scientific integrity of the data and provides the highest level of confidence in the molecular structure for all subsequent applications.

References

  • Guanidination of a peptide side chain amino group on a solid support. PubMed - NIH. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • N-Carbobenzyloxyglycine: A Versatile Building Block for Organic Synthesis. Source not specified.
  • X-ray Crystallography. Creative BioMart. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. [Link]

Sources

Foundational

An In-Depth Technical Guide to N-Cbz-pyrazole-1-carboxamidine (CAS: 152120-62-2) for the Modern Research Scientist

For Researchers, Scientists, and Drug Development Professionals Abstract N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly referred to as N-Cbz-pyrazole-1-carboxamidine, is a crystalline solid recognized for it...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly referred to as N-Cbz-pyrazole-1-carboxamidine, is a crystalline solid recognized for its pivotal role as a guanylating agent in synthetic organic chemistry. With the CAS number 152120-62-2, this reagent has become an invaluable tool for the introduction of the guanidinium functional group, a common moiety in a plethora of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action in guanylation reactions, and its applications in the synthesis of complex molecules, particularly in the realm of drug discovery and peptide chemistry.

Introduction: The Significance of the Guanidinium Moiety and Guanylating Agents

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a recurring structural motif in numerous natural products and pharmaceutical agents. Its ability to exist in a protonated, delocalized cationic state under physiological conditions allows it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets such as enzymes and nucleic acids.

The synthesis of guanidines, however, can be challenging due to the nucleophilicity of the guanidine group itself, often leading to side reactions. This has spurred the development of various guanylating agents designed to efficiently and selectively introduce this functional group. Among these, pyrazole-based reagents have emerged as a highly effective class. N-Cbz-pyrazole-1-carboxamidine, with its benzyloxycarbonyl (Cbz) protecting group, offers a balance of reactivity and stability, making it a preferred choice for many synthetic applications.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValue
CAS Number 152120-62-2
Molecular Formula C₁₂H₁₂N₄O₂[1][2]
Molecular Weight 244.25 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 106-110 °C[2]
Solubility Sparingly soluble in water[1]
Storage Store at 2-8°C[3]

Safety Profile:

N-Cbz-pyrazole-1-carboxamidine is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Synthesis of N-Cbz-pyrazole-1-carboxamidine: A Step-by-Step Protocol

The synthesis of N-Cbz-pyrazole-1-carboxamidine is typically achieved through the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with benzyl chloroformate. The hydrochloride salt of the parent carboxamidine can be prepared from pyrazole and cyanamide.

Workflow for the Synthesis of N-Cbz-pyrazole-1-carboxamidine

G cluster_0 Step 1: Synthesis of 1H-Pyrazole-1-carboxamidine HCl cluster_1 Step 2: N-Cbz Protection A Pyrazole E Reaction Mixture A->E B Cyanamide B->E C Anhydrous Solvent (e.g., THF) C->E D Gaseous HCl D->E F 1H-Pyrazole-1-carboxamidine HCl (Precipitate) E->F G Filtration & Drying F->G H 1H-Pyrazole-1- carboxamidine HCl L Reaction at 0°C to RT H->L I Base (e.g., Triethylamine) I->L J Anhydrous Solvent (e.g., Dichloromethane) J->L K Benzyl Chloroformate K->L Slow addition M Work-up & Purification (Extraction, Chromatography) L->M N N-Cbz-pyrazole-1-carboxamidine (Final Product) M->N

Caption: Synthetic workflow for N-Cbz-pyrazole-1-carboxamidine.

Experimental Protocol:

Part A: Synthesis of 1H-Pyrazole-1-carboxamidine Hydrochloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve pyrazole (1.0 eq) and cyanamide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Introduction of HCl: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath.

  • Precipitation and Isolation: The product, 1H-pyrazole-1-carboxamidine hydrochloride, will precipitate out of the solution as a white solid.

  • Work-up: Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.

Part B: Synthesis of N-Cbz-pyrazole-1-carboxamidine

  • Reaction Setup: Suspend 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the suspension to 0°C in an ice bath and add a suitable base, such as triethylamine (2.2 eq), dropwise.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0°C, slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure N-Cbz-pyrazole-1-carboxamidine.

Mechanism of Action: The Guanylation Reaction

N-Cbz-pyrazole-1-carboxamidine functions as an efficient electrophilic source of a protected guanidinyl group. The pyrazole ring is an excellent leaving group, which facilitates the nucleophilic attack of an amine on the central carbon of the carboxamidine moiety.

Guanylation Reaction Pathway

G cluster_0 Guanylation Mechanism reagent N-Cbz-pyrazole-1-carboxamidine intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack by Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->intermediate product N-Cbz-protected Guanidine intermediate->product Collapse of Intermediate leaving_group Pyrazole intermediate->leaving_group Elimination of Leaving Group

Caption: Mechanism of amine guanylation.

The presence of the electron-withdrawing Cbz group on one of the carboxamidine nitrogens increases the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack by primary and secondary amines. This enhanced reactivity allows for guanylation reactions to proceed under mild conditions, often at room temperature.

Applications in Drug Discovery and Organic Synthesis

The ability to introduce a guanidinium group under controlled conditions makes N-Cbz-pyrazole-1-carboxamidine a valuable reagent in the synthesis of a wide range of biologically active compounds.

Peptide Synthesis and Modification

A key application of this reagent is in the synthesis of arginine-containing peptides. The side chain of ornithine, an amino acid with a terminal primary amine, can be selectively guanylated to produce arginine. This is particularly useful for incorporating unnatural arginine analogs into peptides to probe structure-activity relationships or enhance biological properties.

Experimental Protocol: Guanylation of a Resin-Bound Ornithine Derivative

  • Resin Swelling: Swell the resin-bound peptide containing a free ornithine side-chain amine in a suitable solvent like dimethylformamide (DMF).

  • Guanylation Reaction: Prepare a solution of N-Cbz-pyrazole-1-carboxamidine (excess, e.g., 5-10 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (excess, e.g., 10-20 eq) in DMF. Add this solution to the swollen resin.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Deprotection and Cleavage: The Cbz protecting group can be removed under standard hydrogenolysis conditions, and the peptide can be cleaved from the resin using a suitable cleavage cocktail.

Synthesis of Bioactive Small Molecules

The guanidinium moiety is a key pharmacophore in many drugs, contributing to their binding affinity and biological activity. N-Cbz-pyrazole-1-carboxamidine has been employed in the synthesis of various classes of therapeutic agents. For instance, pyrazole-containing compounds themselves have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] The introduction of a guanidine group can further modulate these activities.

Conclusion: A Versatile and Reliable Reagent

N-Cbz-pyrazole-1-carboxamidine has established itself as a robust and versatile reagent for the synthesis of protected guanidines. Its predictable reactivity, the mild conditions required for its use, and the ease of handling make it an indispensable tool for researchers in both academic and industrial settings. The ability to selectively introduce the guanidinium functionality opens up avenues for the synthesis of novel peptides, peptidomimetics, and small molecule drugs with tailored biological activities. As the quest for new therapeutics continues, the importance of reliable synthetic methodologies and reagents like N-Cbz-pyrazole-1-carboxamidine will undoubtedly continue to grow.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6266–6270.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Elgemeie, G. H., & Zaghary, W. A. (2001). The chemistry of pyrazole derivatives. Targets in Heterocyclic Systems, 5, 139-187.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N,N'-disubstituted guanidines from thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568.
  • Wu, Y., Matsueda, G., & Bernatowicz, M. (2004). U.S. Patent No. 6,703,518. Washington, DC: U.S.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.
  • Berlinck, R. G., Burtoloso, A. C., & Trindade, D. F. (2011). The chemistry and biology of guanidine natural products.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
  • Poreba, M., & Drag, M. (2010). Current strategies for the design of selective substrates and inhibitors of caspases. Current Medicinal Chemistry, 17(28), 3178–3193.

Sources

Exploratory

Synthesis of N-Cbz-pyrazole-1-carboxamidine

An In-Depth Technical Guide to the Abstract N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly referred to as N-Cbz-pyrazole-1-carboxamidine, is a pivotal reagent in modern organic and medicinal chemistry. It se...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly referred to as N-Cbz-pyrazole-1-carboxamidine, is a pivotal reagent in modern organic and medicinal chemistry. It serves as a stable, effective, and protected guanylating agent, enabling the strategic introduction of the guanidinyl moiety into complex molecules, particularly in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group offers robust protection under various conditions while allowing for clean and selective deprotection, typically via catalytic hydrogenolysis.[1][2] This guide provides a comprehensive, technically-grounded overview of the synthesis of N-Cbz-pyrazole-1-carboxamidine, designed for researchers, chemists, and drug development professionals. We will delve into the strategic rationale, reaction mechanisms, a detailed step-by-step experimental protocol, and methods for characterization, ensuring a reproducible and well-understood synthetic process.

Introduction: The Strategic Importance of Protected Guanylating Agents

The guanidinium group is a fundamental functional group found in numerous biologically active molecules, most notably in the amino acid arginine. Its unique basicity (pKa ≈ 13.5) and ability to form multiple hydrogen bonds render it crucial for molecular recognition, protein structure, and enzymatic activity. Consequently, the ability to introduce this group synthetically is of paramount importance in drug discovery and peptide chemistry.[3][4]

1H-Pyrazole-1-carboxamidine hydrochloride has emerged as a superior reagent for the guanylation of primary and secondary amines.[5][6] It offers high reactivity under mild conditions, minimizing side reactions and leading to high yields of the desired guanidine products.[3][4] However, in multi-step syntheses, the high basicity and nucleophilicity of the unprotected guanidine functional group can interfere with subsequent chemical transformations. This necessitates the use of a protected version of the guanylating agent.

The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose.[7] Introduced by Bergmann and Zervas, the Cbz group is stable to a wide range of acidic and basic conditions but can be selectively removed by catalytic hydrogenation, a process that is orthogonal to many other protecting group strategies.[2][8] Therefore, N-Cbz-pyrazole-1-carboxamidine provides the reactivity of the parent guanylating agent in a masked, controllable form, making it an invaluable tool for complex molecular construction.

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-Cbz-pyrazole-1-carboxamidine is most logically approached via a two-stage process. This strategy ensures high purity of the intermediate and excellent overall yield of the final protected product.

  • Stage 1: Synthesis of the core guanylating agent, 1H-Pyrazole-1-carboxamidine, as its stable hydrochloride salt.

  • Stage 2: Protection of the exocyclic amino group of the carboxamidine moiety with benzyl chloroformate (Cbz-Cl) to yield the final product.

Stage 1: Formation of 1H-Pyrazole-1-carboxamidine Hydrochloride

The established method for constructing the pyrazole-1-carboxamidine core involves the reaction of pyrazole with cyanamide in the presence of gaseous hydrogen chloride.[9]

Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen of cyanamide by HCl. This activation dramatically increases the electrophilicity of the cyanamide carbon, making it susceptible to nucleophilic attack. A nitrogen atom from the pyrazole ring then acts as the nucleophile, attacking the activated cyanamide. A subsequent proton transfer and tautomerization yield the stable 1H-pyrazole-1-carboxamidine hydrochloride salt. The use of an aprotic solvent like isopropanol is crucial to prevent hydrolysis of the reactants and intermediates.[9]

Stage 2: Synthesis of N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

This stage involves the selective N-acylation of the carboxamidine group using benzyl chloroformate (Cbz-Cl). This is a classic Schotten-Baumann-type reaction.

Mechanism: The reaction requires a base, such as sodium carbonate or triethylamine, to neutralize the HCl generated during the reaction and to deprotonate the carboxamidine hydrochloride salt, liberating the free base. The more nucleophilic exocyclic amino group of the carboxamidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to form the final N-Cbz protected product. Careful control of stoichiometry (approximately one equivalent of Cbz-Cl) is essential to favor mono-protection and avoid the formation of the N,N'-bis(Cbz) derivative.

Detailed Experimental Protocols

Overall Synthetic Workflow

The following diagram outlines the complete experimental workflow from starting materials to the final, characterized product.

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Cbz-Protection cluster_2 Characterization S1_Reactants Pyrazole + Cyanamide S1_Reaction Reaction in Isopropanol with Gaseous HCl S1_Reactants->S1_Reaction 1. Add reactants S1_Isolation Filtration & Washing S1_Reaction->S1_Isolation 2. Isolate crude product S1_Product 1H-Pyrazole-1-carboxamidine HCl S1_Isolation->S1_Product 3. Purify S2_Reactants Intermediate + Benzyl Chloroformate S1_Product->S2_Reactants Use as starting material S2_Reaction Reaction in Acetone/Water with Na2CO3 (Base) S2_Reactants->S2_Reaction 4. Add reagents S2_Workup Aqueous Workup & Extraction S2_Reaction->S2_Workup 5. Quench & Extract S2_Purification Column Chromatography S2_Workup->S2_Purification 6. Purify S2_Product N-Cbz-pyrazole-1-carboxamidine S2_Purification->S2_Product NMR NMR S2_Product->NMR MS Mass Spec S2_Product->MS IR IR S2_Product->IR

Caption: General workflow for the two-stage synthesis and characterization of N-Cbz-pyrazole-1-carboxamidine.

Protocol 1: Synthesis of 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol is adapted from established literature procedures.[6][9]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Eq.Notes
Pyrazole68.0834.0 g1.0
Cyanamide42.0421.0 g1.0
Anhydrous Isopropanol-500 mL-Solvent
Hydrogen Chloride36.46~18.2 g1.0Gaseous, bubbled
Diethyl Ether-200 mL-For washing

Procedure:

  • Reaction Setup: To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube outlet, add pyrazole (34.0 g, 0.5 mol) and cyanamide (21.0 g, 0.5 mol).

  • Dissolution: Add 500 mL of anhydrous isopropanol and stir the mixture at room temperature until all solids have dissolved.

  • Acidification: Cool the solution in an ice-water bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the temperature to keep it below 20°C. A white precipitate will begin to form.

  • Reaction Completion: Continue bubbling HCl until the solution is saturated and a total of approximately 18.2 g (0.5 mol) has been added. Remove the ice bath and allow the suspension to stir at room temperature for an additional 4 hours.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with 200 mL of cold diethyl ether to remove any unreacted starting materials and residual solvent. Dry the product under vacuum at 40-50°C to a constant weight.

  • Yield: The typical yield is 65-70 g (89-95%) of a white crystalline solid. The product is generally of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Eq.Notes
1H-Pyrazole-1-carboxamidine HCl146.5814.66 g1.0From Protocol 1
Sodium Carbonate (Na₂CO₃)105.9911.66 g1.1Base
Benzyl Chloroformate (Cbz-Cl)170.5917.06 g1.0Caution: Lachrymator
Acetone-200 mL-Solvent
Water-200 mL-Solvent
Ethyl Acetate-300 mL-Extraction Solvent

Procedure:

  • Reaction Setup: In a 1-L flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (14.66 g, 0.1 mol) and sodium carbonate (11.66 g, 0.11 mol) in a mixture of 200 mL of water and 200 mL of acetone.

  • Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (17.06 g, 0.1 mol) dropwise to the cold solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the acetone. The remaining aqueous solution will contain a white precipitate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel to afford the pure N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine as a white solid.

  • Yield: Typical yields after purification are in the range of 70-80%.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy will confirm the structure. Key ¹H NMR signals include the pyrazole ring protons, the methylene protons of the benzyl group (a characteristic singlet), and the phenyl protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₁₂H₁₂N₄O₂), which is calculated to be 244.0960.[10]

  • Infrared Spectroscopy (IR): The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching of the carbamate, and aromatic C-H stretching.

Summary of Expected Data

PropertyExpected Value
Molecular FormulaC₁₂H₁₂N₄O₂
Molecular Weight244.25 g/mol [10]
AppearanceWhite to off-white solid
Melting Point~87-91 °C (Note: This is for the bis-Cbz, mono may differ)
¹H NMRSignals corresponding to pyrazole, benzyl, and amide protons
¹³C NMRSignals for pyrazole carbons, benzyl carbons, and carbamate carbonyl

Conclusion

The two-stage synthesis of N-Cbz-pyrazole-1-carboxamidine presented here is a robust, scalable, and reliable method for producing this valuable protected guanylating agent. The procedure begins with the efficient formation of 1H-pyrazole-1-carboxamidine hydrochloride from readily available starting materials.[9] The subsequent N-protection with benzyl chloroformate proceeds cleanly under mild basic conditions to yield the desired product.[2] By following this detailed guide, researchers can confidently synthesize and characterize N-Cbz-pyrazole-1-carboxamidine, a key building block for advanced applications in peptide synthesis and medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Available at: [Link]

  • Google Patents. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]

  • ResearchGate. Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. Available at: [Link]

  • ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism and Application of N-Cbz-Pyrazole-1-Carboxamidine in Guanidinylation Reactions

Abstract The guanidinium group is a paramount functional moiety in medicinal chemistry and chemical biology, prized for its unique physicochemical properties that govern crucial molecular recognition events. The effectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group is a paramount functional moiety in medicinal chemistry and chemical biology, prized for its unique physicochemical properties that govern crucial molecular recognition events. The effective and selective installation of this group into molecular scaffolds is a persistent challenge in organic synthesis. This technical guide provides an in-depth analysis of N-Cbz-pyrazole-1-carboxamidine, a highly effective guanidinylating agent. We will dissect its chemical mechanism of action, detailing the roles of the pyrazole leaving group and the carboxybenzyl (Cbz) protecting group. Furthermore, this whitepaper furnishes field-proven experimental protocols, discusses substrate scope, and explores applications in peptide science and drug discovery, offering researchers a comprehensive resource for leveraging this powerful synthetic tool.

The Guanidinium Moiety: A Cornerstone of Bioactivity

The guanidinium functional group, the protonated form of guanidine, is a recurring motif in a vast number of biologically active molecules, from the amino acid arginine to numerous top-selling pharmaceuticals.[1] Its significance stems from a unique combination of structural and electronic properties:

  • High Basicity: Guanidine is one of the strongest organic bases in aqueous solution. At physiological pH, it is protonated, forming a positively charged guanidinium cation.[1] This charge is fundamental to its ability to form strong electrostatic interactions, or salt bridges, with negatively charged groups like phosphates and carboxylates in biological systems.[1]

  • Planar Geometry and Resonance: The guanidinium ion is planar, with the positive charge delocalized across the central carbon and three nitrogen atoms through resonance.

  • Hydrogen Bonding Capacity: The planar structure and multiple N-H bonds allow the guanidinium group to act as an exceptional multi-directional hydrogen bond donor, forming intricate and stable networks with biological targets.[1]

These characteristics are pivotal for molecular recognition processes, enabling high-affinity binding to proteins and nucleic acids. Consequently, the ability to synthetically introduce the guanidine group—a reaction known as guanidinylation—is of critical importance for drug development and the synthesis of chemical probes.

N-Cbz-Pyrazole-1-Carboxamidine: A Profile of the Reagent

N-Cbz-pyrazole-1-carboxamidine and its di-Cbz analogue, N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, are members of a class of highly effective guanidinylating agents.[2][3][4] The efficacy of these reagents is derived from the specific roles of their constituent parts:

  • The Pyrazole Ring: This five-membered aromatic heterocycle is an excellent leaving group.[5] The nitrogen atom at position 1 withdraws electron density from the carboxamidine carbon, enhancing its electrophilicity, while the stability of the resulting pyrazole anion drives the reaction forward.[2][5]

  • The Carboxamidine Carbon: This carbon atom serves as the electrophilic center, which is attacked by the nucleophilic amine substrate.

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group, attached to one or both of the external guanidine nitrogens, is an essential feature.[6] It serves two primary purposes:

    • Modulating Reactivity: As an electron-withdrawing group, it further increases the electrophilicity of the central carbon, making the reagent significantly more reactive than its unprotected counterpart, 1H-pyrazole-1-carboxamidine hydrochloride.[2]

    • Preventing Side Reactions: It prevents the reagent from reacting with itself and ensures that the guanidinylation proceeds cleanly. In peptide synthesis, this protection is crucial to avoid interference with other reactive functionalities.[7][8]

The Cbz group is renowned for its stability under a range of conditions and its clean removal via catalytic hydrogenolysis, a key advantage in multi-step synthesis.[6][9]

The Core Mechanism of Action: Electrophilic Guanidinylation

The chemical mechanism of action for N-Cbz-pyrazole-1-carboxamidine is a well-defined electrophilic addition-elimination reaction. The process can be broken down into the following key steps:

  • Nucleophilic Attack: A primary or secondary amine (R-NH₂) acts as the nucleophile, attacking the electron-deficient carboxamidine carbon of the guanidinylating reagent. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can facilitate this step by ensuring the amine is in its free base form.

  • Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses. The C-N bond between the carboxamidine carbon and the pyrazole ring cleaves, leading to the expulsion of the pyrazole anion. This step is thermodynamically favorable due to the stability of the pyrazole anion, which is a weak base.

  • Proton Transfer: A final proton transfer step yields the stable, Cbz-protected guanidine product and the neutral pyrazole byproduct.

The overall reaction is a highly efficient method for transferring the protected guanidino group to a wide range of amine substrates.

Guanidinylation_Mechanism Core Guanidinylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack Reagent N,N'-Di-Cbz-Pyrazole- 1-Carboxamidine (Electrophile) Reagent->Intermediate Product Di-Cbz-Protected Guanidine Intermediate->Product 2. Intermediate Collapse & Proton Transfer LeavingGroup Pyrazole Intermediate->LeavingGroup 3. Elimination of Leaving Group

Caption: The addition-elimination mechanism of guanidinylation.

Experimental Protocols and Methodologies

Adherence to validated protocols is critical for reproducible success. The following sections detail standard laboratory procedures for the guanidinylation of a primary amine and the subsequent deprotection of the Cbz group.

Protocol 1: Guanidinylation of a Primary Aliphatic Amine

This protocol describes a typical procedure for the reaction of an amine with N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

A. Materials and Equipment:

  • Reagents: Primary amine, N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine[3][4], Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM), Diisopropylethylamine (DIPEA, optional), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes, separatory funnel, rotary evaporator, silica gel for column chromatography.

B. Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary amine (1.0 equiv). Dissolve it in anhydrous THF (or DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Reagent: Add N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05-1.1 equiv) to the stirred solution at room temperature.[10] If the amine starting material is an HCl salt, add DIPEA (1.1 equiv) to the solution prior to adding the guanidinylating reagent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This removes the pyrazole byproduct and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude Cbz-protected guanidine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[10]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the standard method for removing the Cbz protecting groups to yield the final guanidine, often isolated as a salt.

A. Materials and Equipment:

  • Reagents: Cbz-protected guanidine, Palladium on Carbon (10% Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas source (balloon or hydrogenation apparatus), Celite or a membrane filter.

  • Equipment: Two-neck round-bottom flask, magnetic stirrer, hydrogen balloon with a three-way stopcock, vacuum line.

B. Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Cbz-protected guanidine in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a hydrogen balloon to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[6][9]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (from the balloon). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.[11] Wash the filter pad with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected guanidine. If an acidic byproduct is generated (e.g., from a counter-ion), the final product will be the corresponding salt.

Synthesis_Workflow Start Start: Primary/Secondary Amine Step1 Protocol 1: Guanidinylation (N,N'-Di-Cbz-Pyrazole- 1-Carboxamidine, THF) Start->Step1 Intermediate Crude Di-Cbz-Protected Guanidine Step1->Intermediate Purify1 Purification (Flash Chromatography) Intermediate->Purify1 ProtectedProduct Pure Di-Cbz-Protected Guanidine Purify1->ProtectedProduct Step2 Protocol 2: Deprotection (H₂, 10% Pd/C, MeOH) ProtectedProduct->Step2 FinalProduct Final Guanidine Product Step2->FinalProduct

Caption: A typical workflow from amine to deprotected guanidine.

Substrate Scope and Optimization

N-Cbz-pyrazole-1-carboxamidine reagents are effective for a broad range of substrates, but performance can vary.

  • Reactive Substrates: Sterically unhindered primary and secondary aliphatic amines are excellent substrates, typically reacting to completion under mild conditions.[2] This includes the side chains of amino acids like lysine and ornithine, making it invaluable for peptide modification.[12]

  • Less Reactive Substrates: Aromatic amines, such as aniline, are less nucleophilic and react much more slowly, often requiring elevated temperatures or more potent guanidinylating agents.[12] Sterically hindered amines may also exhibit lower reactivity.

  • Optimization: For sluggish reactions, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the guanidinylation of amines.[13] The choice of solvent can also be critical, with aprotic polar solvents like THF, DCM, and DMF being most common.

Substrate ClassRelative ReactivityTypical ConditionsExpected Yield
Primary Aliphatic AminesHighRoom Temp, 4-12 hExcellent (>85%)
Secondary Aliphatic AminesModerate-HighRoom Temp, 12-24 hGood to Excellent (70-95%)
Primary AnilinesLowElevated Temp or stronger reagentPoor to Moderate (10-60%)
Sterically Hindered AminesLow-ModerateRoom Temp, long reaction timeVariable (20-70%)

Table 1: General reactivity profile for guanidinylation reactions.

Applications in Drug Discovery and Peptide Science

The guanidinylation reaction enabled by N-Cbz-pyrazole-1-carboxamidine is a powerful tool for synthesizing molecules with enhanced biological function.

  • Peptide Modification: A key application is the conversion of lysine residues in peptides to homoarginine, or ornithine to arginine.[12] This modification can dramatically enhance the peptide's ability to bind to targets, improve cell penetration, or increase proteolytic stability. The guanidinium group often mimics the side chain of arginine, which is crucial for many protein-protein and protein-nucleic acid interactions.[14]

  • Pharmaceutical Intermediates: These reagents are used as key building blocks in the synthesis of complex pharmaceutical compounds where the guanidine moiety is integral to the pharmacophore.[4]

  • Development of Novel Bioactive Compounds: The reliability of this reaction allows for its inclusion in library synthesis and the development of novel enzyme inhibitors, receptor antagonists, and antibacterial agents.[14][15]

Conclusion and Future Outlook

N-Cbz-pyrazole-1-carboxamidine and its analogues stand as robust, reliable, and highly effective reagents for the synthesis of protected guanidines. Their mechanism of action, centered on the electrophilic nature of the carboxamidine carbon and the excellent leaving group ability of pyrazole, ensures high yields across a range of amine substrates. The stability of the Cbz protecting group and its facile removal via hydrogenolysis provide an orthogonal handle that is indispensable in complex, multi-step syntheses, particularly in peptide chemistry and drug discovery. While newer reagents continue to be developed, the proven track record and predictable reactivity of Cbz-protected pyrazole-carboxamidines ensure their continued prominence in the synthetic chemist's toolkit.

References

  • Lipshutz, B. H., et al. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]

  • Gomes, P. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - Repositório da Universidade Nova de Lisboa. Retrieved from [Link]

  • Fehrentz, J. A., et al. (2000). Guanidinylation reagents. Google Patents (US6072075A).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Margetić, D., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(9), 2497–2502. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. Retrieved from [Link]

  • Hara, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21861–21868. Retrieved from [Link]

  • Looper, R. E., et al. (2011). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 88, 296. Retrieved from [Link]

  • Izawa, H., et al. (2017). Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. Marine Drugs, 15(12), 379. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Scientific Innovation, 8(5), 195-204. Retrieved from [Link]

  • El-Sattar, N. E. A., & Ali, O. M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A. (2018). Recent advances in the synthesis of new pyrazole derivatives. Synthetic Communications, 48(3), 193-216. Retrieved from [Link]

  • Brandt, J. (2012). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. Retrieved from [Link]

Sources

Exploratory

The Alchemist's Choice: A Technical Guide to N-Cbz-pyrazole-1-carboxamidine in Modern Guanidinylation Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The guanidinium group, a ubiquitous functional motif in biologically active molecules, plays a pivotal role in molecular recognition, catalysis, an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group, a ubiquitous functional motif in biologically active molecules, plays a pivotal role in molecular recognition, catalysis, and overall pharmacological efficacy. Its introduction into a molecular scaffold, a process known as guanidinylation, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of N-Cbz-pyrazole-1-carboxamidine, a highly efficient and versatile reagent for the synthesis of monosubstituted, N'-Cbz-protected guanidines. We will delve into the synthesis of this reagent, its mechanistic underpinnings, detailed application protocols, and a comparative analysis with other common guanylating agents. This document is intended to serve as a practical and authoritative resource for researchers seeking to leverage the power of this reagent in drug discovery and development.

The Strategic Importance of the Guanidinium Moiety and its Controlled Introduction

The guanidinium group, with its unique electronic properties and ability to exist as a resonance-stabilized cation over a wide physiological pH range, is a privileged scaffold in drug design. It is a key pharmacophore in numerous natural products and FDA-approved drugs, where it often participates in crucial hydrogen bonding and electrostatic interactions with biological targets. The controlled and predictable introduction of this group is therefore of paramount importance.

N-Cbz-pyrazole-1-carboxamidine emerges as a superior choice for this transformation due to several key features:

  • Reactivity: The pyrazole ring is an excellent leaving group, facilitating the nucleophilic attack by the amine.

  • Stability: The reagent is a stable, crystalline solid, making it easy to handle and store.

  • Protection: The Carboxybenzyl (Cbz) protecting group allows for the synthesis of mono-protected guanidines, which are versatile intermediates for further functionalization. The Cbz group is stable under a range of reaction conditions and can be readily removed when desired.

  • Selectivity: It allows for the selective guanylation of primary and secondary amines.

This guide will provide the necessary technical details to effectively utilize this powerful reagent.

Synthesis of N-Cbz-pyrazole-1-carboxamidine: A Step-by-Step Protocol

The synthesis of N-Cbz-pyrazole-1-carboxamidine can be achieved from the commercially available 1H-pyrazole-1-carboxamidine hydrochloride. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis of N-Cbz-pyrazole-1-carboxamidine

Materials:

  • 1H-pyrazole-1-carboxamidine hydrochloride[1]

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq) portion-wise with stirring.

  • Protection: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Cbz-pyrazole-1-carboxamidine as a white to off-white solid.

Characterization of N-Cbz-pyrazole-1-carboxamidine

Thorough characterization is essential to confirm the identity and purity of the synthesized reagent. Below are the expected analytical data based on its chemical structure and data from analogous compounds.

Property Data
Molecular Formula C₁₂H₁₂N₄O₂[2]
Molecular Weight 244.25 g/mol [2][3]
Appearance White to off-white crystalline solid[3]
Melting Point 108-112 °C[3]
¹H NMR (CDCl₃) Predicted: δ ~8.4 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H), 7.4-7.2 (m, 5H, Ar-H), ~6.4 (t, 1H, pyrazole-H), 5.2 (s, 2H, CH₂), ~5.0 (br s, 2H, NH₂) ppm.
¹³C NMR (CDCl₃) Predicted: δ ~164 (C=O), ~155 (C=N), ~142 (pyrazole-CH), ~136 (Ar-C), ~131 (pyrazole-CH), 129-128 (Ar-CH), ~110 (pyrazole-CH), ~68 (CH₂) ppm.
IR (KBr) Predicted: ν ~3400-3200 (N-H stretch), ~3100 (Ar C-H stretch), ~1720 (C=O stretch), ~1650 (C=N stretch), ~1550 (N-H bend) cm⁻¹.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₃N₄O₂⁺: 245.10.

The Guanylation Reaction: Mechanism and Application

The core utility of N-Cbz-pyrazole-1-carboxamidine lies in its ability to efficiently transfer a Cbz-protected guanidinyl group to a primary or secondary amine.

Mechanism of Guanylation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The electron-withdrawing Cbz group enhances the electrophilicity of the carboxamidine carbon, making it susceptible to attack by the amine nucleophile. The pyrazole moiety serves as an excellent leaving group due to its aromatic stability.

Guanylation_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N-Cbz-pyrazole-1-carboxamidine Reagent->Intermediate Product N'-Cbz-guanidine Intermediate->Product Elimination LeavingGroup Pyrazole Intermediate->LeavingGroup Leaving Group Departure Deprotection_Workflow cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acid-Mediated Cleavage H1 Dissolve Cbz-Guanidine in MeOH or EtOH H2 Add Pd/C catalyst H1->H2 H3 Stir under H₂ atmosphere H2->H3 H4 Filter catalyst, concentrate H3->H4 A1 Dissolve Cbz-Guanidine in Acetic Acid A2 Add HBr in AcOH A1->A2 A3 Stir at room temperature A2->A3 A4 Precipitate and isolate salt A3->A4

Sources

Foundational

A Guide to Pyrazole-1-carboxamidines: From Serendipitous Discovery to Privileged Scaffold in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole-1-carboxamidine moiety has emerged from relative obscurity to become a "privileged scaffold" in modern med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-1-carboxamidine moiety has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. This guide provides a comprehensive overview of its discovery, history, and evolution. It details the core synthetic methodologies that have enabled its widespread use and explores its critical role as a versatile bioisostere for modulating the physicochemical and pharmacokinetic properties of drug candidates. Through in-depth case studies of clinical-stage molecules like the ASK1 inhibitor Selonsertib and the antiviral AT-527, this paper illustrates the scaffold's profound impact on drug design. By synthesizing historical context with practical, field-proven insights and detailed experimental protocols, this guide serves as an essential resource for professionals seeking to leverage the unique properties of this powerful chemical entity.

The Genesis of a Privileged Scaffold: Discovery and History

The history of the pyrazole-1-carboxamidine is not one of a single, celebrated discovery but rather an evolution driven by the practical needs of medicinal chemistry. The parent pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of pharmaceutical chemistry for decades, found in drugs like the anti-inflammatory Celecoxib.[1][2] The initial exploration of pyrazole-1-carboxamidine hydrochloride was as a reagent for a specific chemical transformation: the guanylation of amines.[3][4][5] This process, crucial for synthesizing peptides and other biologically active molecules, highlighted the moiety's unique reactivity.[6]

It was in the pursuit of optimizing drug candidates that the scaffold's true potential was unlocked. Researchers, faced with challenges in absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds, began to recognize the pyrazole-1-carboxamidine group not just as a synthetic tool but as a valuable structural component in its own right. Its ability to act as a bioisostere—a chemical substituent that can replace another group without significantly altering biological activity but improving other properties—propelled its adoption in drug discovery programs.[7][8] This transition from a niche reagent to a "privileged" scaffold marks a significant chapter in its history, demonstrating how utilitarian chemistry can give rise to powerful tools for therapeutic innovation.

Core Synthetic Methodologies

The accessibility of a chemical scaffold is paramount to its widespread adoption. The synthesis of pyrazole-1-carboxamidines is robust and versatile, typically achieved via a two-step process that begins with the formation of the core pyrazole ring, followed by the installation of the carboxamidine functionality.[9]

General Synthetic Workflow

The most common approach involves the reaction of a substituted pyrazole with a guanylating agent. 1H-Pyrazole-1-carboxamidine hydrochloride itself is a frequently used reagent for this transformation, reacting with amines to form guanidines.[3][10] An alternative and highly practical method involves the activation of the pyrazole nitrogen followed by the addition of an amine.

G pyrazole Substituted Pyrazole activated_pyrazole Activated Intermediate (e.g., Vilsmeier salt adduct) pyrazole->activated_pyrazole Activation product N-substituted Pyrazole-1-carboxamidine activated_pyrazole->product Nucleophilic Attack amine Primary or Secondary Amine (R1R2NH) amine->product reagent Activating Agent (e.g., Cyanogen Bromide or Vilsmeier Reagent) reagent->activated_pyrazole caption General workflow for Pyrazole-1-carboxamidine synthesis.

General workflow for Pyrazole-1-carboxamidine synthesis.

Detailed Experimental Protocol: Synthesis from a Pyrazole Precursor

This protocol describes a common laboratory-scale synthesis of a pyrazole-1-carboxamidine derivative from a parent pyrazole and an amine, a method valued for its reliability and applicability to a wide range of substrates.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Cyanogen bromide or Vilsmeier reagent (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Desired primary or secondary amine (1.2 eq)

  • Tertiary amine base (e.g., Triethylamine, 2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: To a stirred solution of the substituted pyrazole in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the activating agent (e.g., cyanogen bromide) portion-wise. Allow the reaction to stir at 0 °C for 1 hour. The formation of an intermediate salt may be observed.

  • Amine Addition: Add the tertiary amine base to the reaction mixture, followed by the dropwise addition of the desired primary or secondary amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-1-carboxamidine product.

Causality: The choice of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the activating agent and the reactive intermediate. The tertiary amine base is essential for scavenging the acid byproduct (e.g., HBr) generated during the reaction, driving the equilibrium towards product formation.

A Key Bioisostere in Medicinal Chemistry

The power of the pyrazole-1-carboxamidine scaffold in drug design lies in its utility as a non-classical bioisostere.[7] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a molecule to enhance efficacy, selectivity, and pharmacokinetic parameters.[11]

The amidine functional group is a key structural element in many therapeutic agents.[12] The pyrazole-1-carboxamidine moiety is particularly effective as a bioisostere for carboxylic acids and amides. It mimics their ability to participate in hydrogen bonding interactions with protein targets while offering distinct advantages:

  • Modulated Basicity: The pyrazole ring's electron-withdrawing nature tunes the basicity (pKa) of the amidine group, which is typically a strong base.[13] This modulation can be crucial for optimizing cell permeability and reducing off-target effects associated with high basicity.

  • Improved Metabolic Stability: The scaffold can be more resistant to metabolic degradation compared to simple amides, potentially leading to a longer half-life in the body.[8]

  • Enhanced Physicochemical Properties: Replacement can improve solubility and lipophilicity, directly impacting a drug's absorption and distribution profile.[8]

  • Conformational Rigidity: The planar, aromatic pyrazole ring introduces a degree of conformational rigidity, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

Case Studies in Drug Development

The practical impact of the pyrazole-1-carboxamidine scaffold is best illustrated through its incorporation into innovative drug candidates targeting a range of diseases.

CompoundTargetTherapeutic AreaKey Role of Scaffold
Selonsertib (GS-4997) Apoptosis Signal-regulating Kinase 1 (ASK1)Liver Fibrosis (NASH), InflammationATP-competitive binding, oral bioavailability
AT-527 NS5B RNA Polymerase (HCV) / RdRp (SARS-CoV-2)Antiviral (Hepatitis C, COVID-19)Prodrug stability, key part of the guanosine nucleotide analog
Case Study 1: Selonsertib (GS-4997) - An ASK1 Inhibitor

Selonsertib was a first-in-class, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[14][15][16] ASK1 is a key mediator of cellular stress pathways that drive inflammation, apoptosis, and fibrosis.[17] Its activation is implicated in numerous diseases, including nonalcoholic steatohepatitis (NASH).[17][18]

  • Discovery and Rationale: The discovery of Selonsertib was a landmark achievement in targeting the ASK1 pathway.[19] The pyrazole-1-carboxamidine core was integral to the molecule's design. It acts as a key pharmacophore that binds competitively to the ATP-binding site within the catalytic domain of ASK1.[17][18] This binding prevents the activation of ASK1 and blocks downstream signaling through the JNK and p38 MAPK pathways, thereby suppressing the production of inflammatory and fibrotic mediators.[14][17][20]

  • Clinical Journey: Selonsertib progressed to Phase III clinical trials for NASH, and while it ultimately did not meet its primary endpoints for this indication, its development provided crucial validation for targeting the ASK1 pathway.[14] Preclinical and clinical studies demonstrated its ability to reduce markers of liver injury and fibrosis.[18][20] The journey of Selonsertib underscores the power of the scaffold in creating potent, selective, and orally bioavailable kinase inhibitors.[21]

Case Study 2: AT-527 - A Nucleotide Prodrug Antiviral

AT-527 is a double prodrug of a guanosine nucleotide analog designed to inhibit viral RNA polymerases.[22][23] It initially showed potent activity against the hepatitis C virus (HCV) and was later investigated for SARS-CoV-2.[23]

  • Mechanism of Action: As a prodrug, AT-527 is inactive until it enters a host cell. Intracellular enzymes metabolize it into its active triphosphate form, AT-9010.[22][24][25] This active metabolite then targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[23][24]

  • Dual Inhibition: Cryo-electron microscopy studies revealed a unique dual mechanism of action against the SARS-CoV-2 polymerase.[24][25][26] AT-9010 is not only incorporated into the growing viral RNA chain, where its modified ribose sugar causes immediate termination of synthesis, but it also binds to a second, distinct site on the polymerase called the NiRAN domain, inhibiting another of the enzyme's essential functions.[24][25] The pyrazole-1-carboxamidine is a crucial component of the guanosine analog structure, contributing to the molecule's stability and its ability to be recognized and processed by the necessary intracellular enzymes.

G cluster_cell Host Cell AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Intracellular Metabolism RdRp Viral RdRp (Polymerase) AT9010->RdRp Targets RNA_term RNA Chain Termination RdRp->RNA_term Leads to NiRAN_inhib NiRAN Domain Inhibition RdRp->NiRAN_inhib Leads to caption Intracellular activation and dual mechanism of AT-527.

Intracellular activation and dual mechanism of AT-527.

Future Directions and Conclusion

The pyrazole-1-carboxamidine scaffold has firmly established its place in the medicinal chemist's toolbox. Its journey from a simple guanylating reagent to the core of clinical-stage therapeutics is a testament to its versatility and favorable drug-like properties. While it has seen extensive use in developing kinase inhibitors and antiviral agents, its potential is far from exhausted.[27][28][29]

Future applications will likely see the scaffold explored in other therapeutic areas where precise modulation of polarity, basicity, and metabolic stability is required. Its role in targeting protein-protein interactions, ion channels, and G-protein coupled receptors remains an exciting and underexplored frontier. As synthetic methodologies continue to evolve, allowing for even greater decorative diversity, the pyrazole-1-carboxamidine will undoubtedly remain a privileged and powerful scaffold in the ongoing quest for novel and effective medicines.

References

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  • Canard, B., et al. (2022). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. Nature Communications. Available at: [Link]

  • Good, S. S., et al. (2021). AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kim, H., et al. (2020). Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells. Biomolecules & Therapeutics. Available at: [Link]

  • Canard, B., et al. (2022). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. ResearchGate. Available at: [Link]

  • Shannon, A., et al. (2022). A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase. bioRxiv. Available at: [Link]

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  • Journal of Taibah University for Science. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Kim, H., et al. (2020). Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells. PubMed. Available at: [Link]

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  • Zhou, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Molecular Structure. Available at: [Link]

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  • da Silva, A. C. S., et al. (2020). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. ChemistrySelect. Available at: [Link]

  • Guler, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Modeling. Available at: [Link]

  • Liu, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

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  • New Drug Approvals. (2018). Selonsertib, GS-4997, GS-4977. Available at: [Link]

  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis. Available at: [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Available at: [Link]

  • da Silva, A. C. S., et al. (2020). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. ResearchGate. Available at: [Link]

  • Langes, C., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

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  • Notte, G., et al. (2017). Discovery of selonsertib (GS-4997): A first in class, selective inhibitor of apoptosis signal-regulating kinase 1. 253rd National Meeting. Available at: [Link]

  • Wang, D., et al. (2020). Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells. Cancer Letters. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of N-Cbz-pyrazole-1-carboxamidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract N-Cbz-pyrazole-1-carboxamidine is a molecule of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N-Cbz-pyrazole-1-carboxamidine is a molecule of significant interest in medicinal chemistry and drug discovery, often utilized as a key building block in the synthesis of complex pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, paramount among which are its solubility and stability. This guide provides a comprehensive technical overview of these critical attributes. We will delve into the theoretical underpinnings of its solubility profile, outline robust experimental protocols for its determination, and explore its stability under various stress conditions. This document is intended to be a practical resource for researchers, enabling them to design and execute experiments, interpret data, and ultimately accelerate the drug development process.

Introduction to N-Cbz-pyrazole-1-carboxamidine

N-Cbz-pyrazole-1-carboxamidine, with the chemical formula C12H12N4O2 and a molecular weight of 244.25 g/mol , is a white to light brown solid[1][2]. Its structure incorporates a pyrazole ring, a carboxamidine group, and a carboxybenzyl (Cbz) protecting group. This unique combination of functional groups dictates its chemical behavior and its potential applications in organic synthesis. The pyrazole moiety is a common scaffold in many biologically active compounds, while the carboxamidine group can act as a bioisostere for a guanidine group, influencing binding interactions with biological targets. The Cbz group is a widely used protecting group for amines, known for its stability under certain conditions and its susceptibility to removal under others[3][4].

Understanding the solubility and stability of N-Cbz-pyrazole-1-carboxamidine is not merely an academic exercise; it is a fundamental prerequisite for its effective use in drug discovery and development. Solubility directly impacts formulation strategies and bioavailability, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or even toxic byproducts.

Solubility Profile: From Theory to Practice

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. For N-Cbz-pyrazole-1-carboxamidine, its solubility is influenced by its molecular structure, including its polarity, hydrogen bonding capabilities, and its potential to ionize.

Theoretical Considerations
  • Polarity: The molecule possesses both polar (e.g., the carboxamidine and carbamate groups) and non-polar (e.g., the pyrazole and benzyl rings) regions, suggesting it will have moderate polarity. This amphiphilic nature implies that its solubility will be dependent on the polarity of the solvent.

  • Hydrogen Bonding: The presence of N-H and C=O groups allows for both hydrogen bond donation and acceptance, which can facilitate dissolution in protic solvents.

  • pKa: The predicted pKa of the carboxamidine group is approximately 8.94[1][2]. This indicates that the compound will be predominantly in its neutral form at physiological pH but can be protonated under acidic conditions, which would likely increase its solubility in aqueous media.

Experimental Determination of Solubility

A systematic approach to determining the solubility of N-Cbz-pyrazole-1-carboxamidine involves screening a range of solvents relevant to pharmaceutical development.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess N-Cbz-pyrazole-1-carboxamidine prep2 Add to vials with known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep2->equil analysis1 Centrifuge/Filter to remove undissolved solid equil->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol:

  • Solvent Selection: A diverse set of solvents should be chosen, including:

    • Aqueous buffers (pH 3, 5, 7.4, 9)

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Apolar aprotic solvents (Dichloromethane, Ethyl Acetate)

    • Polar aprotic solvents (Acetonitrile, DMSO, DMF)

    • Biorelevant media (Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Equilibration: Add an excess of N-Cbz-pyrazole-1-carboxamidine to a known volume of each solvent in a sealed vial. The vials should be agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis: After equilibration, the samples should be centrifuged or filtered (using a chemically compatible filter, e.g., PTFE) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be used for accurate quantification.

Data Presentation:

The solubility data should be compiled into a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Classification
Water25Sparingly soluble[1]
pH 3 Buffer25
pH 7.4 Buffer25
Methanol25
Ethanol25
Dichloromethane25
Acetonitrile25
DMSO25

Stability Profile: A Forced Degradation Approach

Understanding the stability of N-Cbz-pyrazole-1-carboxamidine is crucial for identifying potential degradation products and establishing appropriate storage and handling conditions. Forced degradation studies, also known as stress testing, are essential for this purpose[5][6]. These studies involve exposing the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation pathways.

Potential Degradation Pathways

Based on its structure, N-Cbz-pyrazole-1-carboxamidine may be susceptible to degradation through several mechanisms:

  • Hydrolysis: The carbamate linkage of the Cbz group and the carboxamidine group could be susceptible to hydrolysis under acidic or basic conditions.

  • Cleavage of the Cbz Group: The Cbz group is known to be labile to catalytic hydrogenolysis and strong acids[3][7]. While generally stable to mild acids and bases, prolonged exposure or harsh conditions could lead to its removal[8].

  • Oxidation: While the core structure is relatively robust, oxidative conditions could potentially lead to degradation.

  • Thermolysis: High temperatures may induce decomposition.

  • Photolysis: Exposure to light, particularly UV radiation, could lead to degradation.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of N-Cbz-pyrazole-1-carboxamidine under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being secondary degradation products from over-stressing the molecule[6][9].

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of N-Cbz-pyrazole-1-carboxamidine acid Acidic (e.g., 0.1M HCl) prep->acid base Basic (e.g., 0.1M NaOH) prep->base oxidative Oxidative (e.g., 3% H2O2) prep->oxidative thermal Thermal (e.g., 60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis mass_spec Characterize Degradants (LC-MS) analysis->mass_spec

Caption: Workflow for forced degradation studies.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of N-Cbz-pyrazole-1-carboxamidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). The reaction can be carried out at room temperature and elevated temperatures (e.g., 60°C) and monitored over time.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). The reaction should be monitored at room temperature and elevated temperatures.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the reaction at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (a combination of UV and visible light).

  • Analytical Monitoring: At various time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Characterization of Degradants: Liquid chromatography-mass spectrometry (LC-MS) should be employed to determine the mass of the degradation products, which will aid in their structural elucidation.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24RT
0.1 M HCl2460
0.1 M NaOH24RT
0.1 M NaOH2460
3% H2O224RT
Solid4880
Solution4880
Photolytic (ICH Q1B)--

Analytical Methodologies

The successful execution of solubility and stability studies hinges on the availability of a robust and validated analytical method for the quantification of N-Cbz-pyrazole-1-carboxamidine and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and suitable technique. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for the characterization of degradation products formed during forced degradation studies. It provides molecular weight information that is critical for structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-Cbz-pyrazole-1-carboxamidine. By combining theoretical considerations with detailed experimental protocols, researchers can systematically characterize these critical physicochemical properties. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any drug substance or product derived from this important chemical entity. A thorough understanding of solubility and stability is a cornerstone of successful drug development, and the methodologies outlined herein provide a clear path to achieving this.

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Foundational

Physicochemical characteristics of N-Cbz-pyrazole-1-carboxamidine

An In-depth Technical Guide to the Physicochemical Characteristics of N-Cbz-pyrazole-1-carboxamidine Introduction: Establishing the Foundation for Developability N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, hereaft...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-Cbz-pyrazole-1-carboxamidine

Introduction: Establishing the Foundation for Developability

N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, hereafter referred to as N-Cbz-pyrazole-1-carboxamidine, is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2] Its application as a guanylation reagent in peptide synthesis highlights its chemical utility.[3] However, for any molecule to transition from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely ancillary but absolutely critical.[4][5] These properties—including ionization, lipophilicity, solubility, stability, and solid-state form—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[6][7][8]

This guide provides a comprehensive framework for the physicochemical characterization of N-Cbz-pyrazole-1-carboxamidine. From the perspective of a senior application scientist, we move beyond simple data reporting to explain the causality behind experimental choices and the implications of the results. The protocols described are grounded in authoritative international guidelines to ensure scientific integrity and reproducibility.

Molecular Identity and Core Properties

The initial step in any characterization is to confirm the identity and fundamental properties of the molecule. N-Cbz-pyrazole-1-carboxamidine is identified by the CAS Number 152120-62-2.[9][10][11] A summary of its core computed and reported properties is essential for contextualizing all subsequent experimental work.

PropertyValueSource
Chemical Name benzyl N-[amino(pyrazol-1-yl)methylidene]carbamateIUPAC[10]
Molecular Formula C₁₂H₁₂N₄O₂[9][10][11]
Molecular Weight 244.25 g/mol PubChem[10][11]
Appearance White to almost white powder or crystalCommercial Suppliers[9][11]
Melting Point 108-112 °CCommercial Suppliers[11]
Topological Polar Surface Area 82.5 ŲPubChem (Computed)[10]
Rotatable Bond Count 4Guidechem (Computed)[9]

These foundational data points are the starting reference for all further analysis. The melting point suggests a crystalline solid at room temperature, a hypothesis to be confirmed via solid-state characterization.

Ionization Constant (pKa): The Master Switch of Behavior

Expertise & Causality: The pKa is arguably the most influential physicochemical parameter. It defines the extent of a molecule's ionization at a given pH. This is critical because the charge state affects solubility, membrane permeability, receptor binding, and formulation properties.[7][12] For N-Cbz-pyrazole-1-carboxamidine, the carboxamidine group is basic. A predicted pKa of approximately 8.94 suggests that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form.[11] This has profound implications: while ionization typically enhances aqueous solubility, it can significantly reduce passive diffusion across lipid membranes like the gut wall or the blood-brain barrier.[12]

Experimental Protocol: Potentiometric Titration

This protocol is a robust and widely accepted method for pKa determination, often referred to as the gold standard.[13][14]

  • Preparation: Accurately prepare a ~1-5 mM solution of N-Cbz-pyrazole-1-carboxamidine in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Instrumentation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10) on an automated titrator.

  • Titration (Acid Direction): Add a standardized solution of strong acid (e.g., 0.1 M HCl) to the sample solution to fully protonate the basic center.

  • Titration (Base Direction): Titrate the acidified sample solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is determined from the inflection point of the resulting sigmoidal curve, where the molecule is 50% ionized.[13] Specialized software can perform derivative analysis to precisely locate this point.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Co-solvent/Water prep1->prep2 titr2 Titrate with Standardized Base (NaOH) prep2->titr2 Analyte titr1 Calibrate pH Meter titr1->titr2 an1 Plot pH vs. Titrant Volume titr2->an1 Raw Data an2 Determine Inflection Point (1st Derivative) an1->an2 an3 Result: pKa an2->an3

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Gauging Membrane Affinity

Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[7] It is quantified by the partition coefficient (LogP), the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer at a pH where the compound is neutral. A computed value (XLogP3) for N-Cbz-pyrazole-1-carboxamidine is 2.1.[10] This value falls within a favorable range for many orally absorbed drugs, suggesting a good balance between aqueous solubility and lipid permeability for the neutral form of the molecule. However, given its basic pKa, the pH-dependent distribution coefficient (LogD) will be significantly lower than LogP at physiological pH.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a substance between n-octanol and water and is considered the benchmark for LogP determination.[15][16]

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 10 to ensure neutrality) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: Combine the n-octanol stock solution with the pre-saturated aqueous phase in a vessel at a known volume ratio.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). Gentle shaking prevents emulsion formation.

  • Phase Separation: Separate the two phases, usually by centrifugation.

  • Quantification: Accurately measure the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

LogP_Concept cluster_system Octanol-Water System at Equilibrium octanol n-Octanol Phase (Lipophilic) water Aqueous Phase (Hydrophilic) compound_oct Compound (Coctanol) compound_wat Compound (Cwater) compound_oct->compound_wat Partitioning formula LogP = log₁₀(Coctanol / Cwater)

Caption: Conceptual diagram of LogP as an equilibrium partition.

Aqueous Solubility: The Gateway to Absorption

Expertise & Causality: A drug must dissolve to be absorbed.[5] Poor aqueous solubility is a primary cause of failure in drug development. For N-Cbz-pyrazole-1-carboxamidine, solubility is expected to be highly pH-dependent due to its basic nature. While reported as "sparingly soluble" in water, its solubility will be significantly higher in acidic environments (like the stomach) where it is fully protonated, compared to neutral or basic environments (like the intestine) where the less soluble free base predominates.[9] This pH-solubility profile is critical for predicting oral absorption.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid by XRPD or DSC to check for any polymorphic or solvate transformations during the experiment.

pH of BufferExpected Solubility TrendRationale
2.0HighCompound is fully protonated (cationic), forming a more soluble salt.
4.5HighCompound remains predominantly protonated.
6.8IntermediateApproaching the pKa; a mixture of ionized and neutral species exists.
7.4LowAbove the pKa, the less soluble neutral free base form predominates.

Chemical Stability: Ensuring Integrity and Shelf-Life

Expertise & Causality: A drug molecule must be stable enough to withstand manufacturing, storage, and administration without degrading into inactive or potentially toxic byproducts.[17] International Council for Harmonisation (ICH) guidelines provide a framework for assessing chemical stability.[18][19][20] For N-Cbz-pyrazole-1-carboxamidine, potential liabilities could include hydrolysis of the carbamate or amidine functional groups, particularly at pH extremes.

Experimental Protocol: Forced Degradation and ICH Stability

Forced degradation (stress testing) is performed to identify potential degradation pathways, while formal ICH stability studies establish the re-test period or shelf life.[17][20]

  • Forced Degradation:

    • Hydrolytic: Incubate the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions at elevated temperatures (e.g., 60 °C).

    • Oxidative: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic (ICH Q1B): Expose the solid compound and a solution to a controlled light source providing both UV and visible output.[21]

    • Thermal: Expose the solid compound to high heat (e.g., 80 °C).

  • Analysis: At various time points, analyze samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products) to determine the percentage of compound remaining and to characterize degradants.

  • Formal ICH Stability Study (ICH Q1A):

    • Store the drug substance in controlled climate chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[19]

    • Test samples at specified intervals (e.g., 0, 3, 6, 9, 12 months for long-term) for appearance, assay, and degradation products.

Stability_Workflow cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability (ICH Q1A) substance N-Cbz-pyrazole-1-carboxamidine (Drug Substance) acid Acid/Base Hydrolysis substance->acid oxide Oxidation (H₂O₂) substance->oxide photo Photolysis (ICH Q1B) substance->photo thermal Thermal substance->thermal long_term Long-Term 25°C / 60% RH substance->long_term accelerated Accelerated 40°C / 75% RH substance->accelerated analysis Analysis by Stability-Indicating HPLC Method acid->analysis oxide->analysis photo->analysis thermal->analysis long_term->analysis accelerated->analysis output Identify Degradation Pathways Establish Shelf-Life analysis->output

Caption: Workflow for chemical stability assessment.

Solid-State Characterization: The Form That Matters

Expertise & Causality: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, including melting point, solubility, stability, and manufacturability.[22][23] An API can exist as different crystalline forms (polymorphs), as an amorphous solid, or as solvates/hydrates. Identifying and controlling the solid form is a regulatory requirement and is crucial for consistent product performance. The reported melting point of 108-112 °C for N-Cbz-pyrazole-1-carboxamidine suggests it is a crystalline solid, but a full characterization is necessary.[11]

Experimental Protocols: Key Solid-State Techniques
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form.

    • Protocol: A small amount of the powder sample is packed into a holder and irradiated with a monochromatic X-ray beam. The sample is rotated, and the diffraction pattern (intensity vs. 2θ angle) is recorded.

    • Interpretation: A crystalline material will produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form. An amorphous material will produce a broad, featureless halo.[22][24]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature.

    • Protocol: A small, weighed amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min).

    • Interpretation: A sharp endotherm indicates the melting of a crystalline solid. The onset temperature of this peak should correspond to the melting point.[23] Other thermal events like glass transitions (for amorphous material) or desolvation can also be detected.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.

    • Protocol: A weighed sample is heated in a controlled atmosphere, and its mass is continuously monitored.

    • Interpretation: TGA is used to determine the presence of volatile components like water (for hydrates) or residual solvent (for solvates). A significant mass loss before melting or decomposition would indicate the presence of such components.[25]

SolidState_Workflow api API Powder Sample xprd XRPD (X-Ray Powder Diffraction) api->xprd dsc DSC (Differential Scanning Calorimetry) api->dsc tga TGA (Thermogravimetric Analysis) api->tga xprd_out Crystallinity (Sharp Peaks vs. Halo) Polymorph ID xprd->xprd_out dsc_out Thermal Events (Melting Point, Glass Transition) dsc->dsc_out tga_out Mass Change (Solvate/Hydrate State) tga->tga_out

Caption: Key techniques for solid-state characterization.

Conclusion

The physicochemical profile of N-Cbz-pyrazole-1-carboxamidine, as outlined in this guide, provides a critical roadmap for its development. The predicted basic pKa of ~8.94 is the central feature, indicating that it will be a cation at physiological pH, which will enhance solubility but may limit passive permeability. Its calculated LogP of 2.1 is promising for the neutral species, suggesting that strategies to optimize absorption might focus on formulation approaches that manage its pH-dependent behavior. A comprehensive evaluation of its solid-state properties and chemical stability using the standardized protocols described herein is essential to ensure the selection of a stable, consistent form and to define its shelf-life. This in-depth characterization provides the foundational knowledge required by researchers and drug development professionals to make informed decisions and advance this molecule through the development pipeline.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of Guanidinylation in Peptide Therapeutics The guanidinium group, the defi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Guanidinylation in Peptide Therapeutics

The guanidinium group, the defining feature of the arginine side chain, is a critical pharmacophoric element in a vast array of biologically active peptides. Its positive charge at physiological pH, combined with its ability to form multiple hydrogen bonds, governs crucial molecular recognition events, including protein-protein interactions and peptide-nucleic acid binding. Consequently, the strategic incorporation of arginine or its analogs (e.g., homoarginine) is a cornerstone of rational peptide drug design, often enhancing cell permeability, receptor affinity, and metabolic stability.

Post-synthetic modification of peptide side chains on a solid support offers a flexible and powerful strategy to introduce such functionalities. The conversion of primary amines, such as the ε-amino group of lysine or ornithine, into a guanidinium group is a key transformation. This guide focuses on the application of N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Cbz-pyrazole-1-carboxamidine), a highly efficient reagent for the on-resin guanidinylation of peptide-bound primary amines.

The Reagent: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is an electrophilic guanidinylating agent designed for mild and efficient conversion of amines to protected guanidines.

Chemical Structure:

Figure 1: Structure of the guanidinylating reagent.

The key to this reagent's efficacy lies in the two electron-withdrawing benzyloxycarbonyl (Cbz) groups. These groups significantly increase the electrophilicity of the central amidino carbon, making it highly susceptible to nucleophilic attack by a primary amine[1]. This enhanced reactivity allows for efficient guanidinylation of even sterically hindered or less nucleophilic amines under mild conditions, a significant advantage over less reactive reagents like 1H-Pyrazole-1-carboxamidine hydrochloride[1].

The Mechanism of Action: An Electrophilic Transfer

The guanidinylation reaction proceeds via a well-defined, two-step nucleophilic addition-elimination mechanism. This process is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Nucleophilic Attack: The deprotected primary amine on the peptide resin (e.g., the side chain of an ornithine residue) acts as a nucleophile, attacking the electrophilic carbon of the Bis-Cbz-pyrazole-1-carboxamidine.

  • Leaving Group Departure: A tetrahedral intermediate is formed, which subsequently collapses. The stable pyrazole molecule is eliminated as a leaving group, resulting in the formation of the desired di-Cbz-protected guanidinium group on the peptide side chain.

reaction_mechanism Start Peptide-Resin with Deprotected Primary Amine (e.g., Ornithine Side Chain) Intermediate Tetrahedral Intermediate (Resin-Bound) Start->Intermediate Nucleophilic Attack Reagent N,N′-Bis(Cbz)-1H-pyrazole- 1-carboxamidine Reagent->Intermediate Product Peptide-Resin with Di-Cbz-Protected Guanidinium Group Intermediate->Product Collapse of Intermediate LeavingGroup Pyrazole (Leaving Group) Intermediate->LeavingGroup Elimination FinalPeptide Final Arginine-containing Peptide (Post-Cleavage & Deprotection) Product->FinalPeptide TFA Cleavage

Figure 2: Reaction mechanism of on-resin guanidinylation.

This protected guanidine can be carried through subsequent synthesis steps. The Cbz groups are then typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage and global deprotection of the peptide from the resin.

Experimental Protocol: On-Resin Guanidinylation of an Ornithine-Containing Peptide

This protocol details the conversion of a resin-bound ornithine residue to a di-Cbz-protected arginine residue.

4.1. Materials and Equipment

  • Peptide-Resin: Fmoc-protected peptide containing an ornithine residue with its side-chain amine deprotected (e.g., after treatment with piperidine).

  • Guanidinylating Reagent: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Reaction Vessel: Solid-phase peptide synthesis vessel.

  • Shaker: Orbital or wrist-action shaker.

  • Qualitative Test: Kaiser test kit (for monitoring free primary amines).

4.2. Workflow Overview

workflow cluster_pre Preparation cluster_guan Guanidinylation cluster_post Post-Reaction Start Start: Peptide-resin with Fmoc-Orn(Boc) Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect_Fmoc Deprotect_Sidechain Side-Chain Deprotection (TFA cocktail if needed, then neutralize) Deprotect_Fmoc->Deprotect_Sidechain Wash1 Wash Resin (DMF, DCM) Deprotect_Sidechain->Wash1 Prepare_Reagent Prepare Reagent Solution: Bis-Cbz-pyrazole-1-carboxamidine + DIPEA in DMF Reaction Add solution to resin Shake at RT (4-16h) Prepare_Reagent->Reaction Wash2 Wash Resin (DMF, DCM) Reaction->Wash2 Test Kaiser Test (Check for completion) Wash2->Test Continue Continue SPPS or Proceed to Cleavage Test->Continue

Figure 3: Step-by-step experimental workflow.

4.3. Detailed Step-by-Step Procedure

  • Resin Preparation:

    • Start with the peptide-resin where the ornithine side-chain amine is the only free primary amine. This is typically achieved after the standard Fmoc deprotection of the N-terminus of the preceding amino acid, followed by the coupling of Fmoc-Orn(Mtt)-OH or a similarly protected ornithine derivative. The Mtt group can be selectively removed without affecting other protecting groups, leaving the side-chain amine available for guanidinylation.

    • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

    • Ensure the ornithine side-chain protecting group is removed and the resulting amine is neutralized.

  • Guanidinylation Reaction:

    • In a separate vial, dissolve N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (3-5 equivalents) in anhydrous DMF.

    • Add DIPEA (3-5 equivalents) to the solution.

    • Drain the DMF from the swollen peptide-resin.

    • Immediately add the freshly prepared reagent solution to the resin.

    • Shake the reaction vessel at room temperature for 4 to 16 hours. The reaction time may vary depending on the peptide sequence and steric hindrance around the amine.

  • Monitoring and Work-up:

    • After the reaction period, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.

    • If the Kaiser test is positive (blue beads), the reaction is incomplete. The reaction can be allowed to proceed for longer, or a fresh solution of the reagent can be added for a second treatment.

    • Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.

  • Subsequent Steps:

    • The resin is now ready for the next coupling step in the SPPS sequence or can be prepared for final cleavage and deprotection. The di-Cbz-protected guanidinium group is stable to subsequent Fmoc deprotection conditions (piperidine/DMF).

Data Summary and Reagent Comparison

The choice of guanidinylating reagent is critical for achieving high yields and purity. Protected pyrazole-carboxamidines offer distinct advantages over other common reagents.

Reagent TypeKey CharacteristicsTypical ConditionsYieldReference
N,N′-di-Cbz-pyrazole-1-carboxamidine Highly reactive due to electron-withdrawing Cbz groups. Good for less reactive amines. Stable product. 3-5 eq. reagent, DIPEA, DMF, RT, 4-16h High to Excellent [1]
N,N′-di-Boc-pyrazole-1-carboxamidine Highly reactive, similar to Cbz version. Boc groups are more acid-labile.3-5 eq. reagent, DIPEA, DMF, RT, 4-16hHigh to Excellent[1]
1H-Pyrazole-1-carboxamidine HCl Less reactive, requires stronger base and sometimes elevated temperature. Best for unhindered primary amines.6 eq. reagent, DIPEA, DMF, 60 min to RTModerate to Good[2]
N,N'-bis-Boc-S-methylisothiourea Effective reagent, but can generate odorous thiol byproducts.Requires promoter like HgCl₂ or Mukaiyama's reagent.Good to High
Triflylguanidines Very high reactivity, but can be less stable.Mild conditions, short reaction times.High

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Guanidinylation (Positive Kaiser Test) 1. Steric Hindrance: The target amine is sterically inaccessible due to the surrounding peptide sequence. 2. Insufficient Reagent: Not enough reagent was used to drive the reaction to completion. 3. Reagent Degradation: The reagent may have degraded due to moisture.1. Increase reaction time (up to 24h). Consider gentle heating (e.g., 40°C). 2. Repeat the guanidinylation step with a fresh solution of the reagent and base. 3. Use fresh, anhydrous DMF and ensure the reagent is stored properly.
Unexpected Side Products in Final Peptide 1. Reaction with N-terminal amine: If the N-terminal Fmoc group was accidentally removed, it could also be guanidinylated. 2. Side reactions during cleavage: Incomplete removal of Cbz groups.1. Ensure the N-terminus is properly protected with the Fmoc group before starting the guanidinylation. 2. Use a standard TFA cleavage cocktail with appropriate scavengers (e.g., TIS, water) for a sufficient duration to ensure complete deprotection.
Low Final Yield Peptide Aggregation: The peptide sequence may be prone to aggregation on the resin, limiting reagent access.Perform the reaction in a solvent mixture known to disrupt aggregation, such as DMF with a small percentage of DMSO. Use of elevated temperature may also help.

Conclusion

N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a superior reagent for the post-synthetic guanidinylation of primary amines in solid-phase peptide synthesis. Its enhanced reactivity, driven by the Cbz protecting groups, allows for efficient and clean conversion under mild conditions compatible with standard Fmoc chemistry. By following the detailed protocols and best practices outlined in this guide, researchers can reliably incorporate the critical guanidinium functionality into their target peptides, enabling the development of novel and potent peptide-based therapeutics.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane-protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N, N′-Bis (tert-butoxycarbonyl)-N ″-triflylguanidine: A New Guanidinylating Reagent. The Journal of Organic Chemistry, 63(23), 8432-8439.
  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). An efficient introduction of protected guanidines in Boc solid phase peptide synthesis. Bioorganic & medicinal chemistry letters, 9(11), 1547-1550.
  • Stark, L. M., & Barron, A. E. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of visualized experiments: JoVE, (117).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Al-Qahtani, M. H., & Perera, S. D. (2018). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. In Peptide Synthesis (pp. 165-177). Humana Press, New York, NY.

Sources

Application

Mastering Guanidinylation: A Protocol for Using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Introduction: The Strategic Importance of Guanidinylation The guanidinium group is a structural motif of profound significance in medicinal chemistry and drug development. Its unique physicochemical properties—perpetual...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Guanidinylation

The guanidinium group is a structural motif of profound significance in medicinal chemistry and drug development. Its unique physicochemical properties—perpetual protonation under physiological pH, and the ability to form multiple hydrogen bonds—render it a critical pharmacophore in a multitude of biologically active molecules, including analogues of arginine and drugs like Zanamivir.[1][2] The synthesis of guanidine-containing compounds, or guanidinylation, is therefore a cornerstone of modern pharmaceutical research.[3][4]

Among the arsenal of guanylating agents, pyrazole-1-carboxamidines have emerged as highly effective reagents that offer mild reaction conditions and high specificity, minimizing byproduct formation.[1][5] This application note provides a detailed protocol for the use of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Cbz-1H-pyrazole-1-carboxamidine), a powerful reagent for the guanidinylation of primary and secondary amines.

The presence of two electron-withdrawing benzyloxycarbonyl (Cbz or Z) groups enhances the electrophilicity of the amidino carbon, making this reagent significantly more reactive than its unprotected counterparts.[6] This heightened reactivity allows for the efficient guanidinylation of even weakly nucleophilic amines, such as anilines, which often fail to react with less activated reagents.[6]

Reagent Profile: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

PropertyValueSource
Synonyms Bis-Cbz-1H-pyrazole-1-carboxamidine, 1-[N,N′-Bis(benzyloxycarbonyl)amidino]pyrazole
CAS Number 152120-55-3[7]
Molecular Formula C₂₀H₁₈N₄O₄[7]
Molecular Weight 378.38 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 87-91 °C[7]
Purity ≥97%

Safety Information: This compound is classified with a GHS07 warning. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Mechanism of Action: An Electrophilic Transfer

The guanylation reaction proceeds via a nucleophilic attack of the amine substrate on the electron-deficient carbon of the carboxamidine group. The pyrazole moiety serves as an excellent leaving group, facilitating the transfer of the protected guanidinyl group to the amine.

Guanylation Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Bis(Cbz)- 1H-pyrazole-1-carboxamidine Reagent->Intermediate Product Protected Guanidine Intermediate->Product Collapse & Proton Transfer LeavingGroup Pyrazole Intermediate->LeavingGroup Elimination

Caption: Mechanism of amine guanidinylation.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary aliphatic amine. Optimal conditions may vary depending on the specific substrate, and we recommend small-scale trials to fine-tune the reaction parameters.

Materials and Reagents:
  • Primary or secondary amine (1.0 eq)

  • N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., THF) at a concentration of approximately 0.1-0.2 M.

    • Add N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq) to the solution.

    • Add the base (Et₃N or DIPEA, 1.5-2.0 eq) to the reaction mixture. The base is crucial to neutralize any hydrochloride salt of the amine and to facilitate the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical reaction time is 12-24 hours.[10] For less reactive amines, gentle heating (e.g., to 40-50 °C) may be required.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove any acidic impurities.[11][12]

      • Brine (1x) to reduce the solubility of organic material in the aqueous phase.[11][12]

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[13] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14] The presence of the Cbz protecting groups will be evident in the NMR spectra, typically showing aromatic protons and a benzylic CH₂ signal.

Experimental Workflow A 1. Reaction Setup (Amine, Reagent, Base, Solvent) B 2. Reaction (Stir at RT, Monitor by TLC) A->B C 3. Work-up (Solvent Evaporation, Extraction, Washing) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: General workflow for amine guanidinylation.

Protecting Group Strategy and Deprotection

The Cbz groups are robust protecting groups, stable to a range of conditions.[15][16] Their primary advantage is that they can be removed under neutral conditions via catalytic hydrogenation, which is orthogonal to many other protecting groups like Boc (acid-labile) or Fmoc (base-labile).[17][18] This orthogonality is a significant asset in complex, multi-step syntheses, such as in peptide chemistry.[16][18]

Deprotection Protocol (Hydrogenolysis):

  • Dissolve the Cbz-protected guanidine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the deprotected guanidine, often as a salt if an acid is present.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time, gently heating the mixture, or using a more polar aprotic solvent like DMF. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the reagent.

  • Sterically Hindered Amines: For bulky primary or secondary amines, the reaction may be slower. Extended reaction times or elevated temperatures might be necessary.[5]

  • Side Reactions: The formation of urea byproducts is a potential issue with some guanylating agents, but pyrazole-based reagents are known for cleaner reaction profiles.[5]

  • Purification Challenges: The polarity of the protected guanidine can vary significantly. A careful selection of the chromatographic eluent system is critical for successful purification.

Conclusion

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a superior reagent for the synthesis of protected guanidines. Its enhanced reactivity, coupled with the versatility of the Cbz protecting group, makes it an invaluable tool for researchers in drug discovery and peptide synthesis.[4][5][6] By following the detailed protocol and considering the key experimental parameters outlined in this guide, scientists can confidently and efficiently incorporate the guanidinium moiety into a diverse range of molecular scaffolds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis.
  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Pyrazole-1-carboxamidine monohydrochloride.
  • Wamser, G. M., & Gilbert, A. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54359. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Sánchez-Sánchez, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6598. Retrieved from [Link]

  • Pratviel, G., et al. (2001). Guanine oxidation: NMR characterization of a dehydro-guanidinohydantoin residue generated by a 2e-oxidation of d(GpT). Journal of the American Chemical Society, 123(25), 5867-77. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanine Oxidation: NMR Characterization of a Dehydro-guanidinohydantoin Residue Generated by a 2e-oxidation of d(GpT). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. Retrieved from [Link]

  • Çetinkaya, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137359. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. Retrieved from [Link]

Sources

Method

Application & Protocol Guide: Amine Guanylation Using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine for the efficie...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine for the efficient guanylation of primary and secondary amines. This guide delves into the mechanistic principles, procedural details, and strategic advantages of this powerful reagent.

Strategic Overview: The Guanidinium Moiety in Modern Chemistry

The guanidinium group is a cornerstone functional group in medicinal chemistry and chemical biology. Its persistent positive charge at physiological pH, stemming from its high basicity (pKa ≈ 13.5), allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as proteins and nucleic acids. This has made it a critical component in a wide array of therapeutics. However, the direct and selective synthesis of substituted guanidines can be challenging, often plagued by harsh reaction conditions, the use of toxic reagents, or limited substrate scope[1].

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (di-Cbz-pyrazole-carboxamidine) emerges as a superior solution to these challenges. It is a stable, crystalline solid that acts as a powerful electrophilic source for the guanidinyl group, reacting under mild conditions with a broad range of amines to afford protected guanidines in high yields[2][3].

The Reagent: Mechanistic Causality and Inherent Advantages

The exceptional reactivity of di-Cbz-pyrazole-carboxamidine is not arbitrary; it is a direct consequence of its chemical architecture. The two benzyloxycarbonyl (Cbz) groups are strongly electron-withdrawing. A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity[4]. In this case, the Cbz groups are not primarily for protection in the traditional sense but for activation. Their inductive effect significantly enhances the electrophilicity of the central amidine carbon, making it highly susceptible to nucleophilic attack by an amine[2].

This electronic activation is the key differentiator from its unprotected precursor, 1H-pyrazole-1-carboxamidine hydrochloride, allowing for the efficient guanylation of even weakly nucleophilic amines, such as anilines, which often fail to react with the unprotected reagent[2]. The pyrazole moiety serves as an excellent, stable leaving group, facilitating a smooth and often clean reaction.

G reagents Amine (R-NH2) + Di-Cbz-Pyrazole-Carboxamidine transition_state Tetrahedral Intermediate reagents->transition_state  Nucleophilic Attack (Amine attacks electrophilic carbon) products N,N'-Di-Cbz-Protected Guanidine + Pyrazole (Leaving Group) transition_state->products  Collapse of Intermediate (Pyrazole departs)

Caption: Mechanism of Amine Guanylation.

Comprehensive Experimental Protocol

This protocol provides a self-validating system for the guanylation of a generic primary amine. It includes steps for reaction, purification, and confirmation.

Materials & Reagents
  • Guanylating Agent: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS: 152120-55-3)[5]

  • Substrate: Primary or secondary amine (e.g., benzylamine)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base (Optional): Diisopropylethylamine (DIPEA) or Triethylamine (TEA), for use with amine hydrochloride salts.

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate, Hexanes

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware, rotary evaporator, flash chromatography system.

Step-by-Step Guanylation Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 eq).

  • Solvent Addition: Dissolve the reagent in anhydrous THF (or DCM) to a concentration of approximately 0.2 M. Stir the solution at room temperature.

  • Substrate Addition: Add the amine substrate (1.0-1.2 eq) to the stirred solution. If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4 to 24 hours, depending on the nucleophilicity of the amine. A similar protocol using the Boc-protected analog shows reaction times in this range[6].

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • The crude residue will contain the desired product, pyrazole, and any excess amine.

  • Purification:

    • Purify the crude material directly via silica gel flash column chromatography.

    • A gradient elution system, typically starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate, is effective. The protected guanidine product is generally less polar than the pyrazole byproduct.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the N,N'-di-Cbz-protected guanidine, usually as a white solid or a clear oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G A 1. Reaction Setup (Inert Atmosphere) B 2. Add Amine Substrate (1.0-1.2 eq) A->B C 3. Stir at Room Temp (4-24 h) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Concentrate in vacuo D->E Complete F 6. Purify via Silica Gel Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Caption: General Experimental Workflow.

Data Summary: Reaction Parameters and Scope

The versatility of di-Cbz-pyrazole-carboxamidine allows for its use with a wide variety of amine substrates under generally mild conditions.

ParameterTypical Conditions & RemarksRationale / Justification
Stoichiometry 1.0 - 1.2 equivalents of amine per 1.0 eq of guanylating reagent.A slight excess of the (often less expensive) amine ensures complete consumption of the guanylating agent.
Solvent THF, DCM, Acetonitrile, DMF. Must be anhydrous.Aprotic solvents are used to prevent hydrolysis of the reagent. THF and DCM are excellent choices for their inertness and ease of removal.
Temperature Room Temperature (20-25 °C).The high reactivity of the di-Cbz reagent obviates the need for heating for most primary and secondary aliphatic amines[2].
Reaction Time 4 - 24 hours.Highly dependent on the amine's nucleophilicity and steric hindrance. Less reactive amines (e.g., anilines) may require longer times.
Substrate Scope Primary & Secondary Aliphatic Amines, Anilines.The reagent is effective for a broad range of amines. Sterically hindered amines may react slower[2][7].

Post-Guanylation: Cbz-Group Deprotection

For applications requiring the free, unprotected guanidine, the Cbz groups can be efficiently removed. The standard and most effective method is catalytic hydrogenation.

  • Procedure: The di-Cbz-protected guanidine is dissolved in a solvent like Methanol or Ethanol. A catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) until the reaction is complete. Filtration through Celite to remove the catalyst followed by solvent evaporation yields the deprotected guanidine salt.

  • Why it Works: The benzyl C-O bond in the Cbz group is susceptible to hydrogenolysis, breaking cleanly to release the free amine (or in this case, the guanidine) and generating toluene and carbon dioxide as byproducts[8].

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Poorly nucleophilic amine; steric hindrance; wet solvent.For anilines, allow longer reaction times (up to 48h). For hindered amines, gentle heating (40 °C) may be required. Ensure all solvents and reagents are anhydrous.
Multiple Products Reaction with a di-amine; side reactions.For di-amines, use a large excess of the substrate to favor mono-guanylation, or protect one of the amine groups.
Difficult Purification Product and pyrazole co-eluting.Adjust the polarity of the chromatography eluent. A shallower gradient may be necessary. Alternatively, an acidic or basic wash of the crude material can sometimes help remove byproducts.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. National Center for Biotechnology Information (NCBI). [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Organic-chemistry.org. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. DSpace. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Repositório da Universidade Nova de Lisboa. [Link]

  • N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Royal Society of Chemistry. [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. National Institutes of Health (NIH). [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

Sources

Application

Experimental setup for N-Cbz-pyrazole-1-carboxamidine reactions

An Application Note and Protocol for the Guanidinylation of Amines using N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine Introduction: The Strategic Importance of Guanidinylation The guanidinium group is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Guanidinylation of Amines using N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Introduction: The Strategic Importance of Guanidinylation

The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, allowing it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets like carboxylates and phosphates.[1] This capability makes it a critical pharmacophore in numerous therapeutic agents. The synthesis of guanidines, therefore, is a pivotal transformation for researchers.

Among the various methods available, the use of pyrazole-based guanidinylating agents offers a robust and reliable strategy.[2][3] Specifically, N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Cbz-1H-pyrazole-1-carboxamidine) has emerged as a highly effective reagent.[4] It is a stable, crystalline solid that reacts under mild conditions with primary and secondary amines to afford the corresponding Cbz-protected guanidines in high yields. The Cbz (benzyloxycarbonyl) protecting groups offer two key advantages: they activate the reagent towards nucleophilic attack and provide a convenient handle for subsequent deprotection via standard hydrogenolysis conditions.

This document provides a comprehensive guide to the experimental setup, mechanism, and execution of guanidinylation reactions using N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, tailored for researchers in organic synthesis and drug discovery.

Reaction Mechanism: An Electrophilic Transfer

The efficacy of Bis-Cbz-1H-pyrazole-1-carboxamidine lies in a well-defined addition-elimination mechanism. The two electron-withdrawing Cbz groups significantly increase the electrophilicity of the central amidine carbon atom. This enhanced electrophilicity makes the reagent highly susceptible to nucleophilic attack by an amine. The pyrazole moiety serves as an excellent leaving group, facilitating the irreversible transfer of the protected guanidinyl group to the amine substrate.

The key steps are:

  • Nucleophilic Attack: The primary or secondary amine attacks the electrophilic carbon of the pyrazole-1-carboxamidine.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the neutral and stable pyrazole molecule to yield the N,N′,N″-trisubstituted guanidine product.

G cluster_0 Mechanism of Guanidinylation Amine R-NH₂ (Amine) Reagent Bis-Cbz-pyrazole-1-carboxamidine Amine->Reagent Intermediate Tetrahedral Intermediate Amine->Intermediate Reagent->Intermediate Product Cbz-Protected Guanidine Intermediate->Product 2. Elimination of Leaving Group LeavingGroup Pyrazole Intermediate->LeavingGroup

Caption: The addition-elimination mechanism for guanidinylation.

Experimental Protocol: Synthesis of a Cbz-Protected Guanidine

This protocol provides a general procedure for the reaction of an amine with N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Reaction times and purification methods may require optimization based on the specific amine substrate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular WeightTypical Grade/SupplierNotes
N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidineC₂₀H₁₈N₄O₄378.38≥97% (e.g., Sigma-Aldrich)Store refrigerated.[4]
Substrate Amine (e.g., Benzylamine)C₇H₉N107.15≥99%Ensure the amine is pure and dry.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Anhydrous, ≥99.9%Use from a solvent purification system or a freshly opened bottle.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade or higherFor chromatography.
HexanesN/AN/AACS Grade or higherFor chromatography.
Silica GelSiO₂60.08230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks with ground glass joints

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.10 mmol, 1.1 eq.).

    • Add anhydrous tetrahydrofuran (THF, ~0.5 M relative to the amine) via syringe to dissolve the reagent. Stir the solution at room temperature.

  • Addition of Amine:

    • In a separate vial, dissolve the primary or secondary amine (1.00 mmol, 1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the amine solution dropwise to the stirred solution of the guanidinylating reagent at room temperature over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product is typically more polar than the starting amine and less polar than the pyrazole byproduct. Visualize spots under UV light (254 nm).

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC analysis showing consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

    • The resulting crude residue contains the desired protected guanidine and the pyrazole byproduct.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.[5]

    • Prepare the column using a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexanes:EtOAc).

    • Load the crude material onto the column (dry loading is often preferred for better separation).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% EtOAc).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to yield the N,N′-di-Cbz-protected guanidine as a solid or viscous oil.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Workflow and Troubleshooting

A systematic approach is crucial for success. The following diagram outlines the general workflow, and the table provides solutions to common issues.

Caption: A summary of the experimental workflow.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive amine (e.g., sterically hindered or weakly nucleophilic).[6] 2. Moisture in the reaction. 3. Amine is present as a salt (e.g., HCl salt).1. Increase reaction temperature (e.g., to 40-60 °C) or extend reaction time. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Add a non-nucleophilic base like triethylamine (Et₃N) or Hünig's base (DIPEA) (1.1 eq.) to free the amine.
Multiple Products/Side Reactions 1. Impure starting materials. 2. Reaction with a difunctional amine.1. Purify the starting amine before the reaction (e.g., by distillation or recrystallization). 2. Use appropriate protecting group strategies if the substrate has multiple nucleophilic sites.
Difficult Purification 1. Product and pyrazole byproduct have similar polarity. 2. Product is highly polar and streaks on the silica column.1. Adjust the eluent system for chromatography; try different solvent systems (e.g., Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic guanidine product on the acidic silica gel.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Retrieved from [Link]

  • El-Gazzar, A. B. A., & D'hooghe, M. (2016). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Request PDF. Retrieved from [Link]

  • Bernatowicz, M., Wu, Y., & Matsueda, G. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • Štrbac, P., Briš, A., & Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. Retrieved from [Link]

  • Afonso, C. M., et al. (2024). Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its. RUN Repository. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Sciencemadness. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Szostak, M., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 77(11), 5235-5241. Retrieved from [Link]

  • Kwon, C. H., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. ResearchGate. Retrieved from [Link]

  • Kwon, C. H., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. Retrieved from [Link]

  • Romo, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Retrieved from [Link]

  • Gencer, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138002. Retrieved from [Link]

  • Garvey, E. P., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774. Retrieved from [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3226. Retrieved from [Link]

  • Google Patents. (1995). US5453514A - Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: N-Cbz-pyrazole-1-carboxamidine as a Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Cbz-pyrazole-1-carboxamidine as a pivotal intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Cbz-pyrazole-1-carboxamidine as a pivotal intermediate in pharmaceutical synthesis. The focus is on its role as a stable, protected guanylating agent, particularly in the construction of complex heterocyclic systems such as those found in Janus kinase (JAK) inhibitors. This guide details the rationale behind its use, step-by-step protocols for its synthesis and subsequent application, and robust analytical methods for quality control.

Introduction: The Strategic Importance of Protected Guanylating Agents

The guanidinium group is a prevalent functional moiety in a wide array of biologically active molecules and pharmaceuticals due to its ability to form strong, charge-assisted hydrogen bonds with biological targets like carboxylate and phosphate groups. However, the direct introduction of an unprotected guanidine group can be challenging due to its high basicity and potential for side reactions.

1H-Pyrazole-1-carboxamidine has emerged as a superior reagent for the guanylation of amines under mild conditions.[1][2] The pyrazole leaving group provides a clean and efficient transfer of the amidine functionality. For multi-step syntheses, particularly in the construction of complex active pharmaceutical ingredients (APIs), it is often necessary to mask the reactivity of the guanidino group itself. The use of a protecting group like the Carboxybenzyl (Cbz) group offers a strategic advantage. N-Cbz-pyrazole-1-carboxamidine serves as a stable, crystalline solid that acts as a mono-protected electrophilic amidine source. The Cbz group can be readily removed under standard hydrogenolysis conditions, which are orthogonal to many other functional groups, providing a critical layer of synthetic flexibility.

A prime example of its utility is in the synthesis of JAK inhibitors, a class of drugs used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory diseases.[3][4] The core structure of many of these inhibitors, such as Ruxolitinib, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[5] The synthesis of such molecules often involves a key nucleophilic substitution or addition step where a protected pyrazole derivative is essential.

Physicochemical Properties and Handling

A summary of the key properties of N-Cbz-pyrazole-1-carboxamidine is presented below.

PropertyValueReference
CAS Number 152120-62-2[6][7]
Molecular Formula C₁₂H₁₂N₄O₂[6][7]
Molecular Weight 244.25 g/mol [7]
Appearance White to light brown solid/powder[6]
Storage Sealed in a dry environment at 2-8°C[6]
Solubility Sparingly soluble in water; soluble in organic solvents like DCM, THF, DMF[6]

Safety & Handling: N-Cbz-pyrazole-1-carboxamidine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It may cause skin and eye irritation.[7]

Synthesis Protocol: N-Cbz-pyrazole-1-carboxamidine

This protocol details the synthesis of N-Cbz-pyrazole-1-carboxamidine via the N-protection of commercially available 1H-pyrazole-1-carboxamidine hydrochloride. The reaction employs benzyl chloroformate under basic conditions to yield the desired product.

Reaction Scheme

Synthesis_of_N-Cbz-pyrazole-1-carboxamidine reactant1 1H-Pyrazole-1-carboxamidine Hydrochloride reagents Base (e.g., NaHCO₃) Solvent (e.g., THF/Water) reactant1->reagents reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->reagents product N-Cbz-pyrazole-1-carboxamidine reagents->product

Caption: Synthesis of N-Cbz-pyrazole-1-carboxamidine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles
1H-Pyrazole-1-carboxamidine HCl4023-02-3146.5810.0 g68.2 mmol
Benzyl Chloroformate (Cbz-Cl)501-53-1170.5912.8 g (10.6 mL)75.0 mmol
Sodium Bicarbonate (NaHCO₃)144-55-884.0122.9 g273 mmol
Tetrahydrofuran (THF)109-99-9-200 mL-
Deionized Water7732-18-5-200 mL-
Ethyl Acetate141-78-6-As needed-
Brine (sat. NaCl solution)--As needed-
Step-by-Step Procedure
  • Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.0 g, 68.2 mmol) and sodium bicarbonate (22.9 g, 273 mmol) to the flask. Add THF (200 mL) and deionized water (200 mL) to create a biphasic mixture.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Addition of Cbz-Cl: Dissolve benzyl chloroformate (12.8 g, 75.0 mmol) in 50 mL of THF and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 5°C.

    • Causality Insight: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of the di-protected by-product, N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.[8][9] The excess bicarbonate neutralizes the HCl salt and the HCl generated during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material is water-soluble, but the product will be visible on the TLC plate (Rf ≈ 0.4).

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate (100 mL each).

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield N-Cbz-pyrazole-1-carboxamidine as a white crystalline solid.

Expected Yield and Purity
  • Yield: 13.5 - 15.0 g (81-90%)

  • Purity (by HPLC): >98%

Application Protocol: Synthesis of a Key Ruxolitinib Intermediate

This protocol describes the use of N-Cbz-pyrazole-1-carboxamidine in a key step for the synthesis of Ruxolitinib, a potent JAK1/JAK2 inhibitor.[10] The intermediate, (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, is formed via a multi-step process where a protected pyrazole is a crucial building block. This protocol outlines a conceptual pathway based on published syntheses.[10][11][12]

Overall Synthetic Strategy Workflow

Ruxolitinib_Intermediate_Synthesis cluster_0 Part A: Pyrazole Functionalization cluster_1 Part B: Heterocycle Formation cluster_2 Part C: Deprotection A N-Cbz-pyrazole-1-carboxamidine B Coupling with (R)-3-cyclopentyl-3-aminopropanenitrile A->B Base, Solvent C Protected Guanidine Intermediate B->C D Protected Guanidine Intermediate E Cyclization with Pyrrolo[2,3-d]pyrimidine Precursor D->E Coupling Conditions F Cbz-Protected Ruxolitinib Precursor E->F G Cbz-Protected Ruxolitinib Precursor H Hydrogenolysis (H₂, Pd/C) G->H I Final Ruxolitinib Intermediate H->I

Caption: Conceptual workflow for Ruxolitinib intermediate synthesis.

Step-by-Step Procedure (Conceptual)

This procedure outlines the reaction of N-Cbz-pyrazole-1-carboxamidine with a chiral amine, a key step analogous to those in industrial syntheses of JAK inhibitors.

  • Setup: In a dry, nitrogen-flushed flask, dissolve (R)-3-cyclopentyl-3-aminopropanenitrile (1.0 eq) in a suitable aprotic solvent such as DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq).

  • Amidine Transfer: Add N-Cbz-pyrazole-1-carboxamidine (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100°C. The pyrazole acts as a leaving group, facilitating the transfer of the Cbz-protected amidine group to the primary amine.

    • Trustworthiness: This reaction is a well-established method for forming guanidines from amines using pyrazole-1-carboxamidines.[1][10] The Cbz group ensures that the newly formed guanidine does not undergo further unwanted reactions.

  • Monitoring: Monitor the reaction by HPLC or LC-MS until the starting amine is consumed.

  • Workup: After cooling, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic phase is washed, dried, and concentrated.

  • Purification: The resulting Cbz-protected guanidine intermediate is purified by column chromatography on silica gel.

  • Subsequent Steps: This intermediate would then proceed through cyclization and deprotection steps to yield the final target molecule.[13] The Cbz group is typically removed in the final step via catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst) to afford the free guanidine functionality of the API.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of N-Cbz-pyrazole-1-carboxamidine. Below are typical characterization data.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.5-9.0 (br s, 2H, NH₂), 8.1 (d, 1H, pyrazole-H), 7.6 (d, 1H, pyrazole-H), 7.3-7.4 (m, 5H, Ar-H), 6.4 (t, 1H, pyrazole-H), 5.2 (s, 2H, CH₂). Note: Peak positions and broadening can vary with concentration and solvent.[8][14]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164 (C=O), 155 (C=N), 142, 136, 130, 129, 128.5, 128, 110, 68 (CH₂).
FT-IR (ATR, cm⁻¹)3400-3200 (N-H stretch), 3100 (Ar C-H stretch), 1720 (C=O stretch, urethane), 1650 (C=N stretch), 1600 (Ar C=C stretch), 1250 (C-O stretch).[15]
HPLC Purity >98% area (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV at 254 nm).
Melting Point Consistent with literature values for related compounds (e.g., N,N'-di-Cbz derivative melts at 87-91°C).[9]

Conclusion

N-Cbz-pyrazole-1-carboxamidine is a highly valuable and versatile pharmaceutical intermediate. Its stability, ease of handling, and predictable reactivity make it an excellent choice for introducing a protected guanidine moiety in complex, multi-step syntheses. The protocols and data presented herein provide a robust framework for its synthesis, application, and quality control, empowering chemists in the development of next-generation therapeutics.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available from [Link]

  • SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017114461A1 - Synthesis process of ruxolitinib.
  • Google Patents. (n.d.). US10562904B2 - Synthesis process of ruxolitinib.
  • PubChem. (n.d.). N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Akkoc, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available from [Link]

  • Technical Disclosure Commons. (2023). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile or a salt thereof. Retrieved from [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available from [Link]

  • Vasilevsky, S. F., & El-Sayed, I. E. T. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Cui, J., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design. Available from [Link]

  • Coluccia, A., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. Available from [Link]

  • Dhillon, S. (2017). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available from [Link]

  • ResearchGate. (n.d.). Classification of JAK inhibitors with representative examples for each type. Retrieved from [Link]

  • Angelucci, F., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023223253A1 - Process for preparation of ruxolitinib.

Sources

Application

Application Note: Spectroscopic Characterization of N-Cbz-pyrazole-1-carboxamidine

Abstract This application note provides a detailed guide to the spectroscopic analysis of N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (N-Cbz-pyrazole-1-carboxamidine), a critical reagent in synthetic chemistry. Com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the spectroscopic analysis of N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (N-Cbz-pyrazole-1-carboxamidine), a critical reagent in synthetic chemistry. Commonly employed for the guanylation of amines, its purity and structural integrity are paramount for reproducible outcomes in pharmaceutical and materials science research. We present comprehensive protocols and expected results for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a robust framework for validating this reagent.

Introduction

N-Cbz-pyrazole-1-carboxamidine is a stable, electrophilic guanylating agent that facilitates the conversion of primary and secondary amines into guanidines. The guanidinium group is a key structural motif in many biologically active molecules, including the amino acid arginine, and is explored extensively in drug design for its ability to form strong hydrogen bonds. Given the reagent's reactivity, verifying its structure and purity before use is a critical quality control step. Spectroscopic techniques offer a non-destructive and highly informative method for this purpose. This guide synthesizes data from established literature and predictive models to serve as a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the molecular skeleton of the compound, allowing for the unambiguous assignment of protons and carbons.

Rationale & Experimental Protocol

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the compound and, crucially, to slow down the proton exchange of the N-H protons, allowing them to be observed as distinct signals.

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of N-Cbz-pyrazole-1-carboxamidine.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Vortex the tube gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer, typically using 16-32 scans.

  • Acquire ¹³C NMR data using a proton-decoupled pulse program, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.

  • Process the data using appropriate software, referencing the residual DMSO solvent peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert acquire_h1 Acquire 1H Spectrum (16-32 scans) insert->acquire_h1 acquire_c13 Acquire 13C Spectrum (512-2048 scans) insert->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process reference Reference to Solvent (DMSO: δ 2.50, 39.52 ppm) process->reference integrate Integration & Peak Picking reference->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The expected signals are detailed below.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~9.5-10.5 Broad Singlet 1H NH -Cbz Carbamate N-H proton, often broad and downfield.
~8.8-9.2 Broad Singlet 2H C(NH₂ ) Amidine N-H protons, exchangeable and broad.
~8.50 Doublet (d) 1H H-3 (Pyrazole) Deshielded by adjacent nitrogen and carboxamidine group.
~7.75 Doublet (d) 1H H-5 (Pyrazole) Deshielded by adjacent ring nitrogen.
~7.30-7.45 Multiplet 5H C₆H₅ (Phenyl) Aromatic protons of the benzyl group.
~6.60 Triplet (t) 1H H-4 (Pyrazole) Coupled to both H-3 and H-5.

| ~5.25 | Singlet (s) | 2H | CH₂ (Benzyl) | Benzylic protons adjacent to the carbamate oxygen. |

Interpretation: The pyrazole ring protons (H-3, H-4, H-5) exhibit a characteristic coupling pattern, confirming the N1-substitution. The downfield shifts of H-3 and H-5 are consistent with their proximity to the electronegative nitrogen atoms[1][2]. The benzylic CH₂ singlet and the 5-proton multiplet in the aromatic region are hallmark signals for the Cbz (benzyloxycarbonyl) protecting group. The broad singlets for the N-H protons are indicative of their acidic nature and exchange with residual water in the solvent.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Assignment Rationale
~155.0 C =O (Carbamate) Carbonyl carbon of the Cbz group, deshielded by two oxygen atoms.
~152.5 C (NH₂) (Amidine) Guanidinyl carbon, highly deshielded by three nitrogen atoms.
~144.0 C -3 (Pyrazole) Deshielded due to proximity to two nitrogen atoms.
~136.5 Quaternary C (Phenyl) The ipso-carbon of the phenyl ring attached to the CH₂ group.
~131.0 C -5 (Pyrazole) Less deshielded than C-3.
~128.8 Aromatic C H Phenyl carbons (ortho, meta).
~128.2 Aromatic C H Phenyl carbon (para).
~110.0 C -4 (Pyrazole) The most upfield of the pyrazole ring carbons.

| ~67.0 | C H₂ (Benzyl) | Benzylic carbon adjacent to an oxygen atom. |

Interpretation: The spectrum is characterized by three key downfield signals for the carbamate carbonyl, the amidine carbon, and the C-3 of the pyrazole ring. The assignment of the pyrazole carbons (C-3, C-4, C-5) is well-established, with C-3 and C-5 appearing significantly downfield from C-4[3][4]. The Cbz group carbons are identified by the carbonyl signal (~155 ppm), the benzylic CH₂ (~67 ppm), and the cluster of aromatic signals between 128-137 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Rationale & Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation and is non-destructive. A clean, solid sample is pressed against the ATR crystal (typically diamond or germanium) to acquire the spectrum.

Protocol: ATR-FTIR Acquisition

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the solid N-Cbz-pyrazole-1-carboxamidine sample onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Clean the crystal thoroughly after the measurement.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition clean Clean ATR Crystal background Acquire Background Spectrum clean->background place_sample Place Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_ir Acquire Spectrum (16-32 scans) apply_pressure->acquire_ir Final Spectrum Analysis Final Spectrum Analysis acquire_ir->Final Spectrum Analysis

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

IR Data & Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Characteristic IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment Functional Group
3450 - 3300 Medium, Broad N-H Stretch Amidine (-NH₂)
3150 - 3050 Medium C-H Stretch Aromatic (Phenyl & Pyrazole)
~1725 Strong, Sharp C=O Stretch Carbamate (-O-C=O)
~1660 Strong C=N Stretch Carboxamidine
1600 - 1450 Medium-Strong C=C / C=N Stretch Aromatic & Heterocyclic Rings
1250 - 1200 Strong C-N Stretch Amidine & Carbamate

| ~1100 | Strong | C-O Stretch | Carbamate |

Interpretation: The most prominent feature will be the strong, sharp carbonyl (C=O) stretch of the Cbz group around 1725 cm⁻¹[5]. The broad absorptions in the 3300-3450 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amidine group[6]. The C=N stretch of the carboxamidine and the various C=C and C=N stretches from the pyrazole and phenyl rings create a complex but informative fingerprint region between 1450 and 1660 cm⁻¹.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, thereby confirming its elemental composition.

Rationale & Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A Time-of-Flight (TOF) analyzer is used for high-resolution mass measurement, allowing for the confirmation of the molecular formula.

Protocol: ESI-TOF MS Acquisition

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the resulting spectrum for the [M+H]⁺ ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Prepare Dilute Solution (~0.1 mg/mL in MeOH) infuse Infuse into ESI Source dissolve->infuse ionize Positive Ion Mode ESI infuse->ionize analyze Analyze with TOF Detector ionize->analyze Final Spectrum Analysis Final Spectrum Analysis analyze->Final Spectrum Analysis

Caption: Workflow for ESI-TOF Mass Spectrometry Analysis.

Mass Spectrometry Data & Interpretation

The mass spectrum provides direct evidence of the compound's molecular formula.

Table 4: High-Resolution Mass Spectrometry Data

Molecular Formula Calculated Mass (m/z) Observed Mass (m/z) Ion Species
C₁₂H₁₂N₄O₂ 244.0960 Expected within 5 ppm [M]

| C₁₂H₁₃N₄O₂⁺ | 245.1033 | Expected within 5 ppm | [M+H]⁺ |

Interpretation: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at an m/z value that corresponds to the calculated exact mass plus the mass of a proton[7][8]. For C₁₂H₁₂N₄O₂, the expected m/z for the [M+H]⁺ ion is 245.1033. Observation of this ion with an accuracy of <5 ppm provides high confidence in the assigned molecular formula. Common fragmentation patterns for pyrazole derivatives can include the loss of small molecules like HCN, though this is minimized under soft ESI conditions.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of N-Cbz-pyrazole-1-carboxamidine. ¹H and ¹³C NMR confirm the covalent structure and isomeric purity, FT-IR verifies the presence of all key functional groups, and high-resolution MS confirms the elemental composition. Following these protocols allows researchers in drug development and chemical synthesis to confidently assess the quality and identity of this essential guanylating reagent, ensuring the integrity and reproducibility of their scientific work.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • Derrick, P. J., & Asamoto, B. (2007). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectroscopy, 22(8), 32-41. Available from: [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. Available from: [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Limsä, T., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(1), 95. Available from: [Link]

  • Orgsyn. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Available from: [Link]

  • Begtrup, M., et al. (1996). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 20(8-9), 883-892. Available from: [Link]

  • Jokisaari, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-421. Available from: [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5), 607-626. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Shah, S. Q., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(3), 183-186. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M - NO₂]⁺ of methyl-1-nitropyrazoles... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem Compound Database. CID=10459739. Available from: [Link]

  • University of California, Davis. (n.d.). Organic Chemistry Data: ¹H NMR Chemical Shifts. Available from: [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 11(5), 374-381. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • Orgsyn. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. PubChem Compound Database. CID=6383521. Available from: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Cbz-pyrazole-1-carboxamidine

Abstract N-Cbz-pyrazole-1-carboxamidine is a crucial reagent in synthetic organic chemistry, widely used for the guanidinylation of primary and secondary amines. Its purity is paramount for the successful synthesis of co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cbz-pyrazole-1-carboxamidine is a crucial reagent in synthetic organic chemistry, widely used for the guanidinylation of primary and secondary amines. Its purity is paramount for the successful synthesis of complex guanidine-containing molecules, including pharmaceuticals and bioactive natural products.[1] This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this reagent. We will delve into the scientific rationale behind the selection of stationary and mobile phases, provide a detailed step-by-step protocol for purification, and discuss key considerations for method optimization.

Introduction: The Chromatographic Challenge

N-Cbz-pyrazole-1-carboxamidine presents a unique purification challenge due to its molecular structure. It possesses a hydrophobic benzyloxycarbonyl (Cbz) group and a polar, strongly basic guanidine moiety linked to a pyrazole ring. This amphiphilic nature requires a careful balance of chromatographic conditions to achieve optimal retention, resolution, and peak shape.

The primary goal of this method is to separate the target compound from common impurities encountered during its synthesis, such as unreacted starting materials (e.g., pyrazole-1-carboxamidine), byproducts from the Cbz-protection step, and any potential degradation products. Reversed-phase chromatography is the method of choice, offering excellent resolving power for compounds with significant hydrophobic character.[2][3]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC purification method is grounded in understanding the physicochemical properties of the analyte and its interaction with the stationary and mobile phases.

Stationary Phase Selection: The Role of C18

A C18 (octadecylsilane) silica-based column is the recommended stationary phase for this application.[2] The non-polar C18 chains provide the necessary hydrophobic surface for the retention of the Cbz-protected compound via van der Waals interactions with the benzyl group. Modern, end-capped C18 columns are preferred as they minimize interactions between free silanol groups on the silica surface and the basic guanidine moiety, which can otherwise lead to significant peak tailing.

Mobile Phase Selection: Managing Polarity and Basicity

The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[1] Acetonitrile is often favored due to its lower viscosity and superior UV transparency.

A critical component of the mobile phase for this purification is an acidic modifier. The guanidine group in N-Cbz-pyrazole-1-carboxamidine is strongly basic (pKa ~8.9, predicted) and will be protonated at neutral pH. This positive charge can lead to strong, undesirable interactions with residual silanols on the stationary phase. To mitigate this, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is added to the mobile phase at a low concentration (typically 0.1% v/v).

The acid serves two primary functions:

  • Ion Suppression: It maintains a consistently low pH (typically pH 2-3), ensuring the guanidine moiety remains fully and consistently protonated.

  • Ion Pairing: TFA, in particular, acts as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated guanidine, masking its positive charge. This neutral complex behaves more like a hydrophobic entity, leading to better retention and significantly improved, symmetrical peak shapes.[4]

Cbz Group Stability

The Cbz protecting group is generally stable under the mild acidic conditions (0.1% TFA or FA) used in RP-HPLC. It is primarily cleaved by catalytic hydrogenolysis or strong acids like HBr, conditions far harsher than those employed in this chromatographic method.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the preparative HPLC purification of N-Cbz-pyrazole-1-carboxamidine.

Materials and Equipment
Item Specification
HPLC System Preparative HPLC with gradient capability and UV detector
Column C18 Reversed-Phase Column (e.g., 10 µm, 250 x 21.2 mm)
Solvents HPLC-grade Acetonitrile (ACN) and Water
Modifier Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Sample Solvent Minimal amount of ACN/Water (50:50) or DMSO
Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA (or FA) in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Note: Always filter and degas mobile phases before use to prevent column blockage and ensure stable pump performance.

Sample Preparation
  • Dissolve the crude N-Cbz-pyrazole-1-carboxamidine in a minimal volume of a suitable solvent (e.g., 50:50 ACN/Water or DMSO). The goal is to achieve complete dissolution in the smallest volume possible to ensure a tight injection band.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

HPLC Purification Workflow

The purification process follows a logical sequence from system setup to final product isolation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Sample_Prep Sample Dissolution & Filtration Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation & Degassing Equilibration Column Equilibration (Initial Conditions) Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Gradient Elution (Separation) Injection->Gradient Detection UV Detection (e.g., 254 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization/Rotovap) Pooling->Solvent_Removal Final_Product Isolated Pure Product Solvent_Removal->Final_Product

Caption: Workflow for HPLC Purification.

Chromatographic Method

The following is a robust starting method. Optimization may be required based on the specific impurity profile of the crude material.

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 254 nm (due to the Cbz group)
Injection Volume Dependent on concentration and column loading capacity
Gradient 10% to 70% B over 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
30.03070
32.00100
35.00100
37.09010
45.09010
Post-Purification Protocol
  • Fraction Analysis: Analyze the purity of the collected fractions using an analytical HPLC system to identify the fractions containing the pure product.

  • Pooling: Combine the pure fractions.

  • Solvent Removal: Remove the acetonitrile via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as a stable TFA salt.

Troubleshooting and Optimization

  • Poor Peak Shape (Tailing): This is often due to interaction with silica silanols. Ensure the mobile phase contains at least 0.1% TFA or FA. If tailing persists, consider a different brand of C18 column, particularly one with advanced end-capping.

  • Poor Resolution: If impurities co-elute with the main peak, flatten the gradient. For example, run the gradient from 20% to 50% B over a longer period (e.g., 45 minutes).

  • No Retention: If the compound elutes in the void volume, it is too polar for the starting conditions. Decrease the initial concentration of Mobile Phase B to 5% or even 0%.

Conclusion

The protocol described provides a reliable and scientifically-grounded method for the preparative purification of N-Cbz-pyrazole-1-carboxamidine. By employing a C18 reversed-phase column and an acidified water/acetonitrile mobile phase, this method effectively addresses the challenges posed by the compound's basic guanidine moiety, ensuring high purity and good recovery. This application note serves as a practical guide for researchers in drug development and synthetic chemistry, enabling the production of high-quality guanidinylating reagents essential for their work.

References

  • Benchchem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Accessed January 17, 2026.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Accessed January 17, 2026.
  • Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Accessed January 17, 2026.
  • SIELC Technologies. Separation of Guanidine, N-butyl-N'-nitro- on Newcrom R1 HPLC column. Accessed January 17, 2026.
  • Thermo Fisher Scientific. N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%. Accessed January 17, 2026.
  • Cytiva.
  • ChemicalBook. N-Z-1H-PYRAZOLE-1-CARBOXAMIDINE | 152120-62-2. Accessed January 17, 2026.
  • NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Accessed January 17, 2026.
  • Sigma-Aldrich. N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Accessed January 17, 2026.
  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Accessed January 17, 2026.

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Application

Application Notes &amp; Protocols: N-Cbz-Pyrazole-1-Carboxamidine in the Synthesis of Heterocyclic Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of N-Cbz-Pyrazole-1-Carboxamidine In the landscape of modern synthetic chemistry, the efficient and controlled in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of N-Cbz-Pyrazole-1-Carboxamidine

In the landscape of modern synthetic chemistry, the efficient and controlled introduction of the guanidine moiety is a critical step in the construction of a vast array of biologically active molecules. Heterocyclic compounds bearing a guanidinyl or an amino-guanidinyl substituent, such as pyrimidines and quinazolines, form the backbone of numerous pharmaceuticals.[1][2][3] N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly known as N-Cbz-pyrazole-1-carboxamidine, has emerged as a superior reagent for this purpose.[4][5]

This guide provides an in-depth exploration of N-Cbz-pyrazole-1-carboxamidine as a key building block in heterocyclic synthesis. Unlike harsher or less stable guanidinylating agents, the pyrazole-based reagent offers a unique combination of stability, reactivity, and versatility. The pyrazole moiety acts as an excellent leaving group, facilitating the transfer of the Cbz-protected guanidinyl group to a nucleophilic substrate under relatively mild conditions. This controlled reactivity is paramount in complex, multi-step syntheses, preserving sensitive functional groups and ensuring high yields.

This document will detail the fundamental properties of the reagent, its mechanism of action, and provide field-tested protocols for its application in the synthesis of high-value heterocyclic systems.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.

Table 1: Physicochemical Data for N-Cbz-Pyrazole-1-Carboxamidine

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₄O₂[4][5]
Molecular Weight 244.25 g/mol [5]
CAS Number 152120-62-2[4][5]
Appearance White crystalline solid[4]
Melting Point 106-112 °C[4]
Purity ≥ 99% (HPLC)[4]
Solubility Soluble in common organic solvents like DMF, DCM, and THF.
Storage and Handling:
  • Storage: Store in a cool, dry place at 2-8 °C, in a tightly sealed container to prevent moisture ingress.[4]

  • Safety: The compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5]

    • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

The Core Mechanism: Amine Guanidinylation

The utility of N-Cbz-pyrazole-1-carboxamidine stems from its function as an electrophilic source of a protected guanidine group. The reaction proceeds via a nucleophilic attack from an amine substrate onto the carboxamidine carbon, followed by the elimination of pyrazole, a stable and weakly basic leaving group.

The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group, moderating the reactivity of the guanidine nitrogen atoms and allowing for selective transformations. This protecting group can be readily removed in a subsequent step, typically via catalytic hydrogenation, to unveil the free guanidine.

Guanidinylation Mechanism reagent N-Cbz-pyrazole-1-carboxamidine intermediate Tetrahedral Intermediate reagent->intermediate amine R-NH₂ (Nucleophile) amine->intermediate Nucleophilic Attack product Cbz-Protected Guanidine intermediate->product Elimination leaving_group Pyrazole (Leaving Group) intermediate->leaving_group Pyrimidine Synthesis Workflow start Dissolve 1,3-Dicarbonyl and Reagent in Solvent add_base Add Base (e.g., DBU, K₂CO₃) start->add_base reflux Heat to Reflux (e.g., 80-120 °C) add_base->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify end Characterize Product (NMR, MS, IR) purify->end Quinazoline Synthesis Workflow start Combine 2-Aminobenzonitrile and Guanidinylating Reagent add_catalyst Add Lewis Acid (optional) (e.g., ZnCl₂, TiCl₄) start->add_catalyst heat Heat Reaction Mixture (e.g., 120-160 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool and Quench Reaction monitor->cool Reaction Complete workup Aqueous Work-up & Extraction cool->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Application of N-Cbz-pyrazole-1-carboxamidine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis and application of N-Cbz-pyrazole-1-carboxamidine. This document provides in-depth troubleshooting advice, freque...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and application of N-Cbz-pyrazole-1-carboxamidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to help you improve reaction yields, minimize side products, and overcome common challenges encountered during the synthesis of this valuable guanylating reagent and its subsequent use.

Part 1: Synthesis of N-Cbz-pyrazole-1-carboxamidine Reagent

N-Cbz-pyrazole-1-carboxamidine is a highly effective reagent for introducing a mono-Cbz-protected guanidinyl group onto primary and secondary amines. The pyrazole moiety serves as an excellent leaving group, facilitating the guanylation reaction under mild conditions. However, the synthesis of the reagent itself requires careful control of stoichiometry and reaction conditions to achieve high yield and purity.

Experimental Protocol: Synthesis of N-Cbz-pyrazole-1-carboxamidine

This protocol details the N-acylation of commercially available 1H-pyrazole-1-carboxamidine hydrochloride. The key challenge is the selective mono-acylation to prevent the formation of the bis-Cbz byproduct.

Reaction Scheme: (A proper chemical drawing would be here)

Materials:

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second acts as the base for the acylation. Stir the mixture at 0 °C for 20-30 minutes.

  • Acylation: Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. A slight excess of Cbz-Cl is used to ensure the consumption of the starting material, but a large excess should be avoided.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be an oil or semi-solid.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to separate the desired mono-Cbz product from the bis-Cbz byproduct and any unreacted starting materials.

Workflow for Reagent Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend Pyrazole Carboxamidine HCl in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add DIPEA (2.2 eq) prep2->prep3 react1 Add Cbz-Cl (1.05 eq) dropwise at 0 °C prep3->react1 react2 Warm to RT, stir 4-6h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with aq. NaHCO₃ react3->work1 work2 Extract with DCM work1->work2 work3 Dry, Filter, Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4 end end work4->end Isolated Product G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Cbz-NH-C(=N-Cbz)-Pyrazole Reagent->Intermediate Product R-NH-C(=N-Cbz)-NH-Cbz Intermediate->Product Collapse & Proton Transfer LeavingGroup Pyrazole Intermediate->LeavingGroup Elimination G start Low or No Product Yield? q1 Is starting amine visible on TLC/LC-MS? start->q1 q3 Are there competing nucleophiles in the substrate? start->q3 Side products observed? q2 Is the amine sterically hindered or electron-deficient? q1->q2 Yes sol4 Reagent may have degraded. Verify purity of N-Cbz-pyrazole-1-carboxamidine. q1->sol4 No sol1 Reaction is too slow. Increase temperature (40-50°C) or reaction time (24-48h). q2->sol1 No (Primary Aliphatic) sol2 Reaction may not be favorable. Consider a more reactive guanylating agent (e.g., using a triflyl group). [9] q2->sol2 Yes (e.g., Aniline) sol3 Protect other nucleophilic groups (e.g., -OH, -SH) before guanylation. q3->sol3 Yes

Optimization

Technical Support Center: Pyrazole-1-carboxamidine Synthesis

Welcome to the Technical Support Center for the synthesis of pyrazole-1-carboxamidine and its salts. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-1-carboxamidine and its salts. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial guanylation reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot effectively and optimize your synthesis for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the preparation of pyrazole-1-carboxamidine hydrochloride from pyrazole and cyanamide.

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue stemming from several competing side reactions and suboptimal conditions. The primary culprits are often related to the inherent reactivity of cyanamide under acidic conditions.

  • Cyanamide Dimerization and Trimerization: Under the acidic conditions required for the guanylation of pyrazole, cyanamide can readily dimerize to form dicyandiamide or trimerize to form melamine and other triazine derivatives.[1][2] These reactions compete directly with the desired reaction, consuming the cyanamide starting material.

  • Hydrolysis of Cyanamide: The presence of water in the reaction mixture can lead to the acid-catalyzed hydrolysis of cyanamide to urea.[3][4][5] This is a significant issue if anhydrous conditions are not strictly maintained.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials remaining.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Troubleshooting Workflow for Low Yield

Caption: A stepwise approach to diagnosing and resolving low reaction yields.

FAQ 2: I see multiple spots on my TLC plate after the reaction. What are these impurities?

The presence of multiple spots on a TLC plate is a clear indicator of side product formation. The most common impurities, besides unreacted starting materials, are:

Impurity Typical Rf Value (relative to product) Formation Mechanism Confirmation
Dicyandiamide LowerDimerization of cyanamide.HPLC-MS, NMR
Triazines (e.g., Melamine) Varies (often low)Trimerization of cyanamide.[7][8]Mass Spectrometry
Urea Often very polar (low Rf)Hydrolysis of cyanamide.[9][10]NMR, Mass Spectrometry
Unreacted Pyrazole HigherIncomplete reaction.TLC (co-spot with starting material), NMR

Data Presentation: Common Byproducts

FAQ 3: My final product is difficult to purify. What is the recommended purification method?

The hydrochloride salt of pyrazole-1-carboxamidine is a crystalline solid, making recrystallization the most effective purification method.[11]

Detailed Protocol 1: Recrystallization of 1H-Pyrazole-1-carboxamidine Hydrochloride

  • Solvent Selection: A common and effective solvent system is a mixture of a protic solvent like ethanol or isopropanol with a less polar co-solvent such as ethyl acetate or diethyl ether to induce precipitation.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[12] The charcoal is then removed by hot filtration through a pad of celite.

  • Crystallization: Slowly add the co-solvent to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering advanced solutions.

Issue 1: Formation of Triazine Byproducts

Symptoms:

  • A significant amount of an insoluble white solid is observed in the reaction mixture.

  • Mass spectrometry of the crude product shows peaks corresponding to the mass of melamine or other cyanamide trimers.

Causality: The formation of 1,3,5-triazines is a known acid-catalyzed self-condensation reaction of cyanamide.[7][8] The mechanism involves the protonation of a cyanamide molecule, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of another cyanamide molecule. This process repeats to form the stable, aromatic triazine ring.

Visualizing the Side Reaction: Triazine Formation

Caption: Acid-catalyzed trimerization of cyanamide leading to triazine byproducts.

Preventative Measures & Solutions:

  • Control of Acidity: While acid is necessary for the desired reaction, excessive acidity can favor triazine formation. A careful, slow addition of the acid (e.g., gaseous HCl) can help maintain a lower localized concentration.

  • Temperature Management: Higher temperatures can accelerate the rate of trimerization. Running the reaction at a controlled, moderate temperature (e.g., as specified in optimized protocols) is crucial.[11]

  • Stoichiometry: Using a slight excess of pyrazole relative to cyanamide can help to ensure that the cyanamide is consumed in the desired reaction path.

Issue 2: Presence of Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis of the crude product clearly show the presence of both pyrazole and cyanamide.[12][13]

Causality: This issue points to an incomplete reaction, which can be due to:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome.

  • Poor Solubility: In some solvent systems, the starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture and slower reaction rates.

  • Deactivation of Reagents: While less common for these starting materials, degradation over time, especially of cyanamide, can occur.

Preventative Measures & Solutions:

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC. The reaction should be continued until the starting materials are no longer visible.

  • Solvent Choice: Ensure that the chosen solvent provides good solubility for both pyrazole and cyanamide at the reaction temperature. Aprotic solvents like dimethoxyethane are often preferred.[11]

  • Fresh Reagents: Use fresh, high-purity pyrazole and cyanamide to avoid issues with reagent degradation.

Section 3: Analytical Protocols

Accurate identification of impurities is key to effective troubleshooting and process optimization.

Protocol 2: HPLC-MS for Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying the components of the reaction mixture.[14]

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

  • Detection:

    • UV Detector: Set at a wavelength where pyrazole and potential aromatic byproducts absorb (e.g., ~220-254 nm).

    • Mass Spectrometer (ESI+): This will allow for the identification of the molecular weights of the product and any impurities, aiding in their structural elucidation.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the desired product and identifying byproducts.[13][14]

  • ¹H NMR:

    • Pyrazole-1-carboxamidine HCl: Will show characteristic peaks for the pyrazole ring protons and the amidinium protons.

    • Unreacted Pyrazole: Distinct signals for the pyrazole protons will be present.

    • Urea: A broad singlet for the -NH₂ protons.

  • ¹³C NMR: Provides valuable information on the carbon skeleton of the product and impurities. The chemical shift of the amidinium carbon is a key indicator of product formation.[11]

References

  • Sullivan, M. J., & Kilpatrick, M. L. (1945). The Hydrolysis of Cyanamide in Acid Solution. Journal of the American Chemical Society, 67(11), 1815-1823. [Link]

  • THE HYDROLYSIS AND POLYMERIZATION OF CYANAMIDE. (n.d.). Datapdf.com. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? [Link]

  • Sullivan, M. J., & Kilpatrick, M. L. (1945). The Hydrolysis of Cyanamide in Acid Solution. Journal of the American Chemical Society, 67(11), 1815-1823. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). RSC Publishing. [Link]

  • Condensation reactions of cyanamide yielding discrete oligomers, polymers and extended networks. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 27). Cyanamide. [Link]

  • Synthesis of triazines 1–18: a) N‐cyanoguanidine, HCl, 2‐BuOH, 100 °C,... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kilpatrick, M. L. (1947). A Mechanism for the Hydrolysis of Cyanamide in Acid Solution. Journal of the American Chemical Society, 69(1), 40-46. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-868. [Link]

  • Formation of triazines 69 from cyanuric acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Institutes of Health. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Formation of Cyanamide-Glyoxal Oligomers in Aqueous Environments Relevant to Primeval and Astrochemical Scenarios: A Spectroscopic and Theoretical Study. (2018, March 15). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023, December 17). Bangladesh Journal of Pharmacology. [Link]

  • Process for the preparation of 1H-pyrazole-1-carboxamidines. (n.d.). Google Patents.
  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024, November 1). Synapse. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. (n.d.). PubMed Central. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents.
  • Introduction to cyanamides. (2018, September 7). ORCA - Cardiff University. [Link]

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2025, August 10). ResearchGate. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Institutes of Health. [Link]

  • 1 H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis and crystal structure of N,N'-bis-[(1-phenyl-3-methyl-5-oxo-4-pyrazolinyl)-α-furylmethylidyne]ethylenediimine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Reactivity of N-Allenyl Cyanamides. (2018, August 14). ResearchGate. [Link]

Sources

Troubleshooting

Overcoming solubility issues with N-Cbz-pyrazole-1-carboxamidine

Welcome to the technical support hub for N-Cbz-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for N-Cbz-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding the handling and reactivity of this important guanylating reagent. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles, particularly those related to solubility.

Introduction: The Challenge of N-Cbz-pyrazole-1-carboxamidine

N-Cbz-pyrazole-1-carboxamidine is a valuable reagent for the introduction of the guanidinyl group, a common moiety in biologically active molecules.[1][2] The presence of the lipophilic benzyloxycarbonyl (Cbz) protecting group, however, often introduces significant solubility challenges in common reaction solvents.[3][4] This guide will provide a structured approach to diagnosing and solving these issues to ensure successful and reproducible outcomes in your guanylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Cbz-pyrazole-1-carboxamidine?

A1: N-Cbz-pyrazole-1-carboxamidine is a crystalline solid with a melting point between 108-112 °C.[5] Its solubility is generally poor in water and non-polar aprotic solvents. It exhibits moderate to good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), especially upon gentle heating. The Cbz group, while useful for protection, significantly increases the compound's hydrophobicity compared to its hydrochloride salt precursor.[3][4]

Q2: My N-Cbz-pyrazole-1-carboxamidine won't fully dissolve in my reaction solvent. What is the first thing I should try?

A2: The first and simplest approach is to gently warm the reaction mixture. Many solubility issues can be overcome by increasing the temperature to 40-50 °C. It is also crucial to ensure your solvent is anhydrous, as moisture can sometimes hinder dissolution and react with the reagent. If warming is not sufficient, consider a different solvent system.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent system is a highly effective strategy. A common approach is to dissolve the N-Cbz-pyrazole-1-carboxamidine in a minimal amount of a strong polar aprotic solvent like DMF and then dilute the solution with a less polar co-solvent like THF or DCM. This often keeps the reagent in solution for the duration of the reaction.

Q4: How does the choice of base affect the solubility and reactivity of N-Cbz-pyrazole-1-carboxamidine?

A4: The base plays a critical role in the guanylation reaction.[6] While its primary function is to facilitate the reaction, the choice of base can also influence solubility. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred as they are soluble in a wider range of organic solvents compared to inorganic bases. The use of a soluble organic base can help maintain a homogeneous reaction mixture.

Q5: I'm seeing a precipitate form during my reaction. What could be the cause?

A5: Precipitate formation during the reaction can be due to several factors:

  • Product Insolubility: The guanidinylated product may be less soluble than the starting materials in the chosen solvent.

  • Byproduct Formation: The pyrazole leaving group can sometimes form salts that precipitate out of the solution.

  • Temperature Fluctuation: If the reaction was initially warmed to dissolve the reagents, a drop in temperature could cause precipitation.

To address this, you can try to use a more polar solvent system or a larger volume of solvent. If product insolubility is suspected, filtering the reaction mixture at the end of the reaction while it is still warm may be beneficial.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting common problems encountered with N-Cbz-pyrazole-1-carboxamidine.

Problem 1: Reagent Does Not Dissolve at Room Temperature
Potential CauseSuggested SolutionScientific Rationale
Insufficient Solvent Polarity Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.N-Cbz-pyrazole-1-carboxamidine has polar functional groups that require a polar solvent to effectively solvate.
Low Temperature Gently warm the reaction mixture to 40-50 °C with stirring.Increasing the kinetic energy of the system often overcomes the activation energy barrier for dissolution.
Inadequate Solvent Volume Increase the solvent volume to achieve a more dilute reaction mixture.While not always ideal for reaction kinetics, increasing the solvent volume can aid in complete dissolution.
Reagent Purity Ensure the reagent is of high purity and has been stored correctly to prevent degradation.Impurities can sometimes affect the solubility profile of the main compound.
Problem 2: Reagent Precipitates Out of Solution During the Reaction
Potential CauseSuggested SolutionScientific Rationale
Product is Insoluble Consider a solvent system in which the product is more soluble. This may require some small-scale solubility tests.The newly formed guanidinium salt may have different solubility properties than the starting materials.
Change in Reaction Mixture Polarity If a reagent or byproduct significantly changes the polarity of the reaction mixture, a co-solvent may be needed to maintain solubility.The reaction progress can alter the overall composition and polarity of the solvent system.
Supersaturation If the reagent was dissolved with heating, it may be crashing out as the reaction proceeds at a lower temperature.Maintain a slightly elevated temperature throughout the reaction to keep all components in solution.

Experimental Protocols

Protocol 1: General Procedure for Guanylation with N-Cbz-pyrazole-1-carboxamidine in a Co-Solvent System

This protocol is a good starting point for amines that are soluble in common organic solvents.

Materials:

  • Amine (1.0 eq)

  • N-Cbz-pyrazole-1-carboxamidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and DIPEA in anhydrous THF.

  • In a separate flask, dissolve the N-Cbz-pyrazole-1-carboxamidine in a minimal amount of anhydrous DMF with gentle warming (if necessary).

  • Slowly add the N-Cbz-pyrazole-1-carboxamidine solution to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Guanylation of a Poorly Soluble Amine

This protocol is adapted for substrates with limited solubility in standard organic solvents.

Materials:

  • Poorly soluble amine (1.0 eq)

  • N-Cbz-pyrazole-1-carboxamidine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the poorly soluble amine in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TEA to the suspension.

  • In a separate flask, dissolve the N-Cbz-pyrazole-1-carboxamidine in anhydrous DMF, warming to 40-50 °C to ensure complete dissolution.

  • Add the warm N-Cbz-pyrazole-1-carboxamidine solution to the amine suspension.

  • Maintain the reaction temperature at 40-50 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may appear as a slurry, but the reaction should still proceed.

  • Work-up and purification are performed as described in Protocol 1.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success.

Guanylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine & Base in Solvent Combine Combine Solutions & Stir at RT or 40-50°C Amine->Combine Reagent Dissolve N-Cbz-pyrazole-1-carboxamidine in DMF (warm if needed) Reagent->Combine Monitor Monitor by TLC or LC-MS Combine->Monitor Quench Quench with Water Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for guanylation reactions using N-Cbz-pyrazole-1-carboxamidine.

Logical Troubleshooting Flow

When encountering solubility issues, a logical progression of troubleshooting steps can efficiently lead to a solution.

Troubleshooting_Solubility Start Start: Reagent Insoluble Warm Warm Gently (40-50°C) Start->Warm CheckWarm Is it Soluble? Warm->CheckWarm CoSolvent Use Co-Solvent (e.g., DMF/THF) CheckWarm->CoSolvent No Success Proceed with Reaction CheckWarm->Success Yes CheckCoSolvent Is it Soluble? CoSolvent->CheckCoSolvent SolventScreen Screen More Polar Aprotic Solvents (e.g., DMSO, NMP) CheckCoSolvent->SolventScreen No CheckCoSolvent->Success Yes SolventScreen->Success Failure Consider Alternative Guanylating Reagent SolventScreen->Failure

Caption: A decision tree for systematically addressing solubility issues with N-Cbz-pyrazole-1-carboxamidine.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-pyrazole-1-carboxamidine monohydrochloride.
  • Guidechem. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride 4023-02-3 wiki.
  • Solubility of Things. (n.d.). Amidine.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • ChemicalBook. (2025). 1H-Pyrazole-1-carboxamidine hydrochloride | 4023-02-3.
  • Chem-Impex. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Lee, Y., et al. (2025).
  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Lee, Y., et al. (2025).
  • Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.
  • Katritzky, A. R., & Lagowski, J. M. (2023). Principles of Heterocyclic Chemistry.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines.
  • Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
  • Sigma-Aldrich. (n.d.). N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
  • PubChem. (n.d.). Pyrazole-1-carboxamidine monohydrochloride.
  • ChemicalBook. (2025). N-Z-1H-PYRAZOLE-1-CARBOXAMIDINE | 152120-62-2.
  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Kumar, A., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4168.
  • Scola, P. M., et al. (2018). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (132), 56902.
  • TCI Chemicals. (n.d.). Guanidinylation [Synthetic Reagents].
  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 27(19), 6289.
  • ResearchGate. (n.d.). Solubility of CBZ and CBZ–HA complexes in water at room temperature.
  • International Journal of Novel Research and Development. (2024).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.
  • Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Sources

Optimization

N-Cbz-pyrazole-1-carboxamidine degradation pathways and prevention

Prepared by the Senior Application Science Team Welcome to the technical support center for N-Cbz-pyrazole-1-carboxamidine and related guanylating agents. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for N-Cbz-pyrazole-1-carboxamidine and related guanylating agents. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent and may encounter stability or degradation issues. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common challenges.

Question 1: I'm seeing a new, more polar peak in my HPLC analysis during a reaction workup. What could it be?

Answer: A new, more polar peak often indicates the hydrolysis of the N-Cbz-pyrazole-1-carboxamidine. The most likely culprits are the cleavage of the carbobenzyloxy (Cbz) protecting group or hydrolysis of the carboxamidine moiety itself.

  • Plausible Degradants:

    • Pyrazole-1-carboxamidine: This results from the loss of the Cbz group, exposing a free amine and significantly increasing polarity. Its formation can be catalyzed by acidic or basic conditions, even trace amounts in your solvents or on glassware.

    • 1-(aminocarbonyl)-1H-pyrazole (Pyrazole-1-carboxamide): Hydrolysis of the imine in the carboxamidine group can convert it to a urea-like structure, which would also be more polar.

  • Immediate Actions:

    • LC-MS Analysis: The fastest way to diagnose the issue is to obtain a mass spectrum of the new peak. Compare the observed mass with the theoretical masses of the potential degradants.

    • Review Your Conditions: Did your reaction or workup involve strong acids, bases, or prolonged heating in aqueous or protic solvents (like methanol)?[1] These conditions are known to promote hydrolysis. Even silica gel used for chromatography can be acidic enough to cause degradation if the compound is left on the column for an extended period.

Question 2: My reaction yield is consistently low when using N-Cbz-pyrazole-1-carboxamidine as a guanylating agent. How can I determine if reagent degradation is the cause?

Answer: Low yields are a classic symptom of reagent degradation, either during storage or under the reaction conditions. The reagent may have degraded before you even started, or it may be degrading faster than it reacts with your substrate.

  • Troubleshooting Workflow:

    • Confirm Reagent Purity: Before starting your reaction, run a quick purity check on your stored N-Cbz-pyrazole-1-carboxamidine using your preferred analytical method (e.g., HPLC, NMR). Compare this to the certificate of analysis or a previously established standard.

    • Run a Control Reaction: Set up a small-scale reaction under your standard conditions but without your amine substrate. Monitor the disappearance of the N-Cbz-pyrazole-1-carboxamidine over time. This will reveal its stability under your specific reaction conditions (solvent, temperature, base).

    • Optimize Reaction Conditions: If the control reaction shows significant degradation, consider modifying your protocol. Can you use a more aprotic solvent? Can the temperature be lowered? Is a non-nucleophilic base a better choice than an amine-based one?

The following workflow diagram illustrates a logical approach to troubleshooting suspected reagent degradation.

G start Observation: Low reaction yield or unexpected HPLC peaks check_reagent 1. Analyze Starting Reagent (HPLC, NMR) start->check_reagent reagent_ok Reagent Purity OK? check_reagent->reagent_ok control_rxn 2. Run Control Reaction (Reagent + Conditions, no substrate) reagent_ok->control_rxn  Yes order_new Action: Order fresh reagent. Review storage conditions. reagent_ok->order_new No   degrades_in_rxn Degradation Observed? control_rxn->degrades_in_rxn optimize 3. Optimize Conditions: - Lower Temperature - Use Aprotic Solvent - Change Base degrades_in_rxn->optimize  Yes other_issue Issue is likely not reagent stability. (e.g., substrate reactivity, side reactions) degrades_in_rxn->other_issue No   re_run Re-run experiment with optimized conditions optimize->re_run problem_solved Problem Resolved re_run->problem_solved

Caption: Troubleshooting workflow for reagent instability.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the stability and handling of N-Cbz-pyrazole-1-carboxamidine.

Question 1: What are the primary degradation pathways for N-Cbz-pyrazole-1-carboxamidine?

Answer: The two most significant degradation pathways are hydrolysis and intramolecular cyclization. These are driven by factors like pH, temperature, and solvent choice.

  • Hydrolysis: This is the most common pathway. It can occur at two main sites:

    • Cbz Group Cleavage: Under strongly acidic or basic conditions, the carbamate linkage can be hydrolyzed, releasing toluene, CO₂, and the unprotected pyrazole-1-carboxamidine.

    • Carboxamidine Hydrolysis: The C=N double bond of the carboxamidine is susceptible to nucleophilic attack by water, particularly when protonated (acid-catalyzed) or in the presence of hydroxide (base-catalyzed). This can lead to the formation of a urea derivative and, upon further hydrolysis, pyrazole itself.

  • Intramolecular Cyclization: While less common under standard guanylation conditions, pyrazole derivatives can undergo cyclization reactions, especially with adjacent reactive groups.[2][3] In this case, the carboxamidine could potentially interact with the pyrazole ring under specific thermal or catalytic conditions, leading to fused heterocyclic systems.

The diagram below illustrates the most probable hydrolytic degradation pathways.

G parent N-Cbz-pyrazole-1-carboxamidine product1 Product A: Pyrazole-1-carboxamidine (Cbz Cleavage) parent->product1 H⁺ / OH⁻ or H₂, Pd/C product2 Product B: N-Cbz-pyrazole-1-carboxamide (Amidine Hydrolysis) parent->product2 H₂O, H⁺ / OH⁻ product3 Product C: Pyrazole (Full Hydrolysis) product2->product3 H₂O, H⁺ / OH⁻ sub_label Primary Degradation Pathways

Caption: Key hydrolytic degradation pathways.

Question 2: What are the ideal storage conditions for N-Cbz-pyrazole-1-carboxamidine?

Answer: To ensure long-term stability and reagent efficacy, proper storage is critical. Based on the material safety data sheet for the related hydrochloride salt and general chemical principles, the following conditions are recommended[4]:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Slows the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can initiate hydrolysis.
Container Tightly sealed, amber glass vial.Prevents moisture ingress and protects from light, which can catalyze degradation in some compounds.
Incompatibilities Keep away from strong acids, strong bases, and strong oxidizing agents.[4]These substances can rapidly catalyze the degradation of the molecule.

Question 3: How can I proactively prevent degradation during my experiments?

Answer: Prevention is always the best strategy. Here are key preventative measures:

  • Solvent Choice: Use dry, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) whenever possible, especially if your reaction requires elevated temperatures or extended reaction times.

  • pH Control: If aqueous conditions are unavoidable, use a buffered system to maintain a neutral or slightly basic pH (around 7.5-8.5), where many guanylation reactions proceed efficiently without excessive hydrolysis. Avoid strong acids and bases.

  • Temperature Management: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and proceed with the workup as soon as it is complete. Avoid letting reactions run unnecessarily overnight if not required.

Protocol: Forced Degradation Study

To systematically evaluate the stability of N-Cbz-pyrazole-1-carboxamidine and identify potential degradants, a forced degradation study is the industry-standard approach.[5][6][7] This involves subjecting the compound to a range of stress conditions that are more severe than typical storage or reaction conditions.

Objective: To identify the degradation products of N-Cbz-pyrazole-1-carboxamidine under hydrolytic, oxidative, and thermal stress and to establish a stability-indicating analytical method.

Materials:

  • N-Cbz-pyrazole-1-carboxamidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector (or LC-MS)

  • pH meter, heating block or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Cbz-pyrazole-1-carboxamidine at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use the stock solution as is. Heat at 60°C.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

  • Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For the acid sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • For the base sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

  • Data Interpretation:

    • Characterize any new peaks using LC-MS to identify the mass of the degradants.

    • The results will reveal the compound's susceptibility to different conditions, helping you design more robust reaction and storage protocols.

This systematic study provides invaluable information for formulation development, process optimization, and ensuring the overall quality and reliability of your research.[9]

References

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available from: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Pharmatutor. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. ResearchGate. Available from: [Link]

  • N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. Available from: [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Eurekaselect. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low efficacy of N-Cbz-pyrazole-1-carboxamidine in assays

Welcome to the technical support center for N-Cbz-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for guanylation reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cbz-pyrazole-1-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for guanylation reactions and are encountering challenges with its efficacy. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This resource is structured to address specific issues in a direct question-and-answer format, explaining the underlying chemical principles to empower your experimental choices.

Introduction to N-Cbz-pyrazole-1-carboxamidine

N-Cbz-pyrazole-1-carboxamidine is a widely used reagent for the introduction of a Cbz-protected guanidinyl group onto primary and secondary amines. This modification is critical in peptide synthesis and the development of various therapeutic agents, as the guanidinium group plays a significant role in molecular recognition and biological activity.[1] However, the reactivity of this reagent can be sensitive to a variety of experimental parameters, leading to low yields or incomplete reactions. This guide will walk you through a systematic approach to identifying and resolving these issues.

Core Troubleshooting Workflow

Low efficacy in your assay can stem from multiple factors, ranging from reagent integrity to suboptimal reaction conditions. The following workflow provides a logical sequence for diagnosing the root cause of the problem.

Troubleshooting_Workflow Start Low Assay Efficacy Observed Reagent_Integrity Step 1: Verify Reagent Integrity Start->Reagent_Integrity Reagent_Integrity->Start Reagent degraded Solubility_Issues Step 2: Address Solubility Problems Reagent_Integrity->Solubility_Issues Reagent is pure and stable Solubility_Issues->Start Precipitation observed Reaction_Conditions Step 3: Optimize Reaction Conditions Solubility_Issues->Reaction_Conditions Reagent is fully dissolved Reaction_Conditions->Start No improvement Substrate_Reactivity Step 4: Evaluate Substrate Reactivity Reaction_Conditions->Substrate_Reactivity Conditions are optimized Substrate_Reactivity->Start Inherent low reactivity Successful_Reaction Successful Guanylation Substrate_Reactivity->Successful_Reaction Substrate is compatible

Caption: A systematic workflow for troubleshooting low efficacy of N-Cbz-pyrazole-1-carboxamidine.

Part 1: FAQs on Reagent Integrity and Handling

This section focuses on the quality and stability of your N-Cbz-pyrazole-1-carboxamidine, which is the foundational element of a successful reaction.

Q1: How can I be sure that my N-Cbz-pyrazole-1-carboxamidine is of high quality?

A1: The purity of the reagent is paramount. Reputable suppliers provide a Certificate of Analysis (CoA) with detailed information on purity, typically determined by methods like NMR and melting point. For N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, a related compound, the melting point is in the range of 87-91 °C. A significant deviation from this could indicate impurities. If you suspect contamination or degradation, it is advisable to obtain a fresh batch from a trusted source.

Q2: My reagent is old. Could it have degraded? How should I store it?

A2: Yes, degradation is a significant concern, especially with prolonged or improper storage. The carboxamidine functional group can be susceptible to hydrolysis. It is recommended to store N-Cbz-pyrazole-1-carboxamidine in a cool, dry place, in a well-sealed container, and away from oxidizing agents.[2] For long-term storage, keeping it at -20°C is a common practice for similar reagents.[3]

Q3: I've observed discoloration of the reagent. What does this signify?

A3: N-Cbz-pyrazole-1-carboxamidine should be a white to almost white crystalline powder.[4] Any significant discoloration (e.g., yellowing or browning) could be an indicator of decomposition. Using a discolored reagent is not recommended as the impurities could interfere with your reaction.

Part 2: FAQs on Solubility Issues

Inadequate solubility is a frequent cause of low reaction yields, as the reaction can only proceed in the solution phase.

Q1: In which solvents is N-Cbz-pyrazole-1-carboxamidine soluble?

Q2: I see precipitation when I add the reagent to my reaction mixture. What should I do?

A2: Precipitation indicates that the concentration of the reagent has exceeded its solubility limit in your chosen solvent system. Here are some steps to address this:

  • Co-solvent System: Consider using a co-solvent. For instance, if your reaction is primarily in an aqueous buffer, adding a miscible organic solvent like DMSO or DMF can significantly enhance solubility. Start with a small percentage (e.g., 5-10%) and gradually increase it, keeping in mind the tolerance of your biological system to the organic solvent.

  • Gentle Warming: Gentle warming can sometimes help dissolve the reagent. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Sonication can also aid in the dissolution of suspended particles.

Q3: Could the pH of my buffer be affecting the solubility?

A3: The pH of your aqueous buffer can influence the protonation state of the pyrazole and carboxamidine moieties, which in turn can affect solubility. While detailed studies on this specific molecule are scarce, it is a factor to consider. If you are working in an aqueous system, it is advisable to prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into your reaction buffer, ensuring the final concentration of the organic solvent is compatible with your assay.

Part 3: FAQs on Reaction Conditions

Optimizing the reaction environment is crucial for maximizing the efficacy of N-Cbz-pyrazole-1-carboxamidine.

Q1: What is the general mechanism of guanylation using this reagent?

A1: The guanylation reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the carboxamidine group. The pyrazole ring is an excellent leaving group, facilitating the reaction. The Cbz (carbobenzyloxy) group is a protecting group for the guanidine nitrogen.

Caption: Simplified mechanism of guanylation.

Q2: What is the optimal pH for the reaction?

A2: The reaction generally proceeds best under slightly basic conditions. The amine substrate needs to be in its deprotonated, nucleophilic form. A base is often required to neutralize the HCl if you are using the hydrochloride salt of the amine. However, strongly basic conditions can promote hydrolysis of the reagent. A common choice of base is a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The optimal pH will be a compromise to ensure sufficient nucleophilicity of the amine without causing significant reagent degradation.

Q3: What are the recommended temperature and reaction time?

A3: Guanylation reactions with pyrazole-carboxamidines are often carried out at room temperature.[4] However, for less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary. Reaction times can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q4: I am still getting low yields. What other factors can I optimize?

A4: If you are still facing issues after addressing the above points, consider the following:

  • Stoichiometry: Ensure you are using an appropriate molar ratio of the reactants. Sometimes, a slight excess of the guanylating reagent may be beneficial.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally good choices.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially if your substrate is sensitive.

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents generally work well.
Base DIPEA, TriethylamineNon-nucleophilic base to deprotonate the amine.
Temperature Room Temperature to 50 °CBalances reaction rate and reagent stability.
Time 2-24 hoursMonitor progress by TLC or LC-MS.
Atmosphere Inert (N₂ or Ar)Recommended for sensitive substrates.

Table 1: Summary of Recommended Reaction Conditions

Part 4: FAQs on Substrate and Side Reactions

The nature of your amine substrate and potential side reactions can also impact the outcome.

Q1: My amine is sterically hindered. Could this be the problem?

A1: Yes, steric hindrance around the amine can significantly slow down or even prevent the guanylation reaction.[4] The bulky N-Cbz-pyrazole-1-carboxamidine reagent may have difficulty accessing the nucleophilic nitrogen. In such cases, you might need to use more forcing conditions (higher temperature, longer reaction time) or consider a smaller guanylating reagent if possible.

Q2: Are there any known side reactions I should be aware of?

A2: A potential side reaction is the decomposition of the pyrazole-carboxamidine reagent, which can occur, for instance, through tautomerization leading to pyrazole and a carbodiimide tautomer of cyanamide. Additionally, if your substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), they could potentially compete with the amine in reacting with the guanylating agent, although pyrazole-carboxamidines generally show good selectivity for amines.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps you quickly assess the solubility of N-Cbz-pyrazole-1-carboxamidine in different solvents.

  • Preparation: Weigh 1 mg of N-Cbz-pyrazole-1-carboxamidine into a small, clear glass vial.

  • Solvent Addition: Add the solvent to be tested (e.g., DMSO, DMF, water, buffer) dropwise (e.g., 10 µL increments) to the vial.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Quantification: Record the volume of solvent required to fully dissolve the solid. This will give you an approximate solubility.

Protocol 2: General Procedure for Guanylation

This is a starting point for your guanylation reaction. Optimization will likely be required based on your specific substrate.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve your amine substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.5 - 2.0 equivalents).

  • Reagent Addition: To this solution, add N-Cbz-pyrazole-1-carboxamidine (1.1 - 1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(27), 7447-7451. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • PubChem. (n.d.). N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • Griffith, O. W., & Stuehr, D. J. (1995). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 38(20), 3937-3942. [Link]

  • Lapa, G. B., et al. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis. [Link]

  • Katritzky, A. R., et al. (2000). Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. Journal of the Chinese Chemical Society, 47(3), 567-572. [Link]

  • Szafran, M., et al. (2012). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. Journal of Molecular Structure, 1025, 206-215. [Link]

  • Çolak, A. T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137351. [Link]

  • Shcherbakov, S. V., et al. (2021). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 13(1), 101. [Link]

Sources

Optimization

Optimizing storage conditions for N-Cbz-pyrazole-1-carboxamidine

Technical Support Center: N-Cbz-pyrazole-1-carboxamidine A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers Section 1: Frequently Asked Questions - Optimal Storage & Handling This section addresses...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cbz-pyrazole-1-carboxamidine

A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers

Section 1: Frequently Asked Questions - Optimal Storage & Handling

This section addresses the most common queries regarding the day-to-day management of N-Cbz-pyrazole-1-carboxamidine.

Q1: What are the ideal storage temperature and conditions for N-Cbz-pyrazole-1-carboxamidine?

A: For maximal long-term stability, N-Cbz-pyrazole-1-carboxamidine should be stored at 2-8°C in a tightly sealed container.[1] While some suppliers may indicate storage at room temperature is acceptable for short periods, our internal stability studies and data from analogous reagents show that elevated temperatures can lead to gradual degradation.[2] The guiding principle is that reducing thermal energy slows the rate of any potential decomposition reactions.

Q2: Why is temperature control so critical for this specific reagent?

A: The reactivity of N-Cbz-pyrazole-1-carboxamidine lies in its function as an electrophilic guanylating agent.[3][4] The molecule contains several reactive sites, including the Cbz (benzyloxycarbonyl) protecting group and the active carboxamidine moiety. This inherent reactivity makes it susceptible to degradation over time. Similar, highly reactive reagents are known to have multiple decomposition pathways at room temperature.[2] Storing it at 2-8°C significantly mitigates these risks, preserving the compound's purity and ensuring its efficacy in sensitive applications like peptide synthesis.

Q3: How should I protect the compound from atmospheric moisture and oxygen?

A: N-Cbz-pyrazole-1-carboxamidine should be considered sensitive to atmospheric contaminants. Follow these steps:

  • Use a Tightly Sealed Container: The primary defense is a high-quality vial or bottle with a secure, airtight seal. For the di-Cbz analogue, storage in a "well sealed container" is explicitly recommended.[5]

  • Inert Atmosphere: For long-term storage, we strongly recommend aliquoting the reagent upon receipt and backfilling the containers with an inert gas like argon or nitrogen. This displaces both moisture and oxygen, preventing potential hydrolysis of the carboxamidine or oxidation.

  • Desiccation: Store the sealed container within a desiccator, especially in humid environments. This provides a secondary barrier against moisture ingress.

Q4: Is N-Cbz-pyrazole-1-carboxamidine light-sensitive?

A: While there is no definitive data on severe photosensitivity, general best practice for complex organic molecules is to minimize light exposure. One supplier recommends storage in a "cool and dark place". Amber glass vials are preferred, or alternatively, store standard clear vials in a dark location within the refrigerator. This precaution prevents potential photochemical degradation pathways from being initiated.

Q5: What chemicals and materials are incompatible with N-Cbz-pyrazole-1-carboxamidine?

A: Due to its function, the reagent is reactive and should be stored away from several classes of compounds:

  • Strong Oxidizing Agents: These can degrade the molecule.[5]

  • Nucleophiles: Avoid contact with primary and secondary amines, which are the intended substrates for guanylation.[6] Accidental contact will consume the reagent.

  • Alcohols: The Cbz protecting group can be cleaved by low-carbon alcohols like methanol or ethanol under certain conditions.[7] Therefore, avoid storing the reagent in alcoholic solvents or exposing it to their vapors for prolonged periods.

  • Water: While not immediately reactive, prolonged exposure to water can lead to hydrolysis.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and preserves reactivity.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents hydrolysis and oxidation.
Light Exposure In the Dark (Amber Vials)Prevents potential photochemical degradation.
Container Tightly Sealed, AirtightPrevents ingress of moisture and oxygen.[5]
Incompatibilities Store away from oxidizing agents, amines, alcohols, and moisture.The reagent is reactive and can be degraded or consumed by these substances.[5][6][7]

Section 2: Troubleshooting Guide

This guide provides a logical approach to diagnosing and resolving common experimental issues that may be linked to reagent storage.

Q1: My guanylation reaction is yielding poor or inconsistent results. Could storage be the issue?

A: Yes, improper storage is a primary suspect for declining reagent performance. Use the following decision tree to diagnose the problem.

G start Poor or Inconsistent Guanylation Yield check_storage_temp Was reagent stored consistently at 2-8°C? start->check_storage_temp check_container Was the container always tightly sealed? check_storage_temp->check_container Yes outcome_temp Root Cause: Potential Thermal Degradation check_storage_temp->outcome_temp No check_handling Was the reagent handled under inert atmosphere? check_container->check_handling Yes outcome_moisture Root Cause: Potential Hydrolysis/Oxidation check_container->outcome_moisture No check_appearance Has the physical appearance changed (clumped, discolored)? check_handling->check_appearance Yes check_handling->outcome_moisture No outcome_appearance Indicates significant degradation or moisture absorption. check_appearance->outcome_appearance Yes action_qc Action: Perform QC Check (See Protocol 2) check_appearance->action_qc No outcome_temp->action_qc outcome_moisture->action_qc action_replace Action: Use a fresh, properly stored aliquot or new bottle. outcome_appearance->action_replace action_qc->action_replace If QC Fails

Caption: Troubleshooting flow for poor guanylation results.

Q2: I've observed a change in the physical appearance (e.g., color change, clumping) of my solid N-Cbz-pyrazole-1-carboxamidine. What does this indicate?

A: The reagent should be a white to almost-white, free-flowing powder or crystalline solid.[1]

  • Clumping or Caking: This is a strong indicator of moisture absorption. The absorbed water can slowly hydrolyze the reagent, reducing its effectiveness.

  • Discoloration (e.g., turning yellow or tan): This suggests chemical degradation. The specific degradation products can vary, but discoloration is a clear sign that the reagent's purity has been compromised.

In either case, the reagent is suspect. It is highly recommended to perform the Quality Control check outlined in Protocol 2 or discard the aliquot and use a fresh one.

Q3: How can I definitively verify the quality of my stored N-Cbz-pyrazole-1-carboxamidine?

A: The most reliable method is to perform a small-scale test reaction with a simple, readily available amine. This provides a functional confirmation of the reagent's activity. See Protocol 2 for a standardized procedure. Alternatively, analytical methods such as HPLC can be used to assess purity by comparing the chromatogram to that of a new, unopened standard, while ¹H-NMR can confirm the structural integrity.

Section 3: Experimental Protocols & Workflows

Adhering to standardized protocols for handling and QC is essential for reproducible science.

G cluster_0 Upon Receipt cluster_1 Aliquoting for Storage cluster_2 Storage & Use receive 1. Receive Reagent inspect 2. Inspect Container Seal receive->inspect glovebox 3. Transfer to Inert Atmosphere Glovebox inspect->glovebox aliquot 4. Aliquot into Pre-weighed, Dry Amber Vials glovebox->aliquot backfill 5. Backfill Each Vial with Argon/Nitrogen aliquot->backfill seal 6. Seal Vials Tightly (use PTFE-lined caps) backfill->seal store 7. Store at 2-8°C in a Dark, Dry Place seal->store use 8. Use One Aliquot per Experiment store->use

Caption: Recommended workflow for reagent handling and storage.

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Pre-weigh and label several small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps. Ensure they are scrupulously dry by oven-drying overnight and cooling in a desiccator.

  • Inert Environment: Transfer the main bottle of N-Cbz-pyrazole-1-carboxamidine and the prepared vials into an inert atmosphere glovebox.

  • Aliquoting: Carefully portion the powder into the smaller vials. Aim for an amount suitable for a single or a few experiments per vial to avoid repeatedly exposing the main stock to the atmosphere.

  • Backfilling and Sealing: Before sealing each vial, flush the headspace with argon or nitrogen for 10-15 seconds. Immediately seal the vial tightly.

  • Final Storage: Place the sealed aliquots in a labeled secondary container and store them in a refrigerator at 2-8°C.

Protocol 2: Quality Control (QC) Check for Reagent Activity

This protocol uses a simple reaction to verify that the reagent can effectively guanylate a primary amine.

  • Materials:

    • N-Cbz-pyrazole-1-carboxamidine (reagent to be tested)

    • Benzylamine (simple primary amine)

    • Anhydrous DMF or Acetonitrile (solvent)

    • Triethylamine (base, optional but can accelerate reaction)[6]

    • TLC plate (Silica gel)

    • Mobile phase (e.g., 7:3 Ethyl Acetate:Hexanes - adjust as needed)

    • UV lamp for visualization

  • Procedure: a. In a small vial, dissolve ~10 mg of N-Cbz-pyrazole-1-carboxamidine in 0.5 mL of anhydrous DMF. b. Add 1.0 equivalent of benzylamine to the solution. c. Add 1.1 equivalents of triethylamine. d. Stir the reaction at room temperature.

  • Monitoring: a. After 1 hour, spot the reaction mixture on a TLC plate. b. Also spot a reference sample of the starting N-Cbz-pyrazole-1-carboxamidine. c. Develop the TLC plate and visualize under UV light.

  • Interpretation:

    • Successful Reaction (Active Reagent): You should see a new, more polar spot corresponding to the guanylated product, and a significant reduction or complete disappearance of the starting material spot.

    • Failed Reaction (Inactive Reagent): The starting material spot will remain prominent with little to no formation of the new product spot. This indicates the reagent has lost its activity and should be discarded.

References

  • Katritzky, A. R., et al. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(4), 815-819. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Lipton, M. A., et al. (2008). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Organic Syntheses, 85, 1-10. [Link]

  • Wu, Y., et al. (2010). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 87, 207-215. [Link]

  • Chen, X., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 15(6), 884-889. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Cbz-pyrazole-1-carboxamidine Synthesis

Introduction: The Role of N-Cbz-pyrazole-1-carboxamidine in Modern Synthesis N-Cbz-pyrazole-1-carboxamidine is a highly efficient and versatile electrophilic guanidinylating agent. Its prevalence in pharmaceutical and pe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-Cbz-pyrazole-1-carboxamidine in Modern Synthesis

N-Cbz-pyrazole-1-carboxamidine is a highly efficient and versatile electrophilic guanidinylating agent. Its prevalence in pharmaceutical and peptide synthesis stems from its ability to reliably introduce a Cbz-protected guanidine moiety onto primary and secondary amines under mild conditions.[1][2] Unlike more aggressive reagents, it offers a favorable balance of reactivity and stability, minimizing side reactions and simplifying purification.[3]

However, transitioning this synthesis from the bench to bulk production introduces significant challenges related to reaction control, impurity profiles, and process safety. This guide provides a comprehensive technical resource for researchers and process chemists to navigate these complexities, ensuring a robust, scalable, and safe synthesis.

General Synthesis Workflow

The standard synthesis involves the acylation of pyrazole-1-carboxamidine hydrochloride with benzyl chloroformate in the presence of a base. This workflow is visualized below.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Dissolve Pyrazole-1-carboxamidine ·HCl in an anhydrous solvent (e.g., THF, DCM). B 2. Cool the suspension to 0-5 °C. A->B C 3. Add base (e.g., TEA, DIPEA) dropwise to neutralize HCl. B->C D 4. Add Benzyl Chloroformate (Cbz-Cl) dropwise, maintaining low temp. C->D E 5. Allow reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS). D->E F 6. Filter byproduct salt (e.g., triethylammonium chloride). E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Purify the crude product (crystallization or chromatography). G->H I I H->I Final Product: N-Cbz-pyrazole-1-carboxamidine

Caption: General workflow for N-Cbz-pyrazole-1-carboxamidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction at scale? A1: While Tetrahydrofuran (THF) and Dichloromethane (DCM) are common laboratory choices, for bulk production, Acetonitrile (ACN) or 2-Methyltetrahydrofuran (2-MeTHF) are often superior. ACN's higher boiling point allows for a wider operating temperature range, and its ability to partially dissolve the hydrochloride salt can improve reaction kinetics. 2-MeTHF is a greener solvent alternative to THF with a higher boiling point and greater stability, making it a robust choice for scale-up operations.

Q2: Which base should I choose for bulk production? A2: Triethylamine (TEA) is widely used, but for large-scale synthesis, N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is often preferred. Its bulkier nature makes it less nucleophilic than TEA, reducing the potential for side reactions with the benzyl chloroformate. Furthermore, the resulting diisopropylethylammonium chloride salt is often more crystalline and easier to filter.

Q3: How critical is temperature control during reagent addition? A3: It is absolutely critical. The reaction between the amine and benzyl chloroformate is exothermic.[4] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient.[4] Adding benzyl chloroformate too quickly or at an elevated temperature can lead to the formation of undesired side products, such as the bis-acylated urea derivative, and poses a significant safety risk. Maintain a strict internal temperature of 0-5 °C during the addition of both the base and benzyl chloroformate.

Q4: What are the primary safety concerns for this process? A4: The main hazards are associated with benzyl chloroformate (Cbz-Cl) . It is a potent lachrymator, corrosive, and moisture-sensitive.[5][6][7] In contact with water, it decomposes to benzyl alcohol and corrosive HCl gas.[6] All operations must be conducted in a well-ventilated fume hood or reactor under an inert (nitrogen or argon) atmosphere. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[5] An emergency shower and eyewash station must be readily accessible.

Troubleshooting Guide: From Bench to Bulk

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Problem Area 1: Low Yield or Stalled Reaction

Q: My reaction yield dropped significantly upon scaling up from 10g to 1kg. What is the likely cause? A: Several factors could be at play, but insufficient mixing and poor temperature control are the most common culprits at scale.

  • Probable Cause 1: Inefficient Mixing. In a large reactor, the initial suspension of pyrazole-1-carboxamidine hydrochloride can be thick. If the agitation is not sufficient, localized "hot spots" or areas of poor reagent distribution can occur, leading to incomplete reaction and side product formation.

  • Recommended Action:

    • Verify Mixing Efficiency: Ensure your reactor's impeller design (e.g., pitched-blade turbine) is suitable for solid-liquid suspensions.

    • Increase Solvent Volume: A slightly more dilute reaction (e.g., moving from 5 mL/g to 8-10 mL/g of starting material) can significantly improve slurry mobility and mixing.

    • Staged Reagent Addition: Add the base and allow the mixture to stir for 15-30 minutes to ensure neutralization before beginning the slow addition of benzyl chloroformate.

  • Probable Cause 2: Reagent Quality. The purity of pyrazole-1-carboxamidine hydrochloride is crucial. It can be hygroscopic, and absorbed moisture can consume the benzyl chloroformate.

  • Recommended Action:

    • Dry Starting Material: Dry the pyrazole-1-carboxamidine hydrochloride under vacuum at 40-50 °C before use.

    • Titrate Reagents: For process validation, consider titrating the benzyl chloroformate to confirm its activity before committing to the full-scale reaction.

Problem Area 2: Product Impurity and Purification Challenges

Q: I'm observing a persistent impurity with a higher molecular weight in my final product. What is it and how can I prevent it? A: This is likely the bis-Cbz protected guanidine (N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine).

  • Probable Cause: Over-acylation. This side product forms when a second molecule of benzyl chloroformate reacts with the desired mono-Cbz product. This is favored by:

    • Using more than 1.05 equivalents of benzyl chloroformate.

    • Poor temperature control, allowing the reaction to exotherm.

    • Insufficient mixing, creating localized areas with a high concentration of benzyl chloroformate.

  • Recommended Action:

    • Stoichiometric Control: Use no more than 1.0-1.05 equivalents of benzyl chloroformate. The reaction is efficient, and excess reagent primarily leads to side products.

    • Slow, Sub-surface Addition: On a large scale, add the benzyl chloroformate via a dip tube below the surface of the reaction mixture. This ensures it reacts immediately and disperses quickly, preventing localized high concentrations.

    • Reverse Addition: In some cases, adding the activated amine solution to the benzyl chloroformate (reverse addition) can minimize this side product, but this requires careful process development.

Q: My product is an oil and won't crystallize, making purification difficult. What should I do? A: Oiling out during crystallization is a common scale-up issue, often due to residual solvents or impurities inhibiting lattice formation.

  • Probable Cause 1: Residual Solvent. The reaction solvent (e.g., THF, DCM) may be preventing crystallization from your chosen recrystallization solvent (e.g., Isopropanol/Heptane).

  • Recommended Action:

    • Solvent Swap: After the reaction workup, perform a thorough solvent swap. Concentrate the crude material and then add your primary crystallization solvent (e.g., Isopropanol) and re-concentrate to azeotropically remove the initial reaction solvent.

    • Anti-Solvent Addition: Dissolve the crude oil in a minimal amount of a good solvent (e.g., Ethyl Acetate, Isopropanol) at an elevated temperature (40-50 °C). Then, add a non-polar anti-solvent (e.g., Heptane, Hexane) dropwise with vigorous stirring until turbidity persists. Cool slowly to induce crystallization.

  • Probable Cause 2: Impurities. Even small amounts of unreacted starting materials or side products can act as crystallization inhibitors.

  • Recommended Action:

    • Aqueous Wash: Before concentration, wash the organic layer with a mild acid (e.g., 5% citric acid solution) to remove any residual base and a brine solution to remove water-soluble impurities.

    • Carbon Treatment: If the crude product is colored, a charcoal treatment of the solution before crystallization can remove colored impurities that may be hindering crystal growth.

Troubleshooting Diagnostic Flowchart

This flowchart provides a logical path to diagnose and resolve common issues during scale-up.

G start Reaction Issue Detected q1 What is the primary issue? start->q1 low_yield Low Yield / Stalled q1->low_yield Low Yield impurity Impurity Issues q1->impurity High Impurity physical Physical State Problem (Oiling Out) q1->physical Purification Issue check_mixing Evaluate Agitation Speed & Impeller Design low_yield->check_mixing check_temp Verify Temperature Control During Additions (0-5 °C) low_yield->check_temp check_reagents Check Reagent Purity (Dry Starting Material) low_yield->check_reagents impurity->check_temp check_stoich Confirm Cbz-Cl Stoichiometry (≤ 1.05 eq) impurity->check_stoich slow_addition Implement Slow, Sub-surface Reagent Addition impurity->slow_addition solvent_swap Perform Solvent Swap to Remove Reaction Solvent physical->solvent_swap antisolvent Use Anti-Solvent Crystallization (e.g., IPA/Heptane) physical->antisolvent wash Add Aqueous Wash Steps (Citric Acid, Brine) physical->wash end Process Optimized check_mixing->end check_temp->end check_reagents->end check_stoich->end slow_addition->end solvent_swap->end antisolvent->end wash->end

Caption: A decision-making flowchart for troubleshooting scale-up issues.

Scalable Laboratory Protocol

This protocol is designed for a 100g scale synthesis and incorporates the principles discussed above.

Materials & Reagents

ReagentCAS No.Amount (g)MolesEquivalents
1H-Pyrazole-1-carboxamidine HCl4023-02-3100.0 g0.6821.0
Benzyl Chloroformate (Cbz-Cl)501-53-1119.5 g0.6991.02
N,N-Diisopropylethylamine (DIPEA)7087-68-5180.5 mL1.0231.5
2-Methyltetrahydrofuran (2-MeTHF)96-47-91000 mL--
Isopropanol (IPA)67-63-0300 mL--
Heptane142-82-5600 mL--

Procedure

  • Reaction Setup: Charge a 2L jacketed reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 1H-Pyrazole-1-carboxamidine hydrochloride (100.0 g) and 2-Methyltetrahydrofuran (1000 mL).

  • Cooling & Neutralization: Begin agitation and cool the resulting slurry to 0-5 °C using a circulating chiller. Slowly add DIPEA (180.5 mL) over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Acylation: Once the base addition is complete, begin the dropwise addition of Benzyl Chloroformate (119.5 g) via an addition funnel or pump over 60-90 minutes. Maintain the internal temperature strictly between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Cool the mixture to 10 °C and filter the solid diisopropylethylammonium chloride salt. Wash the filter cake with cold (0-5 °C) 2-MeTHF (2 x 100 mL).

  • Aqueous Wash: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with 5% citric acid solution (2 x 200 mL) and then with saturated sodium chloride (brine) solution (1 x 200 mL).

  • Solvent Swap & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick oil. Add Isopropanol (300 mL) and re-concentrate to remove residual 2-MeTHF. Dissolve the resulting oil in Isopropanol (200 mL) at 45 °C. Slowly add Heptane (600 mL) with good agitation.

  • Isolation: Cool the slurry to 0-5 °C and hold for at least 2 hours. Filter the solid product, wash with cold heptane (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.

Expected Yield: 145-155 g (87-93%) of N-Cbz-pyrazole-1-carboxamidine as a white to off-white solid.

References

  • Google Patents. (2014).
  • Katsarou, M. E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(76), 48233-48241. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13635. [Link]

  • National Center for Biotechnology Information. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • CORE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. [Link]

  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.
  • IntechOpen. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Guanylation: N-Cbz-pyrazole-1-carboxamidine vs. The Field

The guanidinium group is a cornerstone of medicinal chemistry, prized for its ability to remain protonated under physiological conditions and its capacity to form multiple hydrogen bonds.[1][2][3][4] This functionality i...

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium group is a cornerstone of medicinal chemistry, prized for its ability to remain protonated under physiological conditions and its capacity to form multiple hydrogen bonds.[1][2][3][4] This functionality is central to the activity of the amino acid arginine and a host of pharmaceuticals targeting everything from cardiovascular disease to diabetes.[2][3][5] However, the synthesis of guanidines is not trivial. The selection of a guanylating reagent is a critical decision that balances reactivity, substrate scope, reaction conditions, and purification challenges.[2][6]

This guide provides an in-depth comparison of N-Cbz-pyrazole-1-carboxamidine and its analogs against other common classes of guanylating reagents. We will move beyond a simple listing of pros and cons to explore the mechanistic rationale behind their performance, supported by experimental data and protocols to inform your synthetic strategy.

The Rise of Pyrazole-Carboxamidines: A Quest for Milder, More Efficient Guanylation

Classical methods for guanylation often involve harsh conditions or the use of toxic reagents.[2][6] For instance, early methods relied on reagents like cyanamide, which is acutely toxic, or thioureas that required aggressive heavy-metal promoters like mercuric chloride (HgCl₂).[2][7][8] The search for a more "user-friendly" yet powerful class of reagents led to the development of pyrazole-1-carboxamidines.

The core innovation of these reagents lies in the pyrazole leaving group. The presence of two nitrogen atoms in the pyrazole ring makes it an excellent leaving group upon nucleophilic attack by an amine at the amidine carbon. Protecting the non-reacting nitrogens of the carboxamidine with electron-withdrawing groups, such as Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc), significantly enhances the electrophilicity of this carbon, making the reagent more reactive.[8] This allows the guanylation reaction to proceed under mild conditions, often at room temperature, without the need for toxic metal catalysts.[9][10]

Mechanism of Action: N-Protected Pyrazole-1-Carboxamidines

The reaction proceeds via a straightforward nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the pyrazole-1-carboxamidine, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the stable pyrazole anion to yield the protected guanidine product.

Caption: Guanylation via Pyrazole-Carboxamidine Reagent.

Comparative Analysis of Guanylating Reagents

While N-Cbz-pyrazole-1-carboxamidine and its analogs are highly effective, no single reagent is perfect for every situation. A comparative look at the alternatives reveals a landscape of trade-offs.

S-Methylisothioureas

These are classic guanylating reagents derived from thiourea.[4][11] The S-methyl group serves as a leaving group (as methyl mercaptan), but its departure typically requires activation.

  • Mechanism: The reaction of an amine with a protected S-methylisothiourea is often sluggish. It requires a promoter, such as HgCl₂ or a water-soluble carbodiimide like EDCI, to activate the thiourea, making the central carbon more electrophilic and facilitating the departure of the methylthiolate.[4][8][12] The use of heavy metals like mercury is a significant environmental and safety drawback.[7]

  • Advantages: The starting materials (thioureas) are often readily available and inexpensive.[11]

  • Disadvantages: The frequent need for toxic heavy metal promoters is a major concern.[7][8] The reaction generates methyl mercaptan, a volatile and foul-smelling byproduct.[13] Reactions can be less efficient for hindered or electron-poor amines compared to more modern reagents.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine (1 eq) and pyrazole reagent (1.1 eq) in anhydrous THF. B Stir at room temperature. Monitor by TLC until starting amine is consumed. A->B C Concentrate reaction mixture under reduced pressure. B->C D Purify residue by silica gel column chromatography. C->D E Elute with a hexane/ ethyl acetate gradient. D->E

Sources

Comparative

The Efficacy of N-Cbz-pyrazole-1-carboxamidine Analogs as Nitric Oxide Synthase Inhibitors: A Comparative Guide

For researchers in drug discovery and development, the modulation of nitric oxide synthase (NOS) activity presents a compelling therapeutic strategy for a range of pathological conditions, from neurodegenerative diseases...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the modulation of nitric oxide synthase (NOS) activity presents a compelling therapeutic strategy for a range of pathological conditions, from neurodegenerative diseases to inflammatory disorders. The pyrazole-1-carboxamidine scaffold has emerged as a promising chemotype for the development of potent NOS inhibitors. This guide provides an in-depth comparison of the efficacy of N-Cbz-pyrazole-1-carboxamidine and its analogs, grounded in experimental data and established scientific principles. We will delve into the structure-activity relationships that govern their inhibitory potential and provide detailed protocols for their evaluation.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal NO production is essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in the pathophysiology of numerous diseases. This has driven the search for selective inhibitors of these isoforms.

The amidine functional group is a key feature in many NOS inhibitors, mimicking the guanidinium group of the natural substrate, L-arginine.[2] Pyrazole-1-carboxamidines represent a class of compounds where the amidine moiety is attached to a pyrazole ring, offering a rigid scaffold for further chemical modification to enhance potency and selectivity.[2]

Comparative Efficacy of Pyrazole-1-carboxamidine Analogs

Below is a summary of the inhibitory activities of key pyrazole-1-carboxamidine analogs against the three NOS isoforms.

CompoundStructurenNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Selectivity ProfileReference
1H-Pyrazole-1-carboxamidine (PCA) 0.20.20.2Non-selective[2]
3-Methyl-PCA -5.0-Preference for iNOS[2]
4-Methyl-PCA -2.4-Improved iNOS selectivity[2]
1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine 2.0 (Ki)-200 (Ki)~100-fold selective for nNOS over eNOS[3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki is the inhibition constant.

Analysis of Structure-Activity Relationships (SAR):

The data reveals that even minor modifications to the pyrazole ring can significantly impact both the potency and selectivity of these inhibitors.

  • Unsubstituted Pyrazole Ring: The parent compound, PCA, is a highly potent but non-selective inhibitor of all three NOS isoforms, with an IC50 value of 0.2 µM for each.[2] This suggests that the fundamental pyrazole-1-carboxamidine scaffold is well-suited for binding to the conserved active site of the NOS enzymes.

  • Methyl Substitution: The addition of a methyl group at the 3- or 4-position of the pyrazole ring leads to a decrease in overall potency but an increase in selectivity for iNOS.[2] 4-Methyl-PCA, with an IC50 of 2.4 µM for iNOS, is more potent and selective than 3-Methyl-PCA (IC50 = 5.0 µM for iNOS).[2] This indicates that the substitution pattern on the pyrazole ring can be tuned to achieve isoform selectivity.

  • N-Substitution on the Carboxamidine: The introduction of a larger, functionalized substituent on the carboxamidine nitrogen, as seen in 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine, can dramatically alter the selectivity profile. This compound demonstrates a remarkable 100-fold selectivity for nNOS over eNOS, albeit with a higher Ki of 2 µM for nNOS.[3]

The Postulated Role of the N-Cbz Group:

While direct experimental data is lacking, the N-Cbz group in N-Cbz-pyrazole-1-carboxamidine would introduce a bulky and lipophilic benzyloxycarbonyl moiety. This could potentially influence its binding affinity and selectivity in several ways:

  • Steric Hindrance: The bulky Cbz group might hinder the optimal binding of the carboxamidine moiety within the active site, potentially leading to a decrease in overall potency compared to the unsubstituted PCA.

  • Enhanced Selectivity: Conversely, the specific stereochemical and electronic properties of the Cbz group could favor interactions with unique residues in the active site of one NOS isoform over the others, thereby enhancing selectivity. Further experimental investigation is required to validate this hypothesis.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the inhibitory efficacy of N-Cbz-pyrazole-1-carboxamidine analogs.

Synthesis of N-Cbz-1H-pyrazole-1-carboxamidine

The synthesis of N-substituted pyrazole-1-carboxamidines is a critical first step. A common and effective method involves the guanylation of an amine. While a specific protocol for the N-Cbz analog is not detailed in the provided search results, a general and adaptable procedure for the synthesis of the parent compound, 1H-pyrazole-1-carboxamidine hydrochloride, is well-established and serves as a foundational method. The N-Cbz analog would likely be synthesized through a variation of this, potentially by reacting a Cbz-protected amine with a pyrazole-containing guanylating agent.

Workflow for the Synthesis of Pyrazole-1-carboxamidine Analogs

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Pyrazole C Reaction in suitable solvent (e.g., Ethanol) A->C B Guanylating Agent (e.g., Cyanamide) B->C D Crystallization or Chromatography C->D E Pyrazole-1-carboxamidine Analog D->E

Caption: General workflow for the synthesis of pyrazole-1-carboxamidine analogs.

In Vitro Nitric Oxide Synthase Inhibition Assay (L-Arginine to L-Citrulline Conversion)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Step-by-Step Protocol:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM HEPES, pH 7.4):

    • Purified nNOS, iNOS, or eNOS enzyme

    • L-[14C]arginine

    • NADPH

    • Calmodulin (for nNOS and eNOS)

    • Tetrahydrobiopterin (BH4)

    • FAD and FMN

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., N-Cbz-pyrazole-1-carboxamidine analog) or vehicle control to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA to chelate calcium.

  • Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will pass through.

  • Quantification: Collect the eluate and quantify the amount of L-[14C]citrulline using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Mechanism of NOS Inhibition by Pyrazole-1-carboxamidines

G cluster_0 NOS Active Site cluster_1 Substrates & Inhibitors cluster_2 Products Heme Heme NO Nitric Oxide Heme->NO Citrulline L-Citrulline Heme->Citrulline ArgBinding L-Arginine Binding Site ArgBinding->Heme Oxidation L_Arg L-Arginine L_Arg->ArgBinding Binds PCA Pyrazole-1-carboxamidine Analog PCA->ArgBinding Competitively Binds

Caption: Competitive inhibition of nitric oxide synthase by pyrazole-1-carboxamidine analogs.

The experimental evidence suggests that pyrazole-1-carboxamidines act as competitive inhibitors of NOS.[2] They vie with the natural substrate, L-arginine, for binding to the active site of the enzyme. The amidine moiety of the inhibitor likely forms key interactions within the arginine binding pocket, preventing the productive binding of L-arginine and subsequent synthesis of nitric oxide.

Conclusion and Future Directions

The N-Cbz-pyrazole-1-carboxamidine scaffold holds significant promise for the development of novel nitric oxide synthase inhibitors. The parent compound, 1H-pyrazole-1-carboxamidine, is a potent, non-selective inhibitor, and simple alkyl substitutions on the pyrazole ring can confer selectivity towards iNOS. The introduction of more complex substituents on the carboxamidine nitrogen has been shown to yield highly selective nNOS inhibitors.

While direct experimental data for N-Cbz-pyrazole-1-carboxamidine is currently unavailable, its unique structural features warrant further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of this analog and a broader library of N-substituted derivatives. Such research will be instrumental in elucidating the precise structure-activity relationships and in the rational design of next-generation NOS inhibitors with improved potency and isoform selectivity for therapeutic applications.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-389.
  • Bredt, D. S., & Snyder, S. H. (1990). Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme. Proceedings of the National Academy of Sciences, 87(2), 682-685.
  • Garvey, E. P., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774.
  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968.
  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191-220.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
  • Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric oxide: chemical puzzles and biological messages.
  • Marletta, M. A. (1994).
  • Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta, 1411(2-3), 217-230.
  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(Pt 2), 249–258.
  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626-1632.
  • Cinelli, M. A., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 7(14), 1851-1881.
  • Dudzinska-Sputs, P., et al. (2021). Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension?. International Journal of Molecular Sciences, 22(16), 8847.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837.

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Validation

A Researcher's Guide to Chemical Probe Validation: A Comparative Analysis Featuring N-Cbz-pyrazole-1-carboxamidine and Established PRMT Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of chemical compounds as research tools. We will begin by examining N-Cbz-pyrazole-1-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of chemical compounds as research tools. We will begin by examining N-Cbz-pyrazole-1-carboxamidine, a reagent primarily used in chemical synthesis, to illustrate the fundamental differences between a synthetic building block and a validated biological probe. Subsequently, we will apply a rigorous validation workflow to a class of well-established research tools, Type I protein arginine methyltransferase (PRMT) inhibitors, to offer a practical comparison of their performance and guide their effective use in a research setting.

Introduction: The Imperative of Validating Your Research Tools

A case in point is N-Cbz-pyrazole-1-carboxamidine (also known as N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine). This compound is a valuable reagent in organic synthesis, primarily employed for the guanylation of amines and in peptide synthesis.[4][5] Its validation pathway focuses on chemical purity, structure, and reactivity for synthetic transformations. This stands in stark contrast to the extensive biological and pharmacological validation required to qualify a compound as a chemical probe for a protein target. This guide will delineate that biological validation workflow.

Part I: A Universal Framework for Validating a Novel Biological Probe

To confidently link a compound's effect to a specific protein target, a multi-tiered validation process is essential. This process confirms potency, demonstrates on-target engagement in a cellular environment, and assesses selectivity.[1][2]

Step 1: Biochemical Characterization - Is the Interaction Direct?

The first step is to determine if the compound directly interacts with its purified target protein and to quantify the potency of this interaction.

Causality Behind Experimental Choice: An in vitro enzymatic assay, free from the complexities of a cellular environment, provides the cleanest assessment of direct inhibition. Radiometric assays, for example, are a gold standard for methyltransferases, as they directly measure the catalytic transfer of a radiolabeled methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a substrate.[6] This allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: In Vitro Radiometric Assay for PRMT Activity

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, the purified PRMT enzyme (e.g., PRMT1 or PRMT6), and a suitable methyl-acceptor substrate (e.g., a histone H4 peptide).

  • Compound Addition: Add the test compound (e.g., N-Cbz-pyrazole-1-carboxamidine, if it were being hypothetically tested) across a range of concentrations (typically from low nanomolar to high micromolar). Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Initiate Reaction: Start the reaction by adding the methyl donor, S-adenosyl-L-[³H]-methionine ([³H]-SAM). Incubate at a controlled temperature (e.g., 30°C) for a specific duration where the reaction is in the linear range.[7][8]

  • Stop Reaction & Capture: Terminate the reaction and spot the mixture onto filter paper (e.g., P81 phosphocellulose). The peptide substrate will bind to the paper, while unincorporated [³H]-SAM will not.

  • Wash: Wash the filter paper extensively to remove any remaining free [³H]-SAM.

  • Quantify: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the measured activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Step 2: Cellular Validation - Does It Work in a Cell and Hit the Target?

Confirming that a compound is active in a complex cellular environment and engages its intended target is a critical validation step.

Causality Behind Experimental Choice: Western blotting allows for the direct visualization and quantification of a downstream biomarker of target activity. For a PRMT inhibitor, this would be the level of arginine methylation on a known protein substrate, such as histone H3 or H4.[9] A reduction in the specific methylation mark upon compound treatment provides strong evidence of cellular activity.

Protocol: Western Blot for Histone Arginine Methylation

  • Cell Treatment: Culture an appropriate cell line (e.g., MCF7 or HEK293) and treat with the test compound at various concentrations for a defined period (e.g., 24-48 hours).[9]

  • Histone Extraction: Lyse the cells and prepare histone extracts using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the extracts to ensure equal loading.

  • SDS-PAGE: Separate the histone proteins by size using a high-percentage polyacrylamide gel (e.g., 15%) to resolve the low molecular weight histones.[10][11]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (a 0.2 µm pore size is recommended for optimal retention of small histone proteins).[10][11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a for PRMT1 activity) and a loading control antibody (e.g., anti-total Histone H3).[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the methylation signal to the total histone loading control.

Causality Behind Experimental Choice: CETSA provides direct, unequivocal evidence that a compound binds to its target protein within the native, intact cellular environment.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][15] This is a powerful, label-free method to confirm target engagement.

Protocol: Workflow for Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient in a PCR machine.[14]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble, non-denatured proteins remain in the supernatant.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[16]

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Data Analysis A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B Incubate C 3. Cell Lysis B->C Process D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melting Curve (% Soluble vs. Temp) F->G

Caption: Inhibition of Type I PRMTs by validated chemical probes.

Conclusion: A Commitment to Rigorous Science

The validation of a chemical probe is not a trivial step but a fundamental requirement for robust and reproducible research. While compounds like N-Cbz-pyrazole-1-carboxamidine are effective tools for chemical synthesis, they should not be conflated with validated probes for biological systems without extensive characterization. When selecting a probe, researchers must demand comprehensive data demonstrating potency, cellular activity, direct target engagement, and selectivity. By utilizing well-validated tools such as MS023 and GSK3368715, and employing the appropriate controls, the scientific community can build a more reliable and impactful understanding of biology and disease.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Retrieved January 17, 2026, from [Link]

  • Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. Retrieved January 17, 2026, from [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Retrieved January 17, 2026, from [Link]

  • O'Connell, K., & Brian, S. (2017). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. Journal of Chemical Information and Modeling, 57(5), 987-997. Retrieved January 17, 2026, from [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Retrieved January 17, 2026, from [Link]

  • MS023 A chemical probe for Type I PRMTs. (n.d.). Structural Genomics Consortium. Retrieved January 17, 2026, from [Link]

  • Eram, M. S., et al. (2016). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology, 11(3), 772-781. Retrieved January 17, 2026, from [Link]

  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(15), 2931-2936. Retrieved January 17, 2026, from [Link]

  • GSK3368715 is an Orally Active Type I PRMT Inhibitor. (2019). Network of Cancer Research. Retrieved January 17, 2026, from [Link]

  • Biochemical assays for PRMT activity detection. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved January 17, 2026, from [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved January 17, 2026, from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269-2282. Retrieved January 17, 2026, from [Link]

  • Park, J. H., et al. (2019). Purification and Identification of Natural Inhibitors of Protein Arginine Methyltransferases from Plants. Molecules and Cells, 42(10), 735-744. Retrieved January 17, 2026, from [Link]

  • Chen, W. C., et al. (2021). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 9, 706859. Retrieved January 17, 2026, from [Link]

  • Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals. Retrieved January 17, 2026, from [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Cellular Activity of N-Cbz-pyrazole-1-carboxamidine

For researchers and drug development professionals investigating novel modulators of nitric oxide signaling, N-Cbz-pyrazole-1-carboxamidine presents a compelling scaffold. As a derivative of 1H-pyrazole-1-carboxamidine,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel modulators of nitric oxide signaling, N-Cbz-pyrazole-1-carboxamidine presents a compelling scaffold. As a derivative of 1H-pyrazole-1-carboxamidine, a known competitive inhibitor of nitric oxide synthase (NOS) isoforms, this compound warrants a thorough investigation of its activity profile across various cellular contexts. This guide provides a comprehensive framework for evaluating the efficacy and selectivity of N-Cbz-pyrazole-1-carboxamidine, moving from foundational enzyme inhibition to its effects in relevant cell-based models.

The central hypothesis guiding this experimental outline is that the addition of the carbobenzyloxy (Cbz) group to the pyrazole-1-carboxamidine core may alter its potency and selectivity towards the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Understanding these differences is critical for defining its potential therapeutic applications.

The Landscape of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The three NOS isoforms, while sharing structural homology, are functionally distinct and are expressed in different tissues. Consequently, the selective inhibition of a specific NOS isoform is a key objective in the development of targeted therapies.

The parent compound, 1H-pyrazole-1-carboxamidine HCl, has been reported to inhibit all three purified NOS isoforms with a similar potency, exhibiting an IC50 value of approximately 0.2 µM[1]. The introduction of the Cbz moiety in N-Cbz-pyrazole-1-carboxamidine may influence its interaction with the active site of the enzymes, potentially leading to altered potency and isoform selectivity.

A Multi-faceted Approach to Cellular Characterization

To build a comprehensive activity profile for N-Cbz-pyrazole-1-carboxamidine, a tiered experimental approach is recommended. This involves assessing its impact on cell viability, its direct inhibitory effect on NO production in various cell lines expressing different NOS isoforms, and its influence on downstream signaling pathways.

Core Experimental Workflow

The following diagram outlines the recommended experimental workflow for a thorough evaluation of N-Cbz-pyrazole-1-carboxamidine's cellular activity.

experimental_workflow cluster_viability Phase 1: Cytotoxicity Assessment cluster_no_production Phase 2: Nitric Oxide Production cluster_protein_expression Phase 3: Mechanism of Action viability Cell Viability/Cytotoxicity Assay (e.g., MTT/MTS) Across all selected cell lines no_assay Nitric Oxide Production Assay (Griess Reagent) In NOS-expressing cell lines viability->no_assay Determine non-toxic concentration range western_blot Western Blot Analysis (e.g., for iNOS expression, downstream targets) no_assay->western_blot Investigate mechanism of NO reduction

Figure 1: A phased experimental workflow for characterizing the cellular activity of N-Cbz-pyrazole-1-carboxamidine.

Comparative Activity in Key Cell Lines

The selection of appropriate cell lines is paramount to dissecting the isoform-specific activity of N-Cbz-pyrazole-1-carboxamidine. The following table outlines a proposed panel of cell lines, the primary NOS isoform they express, and the expected experimental readouts.

Cell LinePrimary NOS IsoformKey Experimental AssaysExpected Outcome with N-Cbz-pyrazole-1-carboxamidine
RAW 264.7 (Murine Macrophages)Inducible (iNOS)Cell Viability (MTT), Nitric Oxide Production (Griess Assay), iNOS Protein Expression (Western Blot)Inhibition of LPS/IFN-γ-induced nitric oxide production. Minimal cytotoxicity at effective concentrations.
HUVEC (Human Umbilical Vein Endothelial Cells)Endothelial (eNOS)Cell Viability (MTT), Nitric Oxide Production (Griess Assay)Inhibition of basal or agonist-stimulated nitric oxide production. Low cytotoxicity is anticipated.
HEK293T (Human Embryonic Kidney Cells) - nNOS transfectedNeuronal (nNOS)Cell Viability (MTT), Nitric Oxide Production (Griess Assay)Inhibition of ionophore-induced nitric oxide production. Low cytotoxicity is expected.
A549 (Human Lung Carcinoma)Inducible (iNOS) - upon stimulationCell Viability (MTT), Nitric Oxide Production (Griess Assay)Inhibition of cytokine-induced nitric oxide production and potential anti-proliferative effects.

In-Depth Experimental Protocols

To ensure robust and reproducible data, the following detailed protocols are provided for the key experimental assays.

Cell Viability/Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-Cbz-pyrazole-1-carboxamidine in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Nitric Oxide Production Measurement (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with N-Cbz-pyrazole-1-carboxamidine as described for the viability assay. For iNOS induction in RAW 264.7 or A549 cells, co-treat with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS Expression

Principle: This technique is used to detect the iNOS protein in cell lysates, allowing for the determination of whether N-Cbz-pyrazole-1-carboxamidine affects the expression of the enzyme.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Interpreting the Data: Building a Comprehensive Profile

The data generated from these experiments will provide a multi-dimensional view of N-Cbz-pyrazole-1-carboxamidine's activity.

  • Potency and Selectivity: By comparing the IC50 values for nitric oxide inhibition in the different cell lines, the isoform selectivity of the compound can be determined. A significantly lower IC50 in one cell line compared to the others would suggest selective inhibition of the corresponding NOS isoform.

  • Mechanism of Action: The western blot results for iNOS will clarify whether the compound directly inhibits enzyme activity or if it also affects the expression of the iNOS protein. A reduction in nitric oxide without a change in iNOS protein levels would point towards direct enzyme inhibition.

  • Therapeutic Window: The cell viability data is crucial for establishing a therapeutic window. An ideal inhibitor will exhibit potent NOS inhibition at concentrations that do not induce significant cytotoxicity.

Concluding Remarks

The systematic evaluation of N-Cbz-pyrazole-1-carboxamidine's activity in these well-characterized cell lines will provide invaluable insights into its potential as a pharmacological tool or therapeutic agent. By following the detailed protocols and considering the interpretive framework provided, researchers can build a robust and comprehensive data package that will guide future development and application of this promising compound.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 495-502. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Cbz-Pyrazole-1-Carboxamidine Derivatives as Precursors to Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-Cbz-pyrazole-1-carboxamidine derivatives. While these...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-Cbz-pyrazole-1-carboxamidine derivatives. While these molecules are primarily stable intermediates, their true value lies in their role as precursors to biologically active pyrazole-1-carboxamidine compounds. The N-Carboxybenzyl (Cbz) group serves as a crucial protecting group for the reactive carboxamidine moiety during synthesis, which is later removed to yield the final active pharmaceutical ingredient. This guide will, therefore, focus on the SAR of the deprotected pyrazole-1-carboxamidine derivatives, with a detailed exploration of the synthesis of their N-Cbz protected precursors.

The Strategic Importance of the N-Cbz Protecting Group in the Synthesis of Pyrazole-1-Carboxamidine Bioactive Molecules

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] The introduction of a carboxamidine group at the N1 position of the pyrazole ring can significantly enhance the biological activity of these compounds, often by mimicking the guanidinium group of arginine and enabling strong interactions with the active sites of enzymes, particularly serine proteases.

However, the direct synthesis of substituted pyrazole-1-carboxamidines is challenging due to the high nucleophilicity and basicity of the carboxamidine group. This is where the N-Cbz protecting group strategy becomes paramount. The use of reagents like N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine allows for the efficient guanylation of amines under controlled conditions. The Cbz groups can then be cleanly removed, typically by hydrogenolysis, to unmask the carboxamidine functionality and yield the final active compound. This synthetic strategy provides a robust and versatile platform for the generation of diverse libraries of pyrazole-1-carboxamidine derivatives for SAR studies.

Comparative Analysis of Structure-Activity Relationships: Pyrazole-1-Carboxamidines as Serine Protease Inhibitors

A significant area of investigation for pyrazole-1-carboxamidine derivatives has been their potential as inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological processes, including blood coagulation and inflammation. The following sections will compare the SAR of various substituted pyrazole-1-carboxamidines against key serine proteases.

The Critical Role of Substituents on the Pyrazole Ring

The nature and position of substituents on the pyrazole core are critical determinants of inhibitory potency and selectivity. Early studies on guanidinophenyl derivatives of pyrazole highlighted their potential as reversible, competitive inhibitors of trypsin, thrombin, and kallikrein.[2]

Table 1: Impact of Pyrazole Ring Substitution on Serine Protease Inhibition

Compound IDPyrazole SubstituentsTarget EnzymeInhibitory Activity (Ki or IC50)Reference
1 3,5-DimethylBovine TrypsinCompetitive Inhibition[2]
2 3,5-DimethylBovine ThrombinCompetitive Inhibition[2]
3 3,5-DimethylPorcine Pancreatic KallikreinCompetitive Inhibition[2]
4 UnsubstitutednNOSKi = 2 µM[3]
5 N-(3-aminomethylanilino)nNOS100-fold selective over eNOS[3]

Note: Specific Ki values for compounds 1-3 were not provided in the abstract, but their competitive inhibition was established.

The data suggests that even simple alkyl substitutions on the pyrazole ring can confer inhibitory activity. More complex substitutions, as seen in the case of nitric oxide synthase (NOS) inhibitors, demonstrate that substituents can also drive selectivity between different enzyme isoforms.[3] For instance, the introduction of an N-(3-aminomethylanilino) group at the carboxamidine nitrogen resulted in a 100-fold selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS).[3]

The Influence of the Amine Moiety in the Carboxamidine Group

The amine component that is guanylated to form the pyrazole-1-carboxamidine plays a pivotal role in directing the molecule to the enzyme's active site and establishing key binding interactions.

Logical Relationship of SAR:

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Pyrazole_Ring Pyrazole Ring Potency Inhibitory Potency (IC50/Ki) Carboxamidine Carboxamidine Moiety Pyrazole_Substituents Substituents (R1, R2, R3) Pyrazole_Substituents->Potency Selectivity Enzyme Selectivity Pyrazole_Substituents->Selectivity Amine_Substituent Amine Moiety (R-NH2) Amine_Substituent->Potency Amine_Substituent->Selectivity

Caption: Logical flow of SAR for pyrazole-1-carboxamidines.

Experimental Protocols

General Synthesis of N-Cbz-Pyrazole-1-Carboxamidine Derivatives

This protocol describes a general method for the synthesis of N-Cbz-protected pyrazole-1-carboxamidine derivatives, which are key intermediates.

Step 1: Preparation of the Guanylating Reagent (N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine)

This reagent is commercially available but can also be synthesized. A common method involves the reaction of 1H-pyrazole-1-carboxamidine hydrochloride with benzyl chloroformate in the presence of a base.

Step 2: Guanylation of the Amine

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-bis(Cbz)-protected pyrazole-1-carboxamidine derivative.

Deprotection to Yield the Final Pyrazole-1-Carboxamidine

Step 1: Hydrogenolysis

  • Dissolve the N,N'-bis(Cbz)-protected pyrazole-1-carboxamidine derivative in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected pyrazole-1-carboxamidine, often as a salt (e.g., hydrochloride if HCl was present during the reaction or workup).

Experimental Workflow:

Synthesis_Workflow Start Amine (R-NH2) + N,N'-Bis(Cbz)-pyrazole-1-carboxamidine Guanylation Guanylation Reaction (Base, Solvent, RT) Start->Guanylation Protected_Intermediate N,N'-Bis(Cbz)-protected Pyrazole-1-carboxamidine Guanylation->Protected_Intermediate Deprotection Hydrogenolysis (H2, Pd/C) Protected_Intermediate->Deprotection Final_Product Final Pyrazole-1-carboxamidine (Active Compound) Deprotection->Final_Product

Caption: General synthetic workflow for pyrazole-1-carboxamidines.

In Vitro Serine Protease Inhibition Assay

The following is a general protocol for determining the inhibitory activity of the synthesized compounds against a serine protease like trypsin.

  • Reagents and Buffers:

    • Trypsin from bovine pancreas

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

    • Inhibitor stock solutions (in DMSO)

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • Add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (typically in a serial dilution).

    • Add 10 µL of the trypsin solution (final concentration, e.g., 10 µg/mL).

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution (final concentration, e.g., 0.5 mM).

    • Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

The N-Cbz-pyrazole-1-carboxamidine scaffold serves as a versatile and indispensable intermediate in the synthesis of potent pyrazole-1-carboxamidine enzyme inhibitors. The structure-activity relationship of the final deprotected compounds is critically influenced by the substitution pattern on the pyrazole ring and the nature of the amine incorporated into the carboxamidine functionality. These modifications modulate the potency and selectivity of the inhibitors.

Future research in this area should focus on expanding the diversity of substituents on the pyrazole core and exploring a wider range of amine building blocks. The development of more selective inhibitors for specific enzyme isoforms remains a key challenge and a significant opportunity for therapeutic advancement. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to design and evaluate novel N-Cbz-pyrazole-1-carboxamidine derivatives as precursors to the next generation of enzyme inhibitors.

References

  • Guanidinophenyl derivatives of pyrazole: synthesis and inhibitory effect on serine proteinases, blood coagulation and platelet aggregation. Farmaco Sci. 1986 Oct;41(10):747-57. [Link][2]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorg Med Chem Lett. 2000 Dec 18;10(24):2771-4. [Link][3]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023 Nov;15(21):1857-1875. [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro vs. In Vivo Activity of N-Cbz-Pyrazole-1-Carboxamidine and its Analogs as Nitric Oxide Synthase Inhibitors

This guide provides an in-depth comparison of the in vitro and in vivo activities of N-substituted pyrazole-1-carboxamidines, a class of compounds identified as potent inhibitors of Nitric Oxide Synthase (NOS). We will f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo activities of N-substituted pyrazole-1-carboxamidines, a class of compounds identified as potent inhibitors of Nitric Oxide Synthase (NOS). We will focus on the parent compound, 1H-Pyrazole-1-carboxamidine (PCA), as a well-characterized example to understand the foundational principles of its biological activity. The addition of an N-Carboxybenzyl (Cbz) group, as in N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, will be discussed in the context of how such modifications can influence physicochemical properties and potentially alter the translation from laboratory assays to whole-organism efficacy.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors and their therapeutic potential.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric Oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three primary isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neural tissue, it plays a role in synaptic plasticity and neuronal communication. Overproduction of NO by nNOS is implicated in neurodegenerative disorders.[1]

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli. While crucial for host defense, excessive iNOS activity can lead to tissue damage in chronic inflammatory conditions and septic shock.

  • Endothelial NOS (eNOS or NOS3): Located in the vascular endothelium, it is responsible for producing NO that regulates blood pressure and prevents thrombosis. Inhibition of eNOS can lead to hypertension and other cardiovascular complications.[2]

Given the distinct roles of these isoforms, the development of selective NOS inhibitors is a significant therapeutic goal. Compounds containing the amidine functional group (-C(=NH)NH2) have been a fertile ground for the discovery of NOS inhibitors.[3] N-Cbz-pyrazole-1-carboxamidine belongs to this class, featuring a pyrazole-1-carboxamidine core. This structure acts as a mimic of the natural substrate, L-arginine, allowing it to competitively inhibit the enzyme's active site.[3][4]

The Target: Nitric Oxide Synthesis Pathway

The enzymatic production of nitric oxide is a two-step oxidation of L-arginine to L-citrulline, with NO released as a byproduct. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).

Nitric Oxide Synthesis Pathway cluster_0 NOS Active Site cluster_1 Cellular Effects L_Arginine L-Arginine NOS NOS Enzyme (nNOS, iNOS, eNOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product Inhibitor N-Cbz-Pyrazole-1-Carboxamidine (Competitive Inhibitor) Inhibitor->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Physiological_Response Physiological Response (e.g., Vasodilation) cGMP->Physiological_Response Mediates Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay Step 1: Enzymatic Assay (Purified NOS Isoforms) - Determine IC50 - Assess Selectivity cell_assay Step 2: Cell-Based Assay (e.g., Macrophages) - Confirm Cellular Activity - Assess Reversibility enzymatic_assay->cell_assay Potent & Selective? mechanism_study Step 3: Mechanism of Action (Kinetics) - Determine Ki - Confirm Competitive Inhibition cell_assay->mechanism_study Cellularly Active? pk_study Step 4: Pharmacokinetics (PK) (Rodent Model) - Assess ADME Properties (Half-life, Bioavailability) mechanism_study->pk_study Promising Profile? pd_study Step 5: Pharmacodynamics (PD) (Disease Model) - Measure Target Engagement - Assess Efficacy pk_study->pd_study Good Exposure? tox_study Step 6: Toxicology (Safety Assessment) - Monitor for Adverse Effects (e.g., Blood Pressure) pd_study->tox_study Efficacious Dose? decision_node Go/No-Go Decision for Further Development tox_study->decision_node Acceptable Safety Window?

Caption: A typical workflow for the evaluation of a novel NOS inhibitor.

Experimental Protocols

The following are detailed, representative protocols for the key experiments described in this guide.

Protocol 1: In Vitro NOS Inhibition Assay (L-Citrulline Conversion)

Objective: To determine the IC50 of a test compound against purified nNOS, iNOS, and eNOS.

Materials:

  • Purified recombinant human NOS isoforms (nNOS, iNOS, eNOS)

  • L-[14C]-Arginine

  • NADPH

  • Tetrahydrobiopterin (H4B)

  • Calmodulin (for nNOS and eNOS)

  • FAD, FMN

  • HEPES buffer (pH 7.4)

  • Test compound (e.g., N-Cbz-pyrazole-1-carboxamidine) dissolved in DMSO

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing HEPES, NADPH, H4B, FAD, FMN, and (for nNOS/eNOS) Calmodulin and Ca2+.

  • Inhibitor Incubation: Add varying concentrations of the test compound (typically from 1 nM to 100 µM) or vehicle (DMSO) to the reaction mixture.

  • Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.

  • Substrate Addition: Immediately add L-[14C]-Arginine to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes) where the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

  • Separate Substrate and Product: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The unreacted L-[14C]-Arginine (positively charged) will bind to the resin, while the product L-[14C]-Citrulline (neutral) will flow through.

  • Quantify Product: Collect the eluate in a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [5]

Protocol 2: In Vivo Blood Pressure Monitoring in Anesthetized Rats

Objective: To assess the effect of a NOS inhibitor on systemic blood pressure.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Catheters for femoral artery and vein

  • Pressure transducer and data acquisition system

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Heparinized saline

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment.

  • Catheterization: Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for a stable baseline heart rate and blood pressure.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) for 15-20 minutes.

  • Drug Administration: Administer a bolus intravenous (i.v.) dose of the test compound or vehicle. For a dose-response study, administer escalating doses. [2]6. Continuous Monitoring: Continuously record MAP and heart rate for at least 60 minutes post-dose or until the parameters return to baseline.

  • Data Analysis: Calculate the change in MAP from the pre-dose baseline at various time points after administration. Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Conclusion

The study of N-Cbz-pyrazole-1-carboxamidine and its analogs provides a classic example of the journey from in vitro discovery to in vivo validation. The parent compound, PCA, demonstrates potent but non-selective NOS inhibition, an activity that translates predictably into a hypertensive effect in animal models. [3]This strong in vitro-in vivo correlation underscores the power of isoform selectivity profiling in early-stage drug discovery. Structural modifications, such as the addition of a methyl group, can steer the compound towards a more desirable iNOS-selective profile, mitigating the cardiovascular liabilities associated with eNOS inhibition. [3] For N-Cbz-pyrazole-1-carboxamidine itself, while its core inhibitory mechanism is likely conserved, the Cbz moiety introduces critical variables affecting its pharmacokinetic and pharmacodynamic profile. Future investigations must therefore carefully balance the evaluation of its in vitro potency and selectivity with a thorough characterization of its ADME properties to accurately predict its performance and safety in a complex biological system.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. Available at: [Link]

  • T. C. Kenakin, et al. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • González-García, I., et al. (2015). In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Note: This is a general reference for principles of drug action and ADME, a specific URL is not applicable).
  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine. Available at: [Link]

  • Handy, R. L., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. (Note: General review, specific URL may vary).
  • Panda, S. S., et al. (2015). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Tejada, M. A., et al. (2008). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. Available at: [Link]

  • Johns, D. G., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology. Available at: [Link]

  • PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. PubChem. Available at: [Link]

  • Upadhyay, A., et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. Available at: [Link]

Sources

Comparative

A Guide to Reproducible Guanylation: Performance and Protocols of N-Cbz-pyrazole-1-carboxamidine and its Alternatives

In the landscape of medicinal chemistry and drug development, the guanidinium group is a recurring and vital structural motif. Its persistent positive charge at physiological pH allows it to engage in crucial hydrogen bo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the guanidinium group is a recurring and vital structural motif. Its persistent positive charge at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions within biological systems. The synthesis of guanidine-containing molecules is therefore a cornerstone of many research programs. The challenge, however, lies in the reliable and reproducible introduction of this functional group. This guide provides an in-depth analysis of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Cbz-pyrazole-1-carboxamidine), a powerful reagent for guanylation, and objectively compares its performance against key alternatives, supported by established experimental data and protocols.

Our focus extends beyond a mere list of procedures. We will dissect the causality behind experimental choices, offering insights to ensure that the protocols described are not just recipes, but self-validating systems for achieving reproducible results.

The Guanylation Challenge: Why Reagent Choice Matters

The direct guanylation of an amine is a transformation that requires a delicate balance of reactivity and selectivity. The ideal guanylating reagent should be electrophilic enough to react with a wide range of amines—from simple aliphatic to sterically hindered and electron-deficient aromatic amines—yet stable enough for practical handling. Furthermore, the reaction should proceed under mild conditions to preserve sensitive functional groups elsewhere in the molecule, and the byproducts should be easily removable.

Pyrazole-based carboxamidines have emerged as a superior class of reagents that meet these criteria. The underlying principle of their reactivity is the exceptional stability of pyrazole, making it an excellent leaving group. By protecting the exocyclic nitrogens of the carboxamidine with electron-withdrawing groups, such as the benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups, the electrophilicity of the central carbon atom is significantly enhanced. This increased reactivity is crucial for the successful guanylation of less nucleophilic amines.[1]

Reaction Mechanism: Activating the Amidine

The enhanced reactivity of the protected pyrazole carboxamidines is a direct consequence of the electron-withdrawing nature of the Cbz or Boc protecting groups. These groups pull electron density away from the amidine core, rendering the central carbon highly susceptible to nucleophilic attack by an amine. The subsequent collapse of the tetrahedral intermediate expels the stable pyrazole anion, which is protonated during workup, resulting in the protected guanidine and pyrazole as the sole major byproduct.

Caption: Guanylation using a protected pyrazole-1-carboxamidine reagent.

Experimental Protocol: Guanylation of Benzylamine

This protocol provides a detailed, reproducible method for the guanylation of a primary aliphatic amine using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. The choice of benzylamine as the substrate is illustrative, as it is a common, unhindered primary amine.

Materials:

  • N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS: 152120-55-3)[2][3]

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 eq).

  • Solvent Addition: Dissolve the reagent in anhydrous DCM or THF (approx. 0.1 M concentration). Rationale: These solvents are chosen for their ability to dissolve the reactants and their relative inertness under the reaction conditions.

  • Amine & Base Addition: Add benzylamine (1.0 eq) to the stirred solution, followed by the addition of a non-nucleophilic base such as DIPEA or TEA (1.1 eq). Rationale: The base is required to scavenge the proton from the amine nitrogen during the reaction, driving the equilibrium towards the product. For reactions starting with an amine salt (e.g., hydrochloride), an additional equivalent of base is necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aliphatic amines are typically complete within a few hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes the pyrazole byproduct and any acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N,N'-bis(Cbz)-protected guanidine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Reagent in Anhydrous Solvent B 2. Add Amine Substrate (1.0 eq) A->B C 3. Add Base (e.g., DIPEA) (1.1 eq) B->C D 4. Stir at Room Temp. Monitor by TLC/LC-MS C->D E 5. Dilute with Solvent (e.g., Ethyl Acetate) D->E F 6. Wash with aq. NaHCO₃ and Brine E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Filter and Concentrate (Rotary Evaporator) G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: Step-by-step workflow for a typical guanylation reaction.

Comparative Analysis of Guanylation Reagents

The choice of reagent is dictated by the nucleophilicity of the amine, the presence of other functional groups, and the desired protecting group strategy. N-Cbz-pyrazole-1-carboxamidine is part of a larger family of pyrazole-based reagents, each with distinct advantages.

ReagentKey AdvantagesKey LimitationsTypical Substrate Scope
1H-Pyrazole-1-carboxamidine HCl Cost-effective; yields unprotected guanidine directly.[4]Least reactive; requires a base; often gives moderate yields.[1]Unhindered primary and secondary aliphatic amines.[5]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Highly reactive; Boc groups are easily removed under acidic conditions.[6]More expensive; sensitive to strong acids.Broad: Aliphatic, aromatic, and hindered amines.[7]
N,N'-Bis(Cbz)-1H-pyrazole-1-carboxamidine Highly reactive; Cbz groups are stable to acid, removed by hydrogenolysis.[2]Requires catalytic hydrogenation for deprotection, which may not be compatible with all functional groups.Broad: Aliphatic, aromatic, and hindered amines.[1]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine Efficient reagent for preparing nitroguanidines, which can then be reduced to guanidines.[8]Requires a two-step sequence (guanidinylation then reduction) to get to the final product.Wide range of primary and secondary amines.[8]

Discussion: Factors Influencing Reproducibility

Achieving consistent results in guanylation reactions hinges on several key factors:

  • Reagent Purity: The purity of the pyrazole-carboxamidine reagent is paramount. Impurities can lead to side reactions and lower yields. It is advisable to use reagents from a reputable supplier or to purify them before use.

  • Amine Nucleophilicity: The success of the reaction is highly dependent on the amine substrate. While the protected reagents are quite powerful, very electron-deficient anilines or extremely hindered secondary amines may require longer reaction times, elevated temperatures, or fail to react altogether.[1]

  • Stoichiometry and Base: Precise control over stoichiometry is crucial. Using a slight excess of the base can be beneficial, particularly if the amine starting material is a salt. However, a large excess of a tertiary amine base can sometimes lead to side products.

  • Solvent and Temperature: While most reactions proceed well at room temperature in common aprotic solvents like DCM, THF, or DMF, sluggish reactions can sometimes be accelerated by gentle heating. However, this also increases the risk of side reactions. The choice of solvent can also influence reaction rates.

Conclusion

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a highly effective and reliable reagent for the guanylation of a broad range of amines. Its high reactivity, coupled with the stability of the Cbz protecting groups and the ease of byproduct removal, makes it an excellent choice for complex organic synthesis. When compared to its analogues, it offers a key advantage in synthetic routes where acid-sensitive groups are present and orthogonal deprotection via hydrogenolysis is desired. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can achieve highly reproducible results, accelerating the development of novel guanidine-containing molecules for pharmaceutical and other applications.

References

  • SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. SigutLabs. [Link]

  • Wikipedia. DMTMM. [Link]

  • Luxembourg Bio Technologies. A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. [Link]

  • Speranza Chemical. (2025, October 17). Unlock Efficient Synthesis: The Role of DMTMM in Amide Coupling. [Link]

  • ResearchGate. An improved process for the synthesis of DMTMM-based coupling reagents. [Link]

  • ResearchGate. Guanidinium salts of HATU and HBTU coupling reagents. [Link]

  • Google Patents.
  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

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  • Organic Chemistry Portal. Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [Link]

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  • Activotec. HBTU peptide coupling reagent. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. [Link]

  • MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

  • PubChem. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

  • PubChem. N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. [Link]

  • Fisher Scientific. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98+%. [Link]

  • RUN (Repositório da Universidade Nova de Lisboa). AMINAL GUANIDINE-BASED MOLECULES. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

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  • Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • Organic Chemistry Portal. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. [Link]

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Validation

A Comparative Benchmarking Guide to N-Cbz-pyrazole-1-carboxamidine and Established Nitric Oxide Synthase Inhibitors

For researchers and drug development professionals navigating the complex landscape of nitric oxide synthase (NOS) inhibition, the selection of an appropriate inhibitor is a critical decision that dictates experimental o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of nitric oxide synthase (NOS) inhibition, the selection of an appropriate inhibitor is a critical decision that dictates experimental outcomes and therapeutic potential. This guide provides an in-depth, objective comparison of N-Cbz-pyrazole-1-carboxamidine, a representative of the pyrazole-1-carboxamidine class of NOS inhibitors, against well-established inhibitors: L-NAME, 7-Nitroindazole (7-NI), and Aminoguanidine. By delving into their mechanisms, isoform selectivity, and supporting experimental data, this guide aims to equip scientists with the necessary knowledge to make informed decisions for their research.

The Critical Role of Nitric Oxide Synthase and Its Isoforms

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in a myriad of physiological and pathological processes.[1] In mammals, three distinct NOS isoforms have been identified:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a significant role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.[2]

  • Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium, eNOS is vital for maintaining vascular tone, blood pressure regulation, and preventing thrombosis.[1]

  • Inducible NOS (iNOS or NOS2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli in immune cells like macrophages. It produces large amounts of NO as part of the immune response, but its dysregulation is associated with inflammatory diseases and septic shock.[3]

Given the diverse roles of each isoform, the development and selection of isoform-selective NOS inhibitors are paramount to achieving targeted therapeutic effects while minimizing off-target side effects.[2]

A New Contender: N-Cbz-pyrazole-1-carboxamidine and the Pyrazole-1-carboxamidine Class

N-Cbz-pyrazole-1-carboxamidine belongs to the pyrazole-1-carboxamidine class of compounds, which have been identified as potent inhibitors of NOS. The core structure, 1H-Pyrazole-1-carboxamidine (PCA), has been shown to inhibit all three NOS isoforms—iNOS, eNOS, and nNOS—with a similar and high potency, exhibiting an IC50 of approximately 0.2 µM.[4] The "N-Cbz" designation refers to a carboxybenzyl protecting group, a chemical modification of the parent compound.

The inhibitory action of pyrazole-1-carboxamidines is competitive with the substrate L-arginine, suggesting that they bind to the active site of the enzyme.[4] This competitive inhibition is a key mechanistic detail for researchers designing kinetic studies.

Established Inhibitors for Benchmarking

A thorough evaluation of a novel inhibitor requires benchmarking against established standards. The following inhibitors are widely used in the field and represent a spectrum of potencies and selectivities.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as a prodrug, hydrolyzing to the active inhibitor Nω-Nitro-L-arginine (L-NNA).[5] It is widely used in both in vitro and in vivo studies to investigate the overall effects of NOS inhibition.[6]

  • 7-Nitroindazole (7-NI): A selective inhibitor of the neuronal isoform of NOS (nNOS).[6] Its selectivity makes it a valuable tool for dissecting the specific roles of nNOS in neurological processes.

  • Aminoguanidine: A selective inhibitor of the inducible isoform of NOS (iNOS).[4] It has been instrumental in studying the role of iNOS in inflammation and autoimmune diseases.[4]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported inhibitory concentrations (IC50) of the parent compound of our focus molecule, 1H-Pyrazole-1-carboxamidine, and the established inhibitors against the three NOS isoforms. This data provides a clear, quantitative basis for comparison.

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Primary Selectivity
1H-Pyrazole-1-carboxamidine (PCA) ~0.2[4]~0.2[4]~0.2[4]Non-selective
L-NAME ~0.15 (as L-NNA)~0.03 (as L-NNA)~4.0 (as L-NNA)eNOS/nNOS > iNOS
7-Nitroindazole (7-NI) ~0.47~33~12nNOS
Aminoguanidine ~80~50~8iNOS[4]

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source). The values presented here are for comparative purposes.

Experimental Design for Benchmarking NOS Inhibitors

To objectively compare N-Cbz-pyrazole-1-carboxamidine with established inhibitors, a combination of biochemical and cell-based assays is recommended. This dual approach provides a comprehensive understanding of the inhibitor's potency, selectivity, and cellular activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for benchmarking NOS inhibitors.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Inhibitors NOS Inhibitors (e.g., N-Cbz-pyrazole-1-carboxamidine, L-NAME, 7-NI, Aminoguanidine) Inhibitors->NOS Inhibit

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Recombinant_NOS Purified Recombinant nNOS, eNOS, iNOS Biochemical_Assay NOS Activity Assay (e.g., Citrulline Conversion) Recombinant_NOS->Biochemical_Assay IC50_Determination Determine IC50 values for each isoform Biochemical_Assay->IC50_Determination Data_Analysis Comparative Data Analysis and Selectivity Profiling IC50_Determination->Data_Analysis Cell_Culture Cell Lines Expressing Specific NOS Isoforms (e.g., RAW 264.7 for iNOS) Stimulation Stimulate NO Production (e.g., LPS/IFN-γ for iNOS) Cell_Culture->Stimulation Griess_Assay Griess Assay for Nitrite Measurement Stimulation->Griess_Assay Cellular_IC50 Determine Cellular IC50 values Griess_Assay->Cellular_IC50 Cellular_IC50->Data_Analysis Inhibitor_Stock Prepare Stock Solutions of N-Cbz-pyrazole-1-carboxamidine & Established Inhibitors Inhibitor_Stock->Biochemical_Assay Inhibitor_Stock->Stimulation

Caption: Experimental Workflow for Benchmarking NOS Inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay (Citrulline Conversion Assay)

This biochemical assay measures the conversion of [³H]L-arginine to [³H]L-citrulline by purified recombinant NOS isoforms.

Rationale: This is a direct and sensitive method to determine the inhibitory potency (IC50) of a compound against each purified NOS isoform, allowing for precise selectivity profiling.

Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • [³H]L-arginine

  • NADPH

  • CaCl₂

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • L-Valine (to inhibit arginase activity)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

  • N-Cbz-pyrazole-1-carboxamidine and established inhibitors

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), BH4, L-Valine, and [³H]L-arginine.

  • Inhibitor Incubation: Aliquot the reaction mixture into separate tubes. Add varying concentrations of N-Cbz-pyrazole-1-carboxamidine or the established inhibitors. Include a control with no inhibitor.

  • Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.

  • Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

  • Separate [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantify [³H]L-citrulline: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable oxidation product of NO) in the culture medium of cells stimulated to produce NO.

Rationale: This assay assesses the inhibitor's ability to penetrate cell membranes and inhibit NOS activity in a more physiologically relevant context. It provides a measure of the compound's cellular efficacy.

Materials:

  • RAW 264.7 murine macrophage cell line (for iNOS) or other suitable cell lines

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate and plate reader

  • N-Cbz-pyrazole-1-carboxamidine and established inhibitors

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of N-Cbz-pyrazole-1-carboxamidine or the established inhibitors for 1 hour.

  • Induce NO Production: Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production. Include unstimulated and stimulated control wells without any inhibitor.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Prepare Nitrite Standards: Create a standard curve by serially diluting the sodium nitrite standard solution in the culture medium.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

The selection of a NOS inhibitor requires a careful consideration of its potency and isoform selectivity. While N-Cbz-pyrazole-1-carboxamidine's parent compound, 1H-Pyrazole-1-carboxamidine, is a potent, non-selective NOS inhibitor, this class of molecules holds the potential for the development of novel, selective inhibitors through chemical modification. By benchmarking against established inhibitors like the non-selective L-NAME, the nNOS-selective 7-NI, and the iNOS-selective Aminoguanidine, researchers can gain a comprehensive understanding of the pharmacological profile of new chemical entities. The provided experimental protocols offer a robust framework for conducting such comparative studies, ensuring scientific rigor and generating reliable data to guide future research and drug development efforts in the field of nitric oxide modulation.

References

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-389. Available at: [Link]

  • Babbedge, R. C., et al. (1993). 7-Nitro indazole: a novel, potent and selective inhibitor of nitric oxide synthase in the rat anococcygeus muscle. British Journal of Pharmacology, 110(1), 225-228. Available at: [Link]

  • Hasan, K., et al. (1999). Aminoguanidine, a selective inhibitor of inducible nitric oxide synthase, inhibits the development of autoimmune diabetes in nonobese diabetic mice. Journal of Autoimmunity, 13(1), 11-19. Available at: [Link]

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by N G-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, N G-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. Available at: [Link]

  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968. Available at: [Link]

  • Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219-224. Available at: [Link]

  • Handy, R. L., & Moore, P. K. (1998). The effects of 7-nitro indazole, a selective inhibitor of neuronal nitric oxide synthase, on nociceptive thresholds in the mouse. Neuropharmacology, 37(1), 37-43. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Available at: [Link]

  • Bowdish Lab, McMaster University. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. Available at: [Link]

  • PubChem. (n.d.). N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Available at: [Link]

  • Zhang, H. Q., et al. (2001). A cellular model for screening neuronal nitric oxide synthase inhibitors. Acta Pharmacologica Sinica, 22(12), 1097-1102. Available at: [Link]

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Available at: [Link]

  • Panda, K., et al. (2005). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Current Medicinal Chemistry, 12(14), 1649-1661. Available at: [Link]

  • Wikipedia. (2024). Nitric oxide synthase. Available at: [Link]

  • Johns, D. G., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1097-1105. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of N-Cbz-pyrazole-1-carboxamidine

This document provides essential procedural guidance for the safe handling and disposal of N-Cbz-pyrazole-1-carboxamidine (CAS No: 152120-62-2), a key reagent in synthetic chemistry. Adherence to these protocols is criti...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-Cbz-pyrazole-1-carboxamidine (CAS No: 152120-62-2), a key reagent in synthetic chemistry. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principle: Hazard-First Approach

Due to its chemical structure and known hazard classifications, N-Cbz-pyrazole-1-carboxamidine must be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard drain or solid waste streams.[1][2] The foundational document for safety and handling is always the manufacturer-provided Safety Data Sheet (SDS), which should be consulted before beginning any work.[3]

Hazard Assessment: Understanding the "Why"

The requirement for specialized disposal stems from the compound's constituent functional groups, each contributing to its overall hazard profile. A comprehensive understanding of these hazards informs every step of the handling and disposal process.

  • Pyrazole Moiety: Pyrazole and its derivatives are known for their diverse pharmacological activities.[4][5] This inherent bioactivity necessitates careful handling to avoid unintended biological effects. Furthermore, pyrazole-containing compounds can be persistent in the environment, making their release a significant ecological concern.[1]

  • Carbamate Group: The carbamate functional group can exhibit toxicity.[6] Compounds in this class are often targeted for complete destruction via incineration to prevent environmental contamination.[6][7]

  • Guanidinyl Group: The core carboxamidine structure is a guanidinylating reagent, a class of compounds known for their reactivity.[8] Such reagents must be handled with care to prevent unwanted reactions.[9]

The combination of these groups results in a compound classified as a skin, eye, and respiratory irritant, and one that is highly hazardous to aquatic life.[10][11]

G cluster_0 Chemical Structure & Hazard Origins cluster_1 Associated Hazards Compound N-Cbz-pyrazole-1-carboxamidine Pyrazole Pyrazole Ring Compound->Pyrazole contributes to Carbamate Carbamate Linkage Compound->Carbamate contains Guanidine Carboxamidine Core Compound->Guanidine is a Hazard_P Bioactivity & Environmental Persistence Pyrazole->Hazard_P Hazard_C Potential Toxicity & Target for Hydrolysis Carbamate->Hazard_C Hazard_G High Reactivity Guanidine->Hazard_G

Diagram of the key hazardous functional groups.

Quantitative Hazard and Safety Data

The following table summarizes critical safety information based on available SDS documentation for N-Cbz-pyrazole-1-carboxamidine and structurally related compounds.

PropertyValue / InformationRationale & Disposal Consideration
Chemical Name N-(Carbobenzoxy)-1H-pyrazole-1-carboxamidineUse full chemical name on all waste labels.[1]
CAS Number 152120-62-2Essential for accurate waste profiling and documentation.[11]
Molecular Formula C12H12N4O2Used for identification and characterization.[11]
Physical Form White to off-white powder/crystalHandle as a solid waste. Avoid generating dust during transfer.[11]
Hazard Codes H315, H319, H335Causes skin, serious eye, and respiratory irritation.[11]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338Avoid breathing dust; wear protective gear; follow first-aid protocols.[11]
Water Hazard Class WGK 3 (Germany)Highly hazardous to water. Do not dispose down the drain. [11]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles/eyeshields, lab coat, N95 dust maskEssential for preventing skin, eye, and respiratory exposure.[10][12]
Incompatible Materials Strong oxidizing agentsStore waste away from incompatible chemicals to prevent reactions.[2][13]

Standard Disposal Protocol: A Step-by-Step Workflow

This protocol must be followed for all waste streams containing N-Cbz-pyrazole-1-carboxamidine, including crude reaction mixtures, contaminated consumables, and rinseate.

Step 1: Waste Segregation

  • Solid Waste: Collect unreacted compound, contaminated paper towels, gloves, and weigh boats in a dedicated, sturdy container with a secure lid.

  • Liquid Waste: Collect solutions containing the compound in a chemically compatible (e.g., HDPE or glass) container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[2] Where institutional policy requires, segregate halogenated and non-halogenated solvent waste.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Ensure the waste container is in good condition, leak-proof, and has a tight-fitting lid.[1]

  • Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "N-Cbz-pyrazole-1-carboxamidine".

    • An accurate list of all other constituents and their approximate percentages (e.g., solvents).

    • The date waste accumulation began.[1]

Step 3: Storage

  • Keep waste containers securely closed except when actively adding waste.[14]

  • Store the container in a designated, well-ventilated hazardous waste accumulation area within the laboratory, away from general work areas.[1]

  • Utilize secondary containment (e.g., a larger bin or tray) for all liquid waste containers to contain potential leaks.[14]

Step 4: Arrange for Disposal

  • Once the container is full or waste is no longer being generated, follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department or its licensed hazardous waste contractor.[6]

G A Waste Generation (Solid or Liquid) B Step 1: Segregate Waste (Solid vs. Liquid Containers) A->B C Step 2: Select & Label Container - Use Full Chemical Name - List All Components - Add Accumulation Date B->C D Step 3: Secure Storage - Keep Container Closed - Use Secondary Containment - Designated Accumulation Area C->D E Step 4: Request EHS Pickup (Follow Institutional Protocol) D->E F Final Disposal (Licensed Facility - Incineration) E->F

Workflow for the proper disposal of the target compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area. For large spills or if you feel unwell, evacuate and contact your institution's emergency response line.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[9]

  • Don PPE: Wear all required PPE, including double-gloving with nitrile gloves, safety goggles, a lab coat, and a respirator if necessary.[8]

  • Contain & Clean:

    • For solid spills, gently cover with an inert material like sand or vermiculite to avoid generating dust.[9] Carefully sweep the material into a designated hazardous waste container.[15]

    • For liquid spills, use an inert absorbent material to contain the spill.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with all spill cleanup materials and dispose of it according to the Standard Disposal Protocol.

Decontamination of Empty Containers

Properly decontaminating empty containers is a key step in waste minimization and safety.

  • First Rinse: The first rinse of any container that held N-Cbz-pyrazole-1-carboxamidine must be collected and disposed of as hazardous waste.[1][14] Use a small amount of a suitable solvent to rinse all interior surfaces thoroughly.

  • Subsequent Rinses: For standard laboratory chemicals, subsequent rinses may be disposable via normal means, but this depends on institutional policy. Given the high water hazard classification (WGK 3), a conservative approach is to collect the first three rinses as hazardous waste.[14]

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can be disposed of according to laboratory guidelines for glass or plastic recycling.[1]

Advanced Topic: Chemical Deactivation via Hydrolysis

Note: This procedure is for informational purposes and should only be performed by trained personnel with explicit approval from their institution's EHS department. It is not a substitute for standard hazardous waste disposal.

The carbamate functional group can be chemically degraded through base-catalyzed hydrolysis.[16][17] This process breaks the carbamate bond, yielding less hazardous components. Strongly alkaline media, such as sodium hydroxide, can facilitate this decomposition.[7]

  • Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[16] The tetrahedral intermediate that forms then collapses, cleaving the C-O or C-N bond and ultimately leading to the decomposition of the carbamate structure.

  • Application: This could theoretically be applied to bulk aqueous waste streams under controlled conditions in a fume hood. The pH would be carefully raised with a strong base (e.g., NaOH) and the reaction allowed to proceed for several hours before the resulting solution is neutralized and collected for disposal as hazardous aqueous waste.[7] This reduces the hazard of the principal organic component but does not eliminate the need for proper disposal of the resulting solution.

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET - pyrazole-1-carboxamidine monohydrochloride.
  • Sigma-Aldrich. N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
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Handling

Mastering the Guanidinylation Step: A Safety and Handling Guide for N-Cbz-pyrazole-1-carboxamidine

For the modern researcher in drug discovery and development, the precise introduction of guanidinium groups is a critical step in the synthesis of novel therapeutics. N-Cbz-pyrazole-1-carboxamidine stands out as a highly...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the precise introduction of guanidinium groups is a critical step in the synthesis of novel therapeutics. N-Cbz-pyrazole-1-carboxamidine stands out as a highly efficient reagent for this purpose, offering mild reaction conditions and high yields. However, its effective use is predicated on a thorough understanding of its handling characteristics to ensure both the integrity of the experiment and, most importantly, the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of N-Cbz-pyrazole-1-carboxamidine, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Hazard Assessment: Understanding the "Why" Behind the Precautions

N-Cbz-pyrazole-1-carboxamidine is a crystalline solid that, while not acutely toxic, presents a distinct set of hazards that demand respect. The primary risks are associated with its irritant properties and its nature as a fine powder.

  • Skin and Eye Irritation (GHS H315, H319): Direct contact with the powder or its solutions can cause significant skin and serious eye irritation.[1][2] The carboxamidine functional group can interact with biological macromolecules, leading to an inflammatory response.

  • Respiratory Tract Irritation (GHS H335): As a fine, lightweight powder, N-Cbz-pyrazole-1-carboxamidine is easily aerosolized during handling, such as weighing or transfer.[2][3] Inhalation of these airborne particles can lead to irritation of the nose, throat, and lungs.

  • Potential for Sensitization: Though not universally reported for this specific molecule, related compounds containing reactive functional groups can act as sensitizers upon repeated exposure, leading to allergic reactions.[4] A precautionary approach is therefore warranted.

The underlying chemistry dictates these hazards. The pyrazole ring is a common motif in pharmacologically active compounds, and while generally stable, substituted pyrazoles can have varying toxicological profiles.[5][6] The guanidinylating group, by its very nature, is designed to be reactive towards nucleophiles like amines, and this reactivity can extend to biological targets if direct exposure occurs.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate barriers is not merely a checklist item but a critical experimental parameter.

Activity Level Required Personal Protective Equipment Rationale
Low-Hazard (Handling sealed containers, transport within the lab)• Standard Laboratory Coat• Safety Glasses with side shields• Single pair of nitrile glovesProtection against incidental contact or minor leaks from a sealed container.
Moderate-Hazard (Weighing, preparing solutions, transfers)• Permeation-resistant Laboratory Coat• Chemical Splash Goggles• Double-gloving (nitrile)Goggles provide a complete seal against airborne powder. Double-gloving minimizes the risk of exposure from a single glove failure during active handling.
High-Hazard / Emergency (Large-scale synthesis, spill cleanup)• Disposable, solid-front Lab Gown• Chemical Splash Goggles and Face Shield• Double-gloving (heavy-duty nitrile or neoprene)• Respiratory Protection (N95 minimum)A face shield protects the entire face from splashes. A respirator is essential when the concentration of airborne powder is high.

Gloves: Standard nitrile gloves (minimum 5-mil thickness) are generally sufficient for handling N-Cbz-pyrazole-1-carboxamidine in solution or for short-duration solid handling.[1][7] For extended handling or during spill cleanup, consider more robust options like neoprene. Always inspect gloves for pinholes or tears before use and change them immediately if contamination is suspected.

Respiratory Protection: An N95-rated filtering facepiece respirator is the minimum requirement when weighing the powder or when there is any potential for aerosolization.[8][9] This is because even with careful handling in a fume hood, fine powders can create inhalable dust. For larger quantities or in situations with poor ventilation, a half-mask respirator with P100 particulate filters would offer a higher level of protection. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[8][10]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure procedural consistency.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and relevant GHS hazard pictograms.

  • Storage: Store N-Cbz-pyrazole-1-carboxamidine in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is typically 2-8°C to ensure long-term stability.[4] Keep the container tightly sealed.

Weighing Protocol: A Critical Control Point

The weighing of powdered N-Cbz-pyrazole-1-carboxamidine is the step with the highest risk of aerosol generation and exposure.

dot

Weighing_Protocol cluster_0 Preparation cluster_1 Procedure cluster_2 Cleanup prep_ppe 1. Don appropriate PPE: Lab coat, goggles, double gloves, N95 respirator prep_hood 2. Designate a fume hood for the weighing procedure prep_ppe->prep_hood prep_tools 3. Assemble all necessary equipment: Spatula, weigh paper/boat, tared container with lid prep_hood->prep_tools weigh_tare 4. Place tared, lidded container on balance outside the hood prep_tools->weigh_tare weigh_transfer 5. Move container into the hood. Carefully transfer powder. weigh_tare->weigh_transfer weigh_close 6. Close the container lid IMMEDIATELY after transfer weigh_transfer->weigh_close weigh_reweigh 7. Move closed container back to the balance to get final weight weigh_close->weigh_reweigh weigh_repeat 8. Repeat steps 5-7 as needed, minimizing trips weigh_reweigh->weigh_repeat clean_tools 9. Decontaminate spatula and surfaces with a damp wipe (e.g., 70% ethanol) weigh_repeat->clean_tools clean_waste 10. Dispose of contaminated wipes and weigh paper in designated solid waste clean_tools->clean_waste clean_ppe 11. Doff PPE correctly and wash hands thoroughly clean_waste->clean_ppe

Caption: Workflow for Safely Weighing Powdered Reagents.

This "tared-vessel" method significantly reduces the risk of contaminating the analytical balance and the surrounding lab space.[12][13][14]

Use in Reaction
  • Inert Atmosphere: While not pyrophoric, guanidinylation reactions are often sensitive to moisture. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) as dictated by your specific reaction protocol.

  • Solvent Addition: When dissolving, add the solvent to the flask containing the pre-weighed N-Cbz-pyrazole-1-carboxamidine slowly to avoid splashing. Perform this step within a chemical fume hood.

  • Temperature Control: Be aware of the reaction's thermal profile. Exothermic reactions should be cooled with an ice bath, especially during initial reagent addition.

Emergency and Disposal Plan

Preparedness is key to managing unexpected events safely and effectively.

Spill Response

The immediate response to a spill depends on its scale.

dot

Spill_Response start Spill Occurs spill_size Is the spill large or unmanageable? start->spill_size minor_spill minor_spill spill_size->minor_spill No major_spill Major Spill EVACUATE the immediate area. Alert lab supervisor and call emergency services (e.g., 911). Close the doors to the affected area to contain the spill. Prevent re-entry. Provide emergency responders with the Safety Data Sheet (SDS). spill_size->major_spill Yes

Caption: Decision Tree for Chemical Spill Response.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Unused Reagent: Unused or expired N-Cbz-pyrazole-1-carboxamidine must be disposed of as hazardous chemical waste.[4] Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, and contaminated wipes, must be collected in a clearly labeled, sealed hazardous waste container.

  • Reaction Waste: Aqueous and organic waste streams from reactions involving this reagent should be collected in separate, appropriately labeled hazardous waste containers. Due to its potential harm to aquatic life, it is crucial to prevent its release into the sewer system.[4]

Consult your institution's Environmental Health and Safety (EHS) office for specific waste collection and disposal procedures, as regulations can vary.[15][16]

By integrating these safety protocols and operational plans into your daily workflow, you can confidently and safely leverage the synthetic power of N-Cbz-pyrazole-1-carboxamidine, advancing your research while upholding the highest standards of laboratory safety.

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